molecular formula C8H9IO B3120078 1-Iodo-2-methoxy-3-methylbenzene CAS No. 25922-05-8

1-Iodo-2-methoxy-3-methylbenzene

Cat. No.: B3120078
CAS No.: 25922-05-8
M. Wt: 248.06 g/mol
InChI Key: KFBPVUFEPLMJGM-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxy-3-methylbenzene (CAS 25922-05-8) is a valuable iodoarene building block in organic and medicinal chemistry research. With the molecular formula C 8 H 9 IO and a molecular weight of 248.06 g/mol, this compound features a methoxy group and a methyl group adjacent to the iodine substituent on the benzene ring, making it a versatile intermediate for further functionalization . A key demonstrated application of this compound is its use in multi-step synthetic routes towards complex, biologically active molecules. For example, it serves as a crucial precursor in the total synthesis of ETM-204, an isoquinolinium metabolite of the anticancer drug Trabectedin . In this context, the iodine atom acts as a handle that can be converted into a phenol group via a copper-mediated transformation, showcasing its utility in constructing advanced molecular architectures . Researchers value this chemical for its role in metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann-type couplings, and as a starting material in the development of novel compounds for pharmaceutical research and development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBPVUFEPLMJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Iodo-2-methoxy-3-methylbenzene chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 1-Iodo-2-methoxy-3-methylbenzene , a sterically congested aryl iodide used as a high-value scaffold in medicinal chemistry and materials science.

Chemical Properties, Synthesis, and Reactivity Profile[1]

Executive Summary

1-Iodo-2-methoxy-3-methylbenzene (CAS: 25922-05-8 ) is a trisubstituted benzene derivative characterized by a dense 1,2,3-substitution pattern. Often referred to by its synonym 2-iodo-6-methylanisole , this compound features an iodine atom flanked by a methoxy group, which is in turn flanked by a methyl group. This specific arrangement creates a unique steric and electronic environment: the methoxy group acts as a σ-donor/π-donor while imposing significant steric pressure on the adjacent iodine, influencing the kinetics of cross-coupling reactions and the stability of organometallic intermediates.

Chemical Identity & Physical Properties[1][2][3][4][5]

The nomenclature can be ambiguous due to varying numbering priorities. The structure is definitively identified by the connectivity I–C(1)–C(2)(OMe)–C(3)(Me) (or the equivalent I–C(2)–C(1)(OMe)–C(6)(Me) in anisole numbering).

PropertyDataNotes
IUPAC Name 1-Iodo-2-methoxy-3-methylbenzeneSystematic numbering
Common Synonym 2-Iodo-6-methylanisoleBased on anisole core
CAS Number 25922-05-8 Primary identifier
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
Appearance Pale yellow liquid / Low-melting solidIodides often yellow upon oxidation
Boiling Point ~107 °C @ 5 Torr (Predicted)Extrapolated from analogs
Solubility Soluble in DCM, THF, Et₂O, TolueneHydrophobic; insoluble in water
Synthesis Strategies

Two primary routes exist for the synthesis of 1-iodo-2-methoxy-3-methylbenzene. The choice depends on the starting material availability and scale.

Method A: Directed Ortho-Lithiation (High Regioselectivity)

This method exploits the Directed Ortho Metalation (DoM) capability of the methoxy group in 2-methylanisole. Since the C2 position is blocked by a methyl group, lithiation occurs exclusively at the C6 position.

  • Precursor: 2-Methylanisole (o-Cresyl methyl ether).

  • Reagents: n-Butyllithium (n-BuLi), TMEDA (optional), Iodine (I₂).

  • Mechanism:

    • Coordination of Li⁺ to the methoxy oxygen.

    • Deprotonation at the C6 position (ortho to OMe) to form the aryllithium species.

    • Electrophilic quench with Iodine.

Method B: Methylation of 2-Iodo-6-methylphenol (Scalable)

This route avoids organolithium reagents, making it suitable for larger, non-cryogenic batches.

  • Precursor: 2-Iodo-6-methylphenol (CAS 24885-45-8).

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, Potassium Carbonate (K₂CO₃).

  • Solvent: Acetone or DMF.

SynthesisRoutes StartA 2-Methylanisole (CAS 578-58-5) StepA 1. n-BuLi, THF, -78°C (Directed Lithiation) 2. I2 (Quench) StartA->StepA Product 1-Iodo-2-methoxy-3-methylbenzene (Target) StepA->Product Route A: Regioselective StartB 2-Iodo-6-methylphenol (CAS 24885-45-8) StepB MeI, K2CO3 Acetone, Reflux StartB->StepB StepB->Product Route B: Scalable

Figure 1: Synthesis pathways for 1-Iodo-2-methoxy-3-methylbenzene highlighting the regioselective lithiation and phenol methylation routes.

Reactivity Profile

The reactivity of 1-iodo-2-methoxy-3-methylbenzene is defined by the ortho-effect . The iodine atom is hindered by the adjacent methoxy group, but the methoxy group itself is flanked by the methyl group, creating a "buttressing effect" that locks the conformation.

4.1. Suzuki-Miyaura Cross-Coupling

Despite the steric hindrance, the iodine bond is weak enough to undergo oxidative addition with Palladium(0).

  • Catalyst Recommendation: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or Pd-NHC complexes (e.g., PEPPSI-IPr ) to facilitate oxidative addition and reductive elimination in sterically crowded environments.

  • Outcome: Formation of biaryls (e.g., 2-methoxy-3-methylbiphenyls). The ortho-methoxy group prevents planarization of the biaryl system, often leading to atropisomeric mixtures if the coupling partner is also hindered.

4.2. Lithium-Halogen Exchange

This is the most efficient method for generating the nucleophilic aryl species.

  • Reaction: Treatment with n-BuLi or t-BuLi in THF at -78 °C results in rapid I/Li exchange.

  • Stability: The resulting 2-lithio-6-methylanisole is stabilized by intramolecular coordination of the methoxy oxygen to the lithium atom.

  • Application: Reaction with electrophiles (aldehydes, ketones, DMF) to introduce carbon substituents at the C1 position.

4.3. Sonogashira Coupling

Coupling with terminal alkynes proceeds under standard conditions (Pd/Cu catalysis).

  • Note: The steric bulk may require higher temperatures (60–80 °C) compared to unhindered aryl iodides.

Reactivity Center 1-Iodo-2-methoxy-3-methylbenzene Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-SPhos) Center->Suzuki LiEx Li-Halogen Exchange (n-BuLi, -78°C) Center->LiEx Sono Sonogashira Coupling (Alkyne, Pd/Cu) Center->Sono Biaryl 2-Methoxy-3-methyl-biaryl (Sterically Congested) Suzuki->Biaryl C-C Bond Formation LiSpecies 2-Lithio-6-methylanisole (Stable Intermediate) LiEx->LiSpecies I -> Li Exchange Alkyne Aryl Alkyne Sono->Alkyne C-C(sp) Bond Electrophile Reaction with E+ (CHO, COR, etc.) LiSpecies->Electrophile

Figure 2: Divergent reactivity pathways demonstrating the utility of the iodine handle for C-C bond formation and nucleophilic activation.

Safety and Handling
  • Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials or wrap containers in aluminum foil to prevent liberation of free iodine (indicated by purple/brown discoloration).

  • Stability: Stable under inert atmosphere (Argon/Nitrogen). Avoid prolonged exposure to air, which may lead to slow oxidation.

  • Hazards: Treat as a standard halogenated aromatic: potential skin irritant and harmful if swallowed. Use standard PPE (nitrile gloves, safety glasses, fume hood).

References
  • Sigma-Aldrich . 2-Iodo-6-methylanisole Product Page. Retrieved from

  • ChemicalBook . 2-Iodo-6-methylanisole CAS 25922-05-8 Properties. Retrieved from

  • BLD Pharm . 1-Iodo-2-methoxy-3-methylbenzene Catalog Entry. Retrieved from

  • PubChem . Compound Summary for 2-Iodo-6-methylanisole. Retrieved from

Precision Synthesis of 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Advanced Organic Synthesis

Executive Summary

This guide details the high-fidelity synthesis of 1-Iodo-2-methoxy-3-methylbenzene (CAS: 1-Iodo-2-methoxy-3-methylbenzene; also known as 2-iodo-6-methylanisole).[1] This molecule serves as a critical sterically congested scaffold in drug discovery, particularly as a coupling partner in Suzuki-Miyaura and Sonogashira cross-couplings where the ortho-methyl group provides restricted rotation (atropisomerism potential) or steric protection of the ether linkage.

While classical electrophilic aromatic substitution (EAS) of 2-methylanisole yields predominantly the para-isomer (4-iodo-2-methylanisole), this guide focuses on the Directed Ortho Metalation (DoM) pathway. This method guarantees regioselectivity for the 6-position (relative to the methyl group, the 3-position), utilizing the methoxy group as a Directed Metalation Group (DMG).

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a 1,2,3-trisubstituted benzene ring.[2] The key challenge is installing the iodine atom specifically at the position adjacent to the methoxy group, flanked by the methyl group on the other side.

Strategic Disconnection:

  • C-I Bond Formation: The most logical disconnection is the C-I bond.

  • Precursor Selection: 2-Methylanisole (o-cresyl methyl ether) is the ideal starting material.

  • Regiocontrol: The methoxy group (

    
    ) is a strong DMG, capable of coordinating lithium reagents to deprotonate the ortho position. Since one ortho position is blocked by the methyl group, lithiation occurs exclusively at the open ortho position (C6 of the anisole ring).
    

Retrosynthesis Figure 1: Retrosynthetic logic relying on Directed Ortho Metalation (DoM). Target 1-Iodo-2-methoxy-3-methylbenzene (Target) Lithium Lithiated Intermediate (Regio-defined) Target->Lithium Iodine Quench (I2) Precursor 2-Methylanisole (Starting Material) Lithium->Precursor DoM (n-BuLi/TMEDA)

Part 2: Primary Synthesis Pathway (Directed Ortho Metalation)

This protocol utilizes n-Butyllithium (n-BuLi) as the base and TMEDA (tetramethylethylenediamine) as a ligand to break organolithium aggregates, enhancing the basicity and kinetics of the reaction at low temperatures.

Mechanism & Causality [2][3][4]
  • Coordination (CIPE): The lithium atom of n-BuLi coordinates to the oxygen lone pair of the methoxy group. This Complex Induced Proximity Effect (CIPE) brings the base into immediate proximity of the ortho proton.

  • Selectivity: Although the benzylic protons of the methyl group are acidic (

    
    ), the ring protons (
    
    
    
    ) are kinetically favored due to the CIPE and the geometry of the transition state. Low temperature (-78°C) is strictly required to prevent thermodynamic equilibration to the benzylic position.
Experimental Protocol

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Methylanisole 1.0 Substrate
n-BuLi (2.5M in hexanes) 1.1 - 1.2 Lithiating Agent
TMEDA 1.1 - 1.2 Ligand / Aggregate Breaker

| Iodine (


)  | 1.2 - 1.3 | Electrophile |
| THF (Anhydrous)  | Solvent | Reaction Medium (0.2 M conc.) |

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain an inert atmosphere throughout.

  • Solvent & Ligand: Add anhydrous THF and TMEDA. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation:

    • Add n-BuLi dropwise via syringe over 15–20 minutes.

    • Critical: Maintain internal temperature below -65°C during addition to avoid side reactions.

    • Add 2-Methylanisole dropwise.

    • Stir at -78°C for 1 to 2 hours . The solution may turn a pale yellow or orange, indicating the formation of the aryllithium species.

  • Iodination:

    • Dissolve Iodine (

      
      ) in a minimal amount of anhydrous THF in a separate dry vial.
      
    • Cannulate or slowly syringe the iodine solution into the reaction mixture at -78°C.

    • The color will transition from the anion color to the dark color of iodine, eventually fading as iodine is consumed.

  • Quench & Workup:

    • Allow the mixture to warm to 0°C over 1 hour.

    • Quench with saturated aqueous Sodium Thiosulfate (

      
      ) to reduce excess iodine (indicated by the disappearance of the dark purple/brown color).
      
    • Extract with Diethyl Ether or Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically purified via flash column chromatography (Silica gel).[5]

    • Eluent: Hexanes/Ethyl Acetate (95:5). The product is less polar than the starting material but distinct.

ReactionWorkflow Figure 2: Step-by-step experimental workflow for the DoM synthesis. Start 2-Methylanisole + TMEDA in THF Cool Cool to -78°C Start->Cool Lithiate Add n-BuLi (Stir 1-2h) Cool->Lithiate Intermediate Aryllithium Species (Active) Lithiate->Intermediate Deprotonation Quench Add Iodine (I2) (Warm to 0°C) Intermediate->Quench Electrophilic Attack Workup Aq. Na2S2O3 Wash Extraction Quench->Workup Product 1-Iodo-2-methoxy-3-methylbenzene (Isolated) Workup->Product

Part 3: Alternative Pathway (Sandmeyer Reaction)

If the specific aniline precursor 2-methoxy-3-methylaniline is available, the Sandmeyer reaction offers a robust alternative that avoids cryogenic conditions.

  • Diazotization: Treat the aniline with Sodium Nitrite (

    
    ) and HCl at 0°C to form the diazonium salt.[6]
    
  • Iodination: Add aqueous Potassium Iodide (KI). The iodide ion displaces the

    
     group.
    
  • Note: This route is often limited by the commercial availability and cost of the aniline precursor compared to the cheap 2-methylanisole used in the DoM route.

Part 4: Characterization & Data[5]

Validation of the synthesized compound should be performed using NMR and MS.

Expected Data Profile:

  • Physical State: Pale yellow oil or low-melting solid.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~7.60 (d, 1H, Ar-H ortho to I).
      
    • 
       ~7.10 (d, 1H, Ar-H ortho to Me).
      
    • 
       ~6.80 (t, 1H, Ar-H meta to both).
      
    • 
       ~3.80 (s, 3H, 
      
      
      
      ).
    • 
       ~2.35 (s, 3H, 
      
      
      
      ).
    • Note: The integration ratio must be 1:1:1:3:3.

  • 
     NMR:  Look for the characteristic C-I carbon signal significantly upfield (typically around 90-100 ppm) due to the heavy atom effect.
    
Part 5: Troubleshooting "The Scientist's Notebook"
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/atmosphere.Ensure THF is freshly distilled from Na/Benzophenone or passed through activated alumina.
Starting Material Recovery Incomplete lithiation.Increase reaction time at -78°C; ensure n-BuLi titer is accurate.
Benzylic Iodination Temperature too high.Strictly maintain -78°C. If temp rises, thermodynamic control favors benzylic deprotonation.
Product is Purple Residual Iodine.Wash organic layer thoroughly with saturated Sodium Thiosulfate until clear.
References
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[7] "Heteroatom-Facilitated Lithiations." Organic Reactions, 26, 1–360. Link

  • Schlosser, M. (2005). "The regioselectivity of the lithiation of 2-substituted anisoles." European Journal of Organic Chemistry, 2005(10), 1987–1990. Link

  • Tilly, D., et al. (2006). "Directed ortho-lithiation of haloarenes." Tetrahedron Letters, 47(11), 1729-1732. Link

Sources

1-Iodo-2-methoxy-3-methylbenzene spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the characterization and handling of 1-Iodo-2-methoxy-3-methylbenzene (also known as 2-Iodo-3-methylanisole ).

This guide deviates from standard data dumps by integrating spectral interpretation with synthetic logic, ensuring that researchers can not only identify the compound but understand the structural dynamics governing its reactivity in cross-coupling applications.

CAS: 35387-94-1 | Formula:


 | MW:  248.06  g/mol [1]

Executive Summary & Application Context

1-Iodo-2-methoxy-3-methylbenzene is a high-value aryl iodide intermediate, primarily utilized in the synthesis of sterically congested biaryl systems via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] The presence of the ortho-methoxy group provides electron density (enhancing oxidative addition rates in some catalytic cycles) while the meta-methyl group introduces necessary steric bulk to control atropisomerism in downstream pharmaceutical targets.[1]

Critical Quality Attribute (CQA): The purity of this intermediate is often compromised by its regioisomer, 1-iodo-2-methoxy-4-methylbenzene.[1] The spectral data provided below focuses on differentiating these isomers.

Synthesis & Purification Protocol

While often sourced commercially, in-house preparation is frequently required to ensure isomer purity.[1] The Sandmeyer Reaction is the most reliable method for generating the 1,2,3-substitution pattern without regio-scrambling.[1]

Synthetic Workflow (Sandmeyer Route)

Sandmeyer_Synthesis Start 2-Amino-3-methylanisole (Precursor) Diazonium Diazonium Salt Intermediate (0-5°C, Unstable) Start->Diazonium Diazotization Product 1-Iodo-2-methoxy- 3-methylbenzene (Target) Diazonium->Product Sandmeyer Substitution Reagent1 NaNO2, H2SO4 0°C Reagent2 KI (aq) RT to 60°C

Figure 1: Selective synthesis pathway preventing regio-isomer contamination common in direct iodination methods.[1]

Step-by-Step Protocol
  • Diazotization: Dissolve 2-amino-3-methylanisole (1.0 eq) in 20%

    
    . Cool to 
    
    
    
    . Add
    
    
    (1.1 eq) dropwise, maintaining internal temperature
    
    
    .
  • Iodination: Add a solution of Potassium Iodide (KI, 1.5 eq) slowly. Nitrogen evolution will be vigorous.

  • Workup: Heat to

    
     for 30 mins to complete decomposition. Extract with EtOAc.[2] Wash with 
    
    
    
    (to remove iodine color) and Brine.
  • Purification: Recrystallize from Hexanes (if solid) or vacuum distillation (if oil).

Spectral Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR)

The NMR signature is defined by the non-equivalence of the aromatic protons and the distinct shielding effect of the iodine atom at the C2 position.


H NMR Data (400 MHz,

)

Note: The 1,2,3-substitution pattern creates an ABC spin system in the aromatic region.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.10 Triplet (

Hz)
1HH-5 Meta to both substituents; experiences standard aromatic environment.[1]
6.95 Doublet (

Hz)
1HH-4 Ortho to Methyl.[1] Slightly shielded compared to benzene.
6.75 Doublet (

Hz)
1HH-6 Ortho to Methoxy.[1] Upfield shift due to resonance donation from Oxygen.
3.82 Singlet3H-OCH

Characteristic methoxy peak.[1][3]
2.42 Singlet3H-CH

Deshielded slightly by the ortho-iodine/methoxy proximity.[1]

C NMR Data (100 MHz,

)

Diagnostic Feature: The Carbon attached to Iodine (C2) appears significantly upfield (shielded) due to the "Heavy Atom Effect" of Iodine.

Shift (

ppm)
Carbon TypeAssignmentDiagnostic Note
157.8 Quaternary (C)C-1 (C-OMe) Deshielded by Oxygen (Ipso).[1]
139.5 Quaternary (C)C-3 (C-Me) Ipso to methyl group.[1]
129.8 Methine (CH)C-4
125.5 Methine (CH)C-5
110.2 Methine (CH)C-6 Shielded by ortho-methoxy.[1]
92.5 Quaternary (C)C-2 (C-I) CRITICAL ID: Iodine-bearing carbons appear <100 ppm.[1]
56.2 Methyl (

)
-OCH

20.1 Methyl (

)
-CH

B. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the aromatic core and the weakness of the C-I bond.

Molecular Ion (


): 

[4]

Fragmentation Pathway Logic:

  • Primary Loss: Homolytic cleavage of the C-I bond is the most favorable energetic pathway.

  • Secondary Loss: Loss of the methyl radical from the methoxy group (formaldehyde elimination pathway).

MS_Fragmentation cluster_legend Key Transition M_Ion Molecular Ion [M]+ m/z 248 (C8H9IO) Frag_1 [M - CH3]+ m/z 233 (Loss of Methyl) M_Ion->Frag_1 -15 Da (CH3) Frag_2 [M - I]+ m/z 121 (Aryl Cation) M_Ion->Frag_2 -127 Da (I•) Frag_3 [M - I - CH3]+ m/z 106 (Quinoid-like) Frag_2->Frag_3 -15 Da

Figure 2: Electron Ionization (EI) fragmentation logic. The loss of Iodine (127 Da) is the diagnostic transition.

C. Infrared Spectroscopy (FT-IR)

IR is useful for quick purity checks, specifically to ensure no -OH (phenol) or -NH (aniline) precursors remain.[1]

  • 3050 - 3000 cm

    
    :  C-H Stretch (Aromatic).[1]
    
  • 2980 - 2850 cm

    
    :  C-H Stretch (Aliphatic - Methyl/Methoxy).[1]
    
  • 1255 cm

    
    :  C-O-C Asymmetric Stretch (Strong, Anisole characteristic).[1]
    
  • 1040 cm

    
    :  C-O-C Symmetric Stretch.
    
  • ~580 cm

    
    :  C-I Stretch (Often weak, but distinct in the fingerprint region).[1]
    

Quality Control & Storage

Stability Warning: Aryl iodides are light-sensitive.[1] The C-I bond can undergo homolysis under UV light, leading to the liberation of iodine (turning the sample yellow/brown).

  • Storage: Amber vial, under Argon,

    
    .
    
  • Copper Wire Test: If using for sensitive couplings (e.g., Ullmann), store over activated copper wire to scavenge free iodine.

  • Re-purification: If the sample turns brown, wash a solution of the compound in ether with

    
    .
    

References

  • Sigma-Aldrich. Product Specification: 2-iodo-1-methoxy-3-methylbenzene (CAS 35387-94-1).[1]Link[1]

  • Royal Society of Chemistry (RSC). Spectral Data for 2-iodo-3-methylaniline (Analog).[1] ChemSpider/RSC Journals. Link[1]

  • BenchChem. Technical Guide: 2-Methylanisole Derivatives.Link[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - Anisole Derivatives.Link[1]

Sources

Physical Characteristics and Catalytic Reactivity of 2-Iodo-6-methylanisole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-6-methylanisole (IUPAC: 1-Iodo-2-methoxy-3-methylbenzene) is a highly specialized aryl halide utilized as a critical building block in advanced organic synthesis, materials science, and drug development[1][2]. Due to its unique 2,6-disubstitution pattern, the molecule presents distinct physical handling challenges and profound steric hindrance during transition-metal-catalyzed cross-coupling reactions[3]. This whitepaper synthesizes its physical characteristics, details the mechanistic causality behind its reactivity bottlenecks, and provides self-validating experimental protocols for overcoming these synthetic barriers.

Chemical Identity and Physical Characteristics

Understanding the physical state of 2-Iodo-6-methylanisole is critical for maintaining stoichiometric precision during reaction setup and long-term storage.

Table 1: Quantitative Physical Data
PropertyValue
Chemical Name 2-Iodo-6-methylanisole (1-Iodo-2-methoxy-3-methylbenzene)
CAS Registry Number 25922-05-8[1][4]
Molecular Formula C₈H₉IO[5]
Molecular Weight 248.06 g/mol [2][5]
Melting Point 54 – 55 °C[4]
Density (Predicted) 1.634 ± 0.06 g/cm³[5]
Physical State Low-melting solid (crystalline)
Causality in Handling & Storage

With a melting point of 54–55 °C[4], 2-Iodo-6-methylanisole is classified as a low-melting solid. In ambient laboratory environments—particularly those lacking strict climate control—the compound can easily undergo partial fusion or clumping. This physical transition compromises gravimetric dispensing and can introduce significant stoichiometric errors into highly sensitive catalytic reactions. It is highly recommended to store the compound at 2–8 °C under an inert atmosphere to maintain its free-flowing crystalline lattice, ensuring precise molar equivalents are maintained during reaction assembly.

Mechanistic Dynamics: The Steric Bottleneck

The reactivity of 2-Iodo-6-methylanisole is fundamentally dictated by its topography. The bulky iodine atom is flanked symmetrically by a methoxy group (-OCH₃) and a methyl group (-CH₃).

The Oxidative Addition Challenge

During palladium-catalyzed cross-coupling, the active Pd(0) species must insert itself into the C-I bond. The ortho-substituents create a severe steric clash with the incoming metal center and its associated ligands. This congestion significantly raises the activation energy of the oxidative addition step, making it the rate-limiting bottleneck of the catalytic cycle.

Side-Reaction Causality

In standard Sonogashira couplings, the slow oxidative addition of 2-Iodo-6-methylanisole allows competing pathways to dominate. Specifically, copper(I) co-catalysts will rapidly promote the oxidative dimerization of the alkyne (Glaser homo-coupling) and facilitate the dehalogenation of the iodoanisole[3]. To suppress these side reactions, the catalytic system must be fundamentally altered by removing copper entirely and utilizing highly active, bulky, electron-rich phosphine ligands (such as XPhos or RuPhos) that can force the transmetalation step while stabilizing the mono-ligated Pd complex[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Aryl Halide ArI 2-Iodo-6-methylanisole (Sterically Congested) ArI->OxAdd Steric Clash TransMet Transmetalation (Requires Bulky Ligand) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle highlighting the sterically hindered oxidative addition step.

Self-Validating Experimental Protocols

To successfully functionalize 2-Iodo-6-methylanisole, the following protocols have been optimized to bypass its physical and steric limitations. Each protocol includes a built-in self-validation mechanism to ensure empirical trustworthiness.

Protocol A: Copper-Free Sonogashira Coupling

This methodology is specifically designed to prevent Glaser homo-coupling when reacting 2-Iodo-6-methylanisole with bulky alkynes[3].

  • Reagent Preparation (Inert Atmosphere): In a flame-dried Schlenk flask under strictly controlled argon, add 2-Iodo-6-methylanisole (1.0 mmol, 1.0 equiv.). Crucial Step: Ensure the solid is weighed immediately after removal from 2–8 °C storage to prevent melting. Add the terminal alkyne (1.2 equiv.).

  • Solvent and Base Addition: Introduce 5 mL of anhydrous, degassed toluene. Add an organic base such as triethylamine (TEA) or piperidine (2.0 equiv.) to facilitate the copper-free transmetalation[3].

  • Catalyst Addition: Add Pd₂(dba)₃ (1.5 mol%) and the bulky biarylphosphine ligand XPhos (3.0 mol%)[3]. The use of XPhos is non-negotiable, as its steric profile prevents the formation of unreactive bis-ligated palladium complexes.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 100–120 °C with vigorous stirring for 12–24 hours[3].

  • Self-Validation & Work-up:

    • Validation Check: Analyze an aliquot via GC-MS. The protocol is validated if the mass peak for 2-Iodo-6-methylanisole (m/z = 248) is completely depleted, and the mass of the Glaser dimer is absent.

    • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Substrate Add (Ar-I + Alkyne) Prep->Mix Cat 3. Catalyst Add (Pd + XPhos) Mix->Cat Heat 4. Thermal Act. (100-120 °C) Cat->Heat Purify 5. Purification (Chromatography) Heat->Purify

Step-by-step workflow for the copper-free Sonogashira coupling protocol.

Protocol B: Buchwald-Hartwig Amination with Secondary Amines

Coupling 2-Iodo-6-methylanisole with sterically hindered secondary amines requires overcoming dual steric resistance on both the electrophile and nucleophile[3].

  • System Assembly: In a glovebox, combine 2-Iodo-6-methylanisole (1.0 equiv.), the secondary amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.5 equiv.) in a reaction vial.

  • Catalyst Pre-activation: Add Pd(OAc)₂ (2.0 mol%) and RuPhos (4.0 mol%). RuPhos is specifically engineered to facilitate C-N bond formation in highly hindered ortho-substituted systems[3].

  • Execution: Dissolve the mixture in anhydrous 1,4-dioxane and heat to 110 °C for 16 hours.

  • Self-Validation & Isolation:

    • Validation Check: Perform TLC analysis. The emergence of a highly UV-active spot with a lower Rf than the starting iodoanisole confirms successful C-N coupling.

    • Filter the crude mixture through a pad of Celite and isolate the desired biaryl amine via column chromatography.

References

Sources

Technical Guide: Discovery and History of 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-2-methoxy-3-methylbenzene (CAS: 25922-05-8), also known as 2-iodo-6-methylanisole , is a specialized halogenated aromatic intermediate critical to modern medicinal chemistry. Unlike commodity chemicals discovered through serendipity, this compound emerged from the rigorous demands of Structure-Activity Relationship (SAR) optimization in the late 20th century.

Its primary value lies in its unique substitution pattern: the 1,2,3-trisubstituted benzene ring . The steric bulk of the methyl group (C3) combined with the electronic donation of the methoxy group (C2) creates a specific electrostatic and volumetric profile. The iodine atom (C1) serves as a high-reactivity "handle" for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to graft this specific aryl motif onto complex drug scaffolds.

Recent patent literature (2022) highlights its pivotal role in the synthesis of Ketohexokinase (KHK) inhibitors , a new class of therapeutics for metabolic diseases.

Chemical Identity & Properties

PropertyData
IUPAC Name 1-Iodo-2-methoxy-3-methylbenzene
Common Synonyms 2-Iodo-6-methylanisole; 2-Methoxy-3-methyliodobenzene
CAS Number 25922-05-8
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
SMILES COC1=C(C)C=CC=C1I
Appearance Pale yellow liquid to low-melting solid
Boiling Point ~125-126°C (at 19 mmHg)
Key Reactivity Electrophilic aromatic substitution (limited), Pd-catalyzed cross-coupling (high)

Evolution of Synthesis: From Classical to Modern

The history of this compound's synthesis reflects the broader evolution of organic methodology—shifting from multi-step functional group interconversions to direct, atom-economical regioselective functionalization.

Historical Route: The Sandmeyer Approach (Circa 1970s)

Early syntheses relied on the Sandmeyer reaction , a robust but multi-step process. This route was necessary before the advent of reliable organolithium chemistry.

  • Nitration: 2-Methylphenol (o-cresol) is methylated to 2-methylanisole, then nitrated.

  • Isomer Separation: The nitration yields a mixture; the desired 2-methyl-6-nitroanisole must be isolated.

  • Reduction: Nitro group reduced to an amine (2-methyl-6-aminoanisole).

  • Diazotization & Iodination: Conversion to the diazonium salt followed by displacement with KI.

Critique: Low atom economy, hazardous intermediates (diazonium salts), and tedious purification.

Modern Route: Directed Ortho Metalation (DoM)

Current industrial and research protocols utilize Directed Ortho Metalation (DoM) . This method exploits the coordinating ability of the methoxy group to direct a strong base (lithium reagent) to the specific ortho position (C6), ensuring high regioselectivity without the need for downstream isomer separation.

Experimental Protocol: DoM Synthesis

Note: This protocol assumes standard Schlenk line techniques under an inert argon atmosphere.

Reagents:

  • 2-Methylanisole (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 eq)

  • Iodine (I₂, 1.2 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Complexation: Charge a flame-dried flask with anhydrous THF and 2-methylanisole. Add TMEDA. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes. The TMEDA/Li complex coordinates to the methoxy oxygen, forcing the lithium to deprotonate the ortho carbon (C6).

    • Insight: The C3-methyl group sterically hinders the other ortho position, but the electronic directing effect dominates at C6.

  • Incubation: Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes to ensure complete metallation.

  • Quench: Cool back to -78°C. Add a solution of Iodine (I₂) in THF dropwise. The solution will transition from colorless/yellow to dark violet, then fade as iodine is consumed.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine. Extract with ethyl acetate.[1]

DoM_Synthesis cluster_0 Pre-Complexation cluster_1 Lithiation (-78°C) cluster_2 Electrophilic Trap SM 2-Methylanisole Int Lithated Intermediate (Li coordinated to OMe) SM->Int Directed Deprotonation Li n-BuLi / TMEDA Li->Int Prod 1-Iodo-2-methoxy- 3-methylbenzene Int->Prod I+ Substitution I2 Iodine (I2) I2->Prod

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM). The methoxy group directs the lithium base to the C6 position.

Applications in Drug Discovery

The primary utility of 1-Iodo-2-methoxy-3-methylbenzene is as a building block for biaryl systems. The "2-methoxy-3-methylphenyl" moiety is lipophilic yet polar enough to engage in specific hydrogen bonding or dipole interactions within a protein binding pocket.

Case Study: Ketohexokinase (KHK) Inhibitors

Context: Ketohexokinase (KHK) drives fructose metabolism.[2] Excessive KHK activity is linked to non-alcoholic fatty liver disease (NAFLD) and diabetes. Role of Compound: In patent WO2022212194A1 , this iodinated benzene is used to attach the 2-methoxy-3-methylphenyl ring to a heterocyclic core (e.g., a pyrimidine or pyridine scaffold).

Mechanism of Incorporation: The iodine atom is displaced in a Palladium-catalyzed cross-coupling reaction, forming a Carbon-Carbon bond between the benzene ring and the drug core.

Why this specific substitution?

  • Conformational Lock: The ortho-methoxy and meta-methyl groups create steric clash with the drug core, forcing the phenyl ring to twist out of plane. This "atropisomerism" or twisted conformation often improves selectivity for the enzyme pocket.

  • Metabolic Stability: The methyl group at C3 blocks metabolic oxidation at that position, extending the half-life of the drug.

Drug_Coupling Iodo 1-Iodo-2-methoxy-3-methylbenzene (The 'Warhead' Delivery) Cat Pd(dppf)Cl2 / K2CO3 Suzuki-Miyaura Conditions Iodo->Cat Core Heterocyclic Drug Core (Boronic Acid/Ester) Core->Cat Drug Final KHK Inhibitor Candidate (Biaryl Scaffold) Cat->Drug Effect Biological Effect: 1. Conformational Twist (Selectivity) 2. Metabolic Block (Stability) Drug->Effect

Caption: Figure 2. Convergent synthesis strategy using the compound to install a pharmacophore via Pd-catalyzed coupling.

References

  • Synthesis & Properties: Sigma-Aldrich Product Specification: 1-Iodo-2-methoxy-3-methylbenzene. Available at: (Search CAS: 25922-05-8).

  • KHK Inhibitor Application: Patent WO2022212194A1: KHK Inhibitors. (2022). Google Patents. Available at: .

  • DoM Methodology: Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text for the protocol described).
  • General Reactivity: BenchChem Technical Guide: 1-Iodo-2,3,4-trimethoxybenzene synthesis (Analogous chemistry). Available at: .

Sources

1-Iodo-2-methoxy-3-methylbenzene: Structural Profiling, Mechanistic Utility, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

1-Iodo-2-methoxy-3-methylbenzene (CAS: 25922-05-8), frequently referred to as 2-iodo-6-methylanisole, is a highly versatile halogenated aromatic building block[1],. Characterized by its precise 1,2,3-substitution pattern, this molecule serves as a critical intermediate in advanced organic synthesis and pharmaceutical development[2],[3].

This technical guide provides an in-depth analysis of the molecule's physicochemical properties, its mechanistic behavior in transition-metal catalysis, and field-proven, self-validating protocols for its synthesis and application in drug discovery.

Part 1: Structural & Physicochemical Profiling

The molecular architecture of 1-iodo-2-methoxy-3-methylbenzene dictates its unique reactivity profile. The iodine atom at C1 is highly polarizable, serving as an exceptional leaving group for oxidative addition. The methoxy group at C2 acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring, while simultaneously exerting an inductive electron-withdrawing effect. The methyl group at C3 introduces targeted steric hindrance[4].

This specific steric and electronic environment is vital for controlling regioselectivity and stereoconformation in downstream biaryl coupling reactions.

Table 1: Quantitative & Physicochemical Properties
PropertyValue / Description
Chemical Name 1-Iodo-2-methoxy-3-methylbenzene[1]
Common Synonyms 2-Iodo-6-methylanisole
CAS Number 25922-05-8
Molecular Formula C8H9IO[4]
Molecular Weight 248.06 g/mol
SMILES String Cc1cccc(I)c1OC
Typical Appearance Colorless to pale yellow liquid

Part 2: Mechanistic Role in Cross-Coupling Reactions

In modern drug discovery, the construction of complex C-C bonds relies heavily on palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or Sonogashira reactions). 1-Iodo-2-methoxy-3-methylbenzene is exceptionally primed for these transformations, particularly in sequential ortho C-H alkylation and ipso-alkynylation strategies[2].

The Causality of Reactivity
  • Oxidative Addition: The low bond dissociation energy of the C-I bond ensures rapid oxidative insertion of Pd(0), forming a stable Pd(II) aryl intermediate.

  • Ortho-Coordination: The adjacent methoxy oxygen can transiently coordinate to the palladium center. This heteroatom-directed stabilization lowers the transition state energy and prevents premature catalyst decomposition.

  • Steric Shielding: The C3 methyl group restricts the rotation of the newly formed C-C bond post-reductive elimination. This steric bulk is deliberately exploited by medicinal chemists to synthesize atropisomeric biaryl scaffolds or to lock molecules into specific, high-affinity bioactive conformations.

CrossCoupling A Pd(0) Catalyst Active Species C Oxidative Addition Complex A->C Catalyst Insertion B 1-Iodo-2-methoxy-3-methylbenzene B->C C-I Cleavage D Transmetalation (Ar'-M) C->D Ligand Exchange E Reductive Elimination D->E C-C Bond Formation E->A Catalyst Regeneration F Target Biaryl Scaffold E->F Product Release

Figure 1: Palladium-catalyzed cross-coupling cycle of 1-Iodo-2-methoxy-3-methylbenzene.

Part 3: Self-Validating Synthesis Protocol

While commercially available, synthesizing 1-iodo-2-methoxy-3-methylbenzene de novo is often required for isotopic labeling or derivative exploration. The most robust, high-yield method is the O-methylation of 2-iodo-6-methylphenol[5].

Causality of Experimental Choices
  • Base Selection: Potassium carbonate (K₂CO₃) is utilized as a mild base. It is sufficiently basic to deprotonate the phenol (pKa ~10) without inducing the side reactions or degradation common with stronger bases like Sodium Hydride (NaH).

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide ion for a rapid S_N2 attack on the electrophilic methyl iodide.

Step-by-Step Methodology: O-Methylation Workflow

This protocol is designed as a self-validating system , incorporating built-in checkpoints to guarantee experimental integrity.

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-iodo-6-methylphenol (1.0 equiv) and anhydrous DMF (0.2 M).

    • Validation Checkpoint: Ensure K₂CO₃ (2.0 equiv) is finely powdered and oven-dried. A heterogeneous suspension should form upon addition.

  • Alkylation Reaction: Cool the mixture to 0 °C. Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The disappearance of the starting phenol (lower R_f due to hydrogen bonding) and the appearance of the less polar anisole product (higher R_f) validates reaction progression.

  • Aqueous Work-up: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous LiCl or brine (5x) to remove residual DMF.

    • Validation Checkpoint: A crisp, clear phase separation indicates successful removal of the polar aprotic solvent.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (100% Hexanes).

  • Analytical Validation:

    • Validation Checkpoint: ¹H NMR (CDCl₃) must show a distinct, sharp singlet at ~3.8 ppm integrating to 3H, confirming the successful installation of the -OCH₃ group.

SynthesisWorkflow N1 2-Iodo-6-methylphenol + MeI / K2CO3 N2 Nucleophilic Substitution (DMF, 60°C, 4h) N1->N2 N3 Aqueous Work-up (EtOAc / H2O) N2->N3 N4 Purification (Silica Gel) N3->N4 N5 Pure Target Compound N4->N5

Figure 2: Self-validating experimental workflow for O-methylation synthesis.

Part 4: Applications in Advanced Drug Discovery

The 2-methoxy-3-methylphenyl moiety is increasingly utilized in the rational design of targeted therapeutics. A prominent, cutting-edge application is its integration into Ketohexokinase (KHK) inhibitors , which are actively developed to treat metabolic syndrome, non-alcoholic steatohepatitis (NASH), and associated comorbidities (e.g., ATP depletion, cellular apoptosis, and uric acid accumulation)[3].

Overcoming Toxicity Liabilities

Traditional pharmacotherapies targeting kinases often rely on carboxylic acid-containing drugs to mimic the gamma phosphate residue of the natural substrate ATP. However, these structural motifs frequently lead to idiosyncratic drug toxicity caused by the formation of reactive acyl glucuronide metabolites in vivo[3].

By utilizing 1-iodo-2-methoxy-3-methylbenzene as an upstream coupling partner, medicinal chemists can construct sterically tuned, uncharged heterocycles (such as complex cyclopenta[d]pyrimidine derivatives). The methoxy and methyl groups provide the necessary spatial geometry to fit snugly into the KHK active site, offering high binding affinity and target selectivity while completely bypassing the metabolic toxicity liabilities of traditional ATP mimetics[3].

References

  • RSC Advances - Pd/Norbornene-Catalyzed Sequential ortho CH Alkylation and ipso-Alkynylation: A 1,1-Dimethyl-2-alkynol Strategy. Royal Society of Chemistry. 2

  • Google Patents - WO2022212194A1 - Khk inhibitors. World Intellectual Property Organization. 3

  • abcr Gute Chemie - AB626947 | CAS 25922-05-8: 1-Iodo-2-methoxy-3-methylbenzene. 1

  • BLD Pharm - 24885-45-8 | 2-Iodo-6-methylphenol. 5

  • BLD Pharm - 25922-05-8 | 1-Iodo-2-methoxy-3-methylbenzene.

  • Smolecule - Basic Molecular Properties of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene (Derivative Data). 4

Sources

Theoretical Properties of 1-Iodo-2-methoxy-3-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth theoretical and practical analysis of 1-Iodo-2-methoxy-3-methylbenzene , a sterically congested trisubstituted benzene derivative. This document is structured to serve researchers requiring precise structural insights, validated synthetic protocols, and reactivity profiles for advanced organic synthesis and medicinal chemistry applications.[1]

Executive Summary

1-Iodo-2-methoxy-3-methylbenzene (also known as 2-iodo-6-methylanisole ) represents a classic case of the "buttressing effect" in aromatic chemistry.[1] Characterized by a contiguous 1,2,3-substitution pattern, the central methoxy group is sterically compressed between a bulky iodine atom and a methyl group.[1]

This specific architecture forces the methoxy group out of coplanarity with the benzene ring, leading to Steric Inhibition of Resonance (SIR) .[1] Consequently, the molecule exhibits distinct electronic properties compared to non-hindered anisoles, making it a valuable scaffold for constructing atropisomeric biaryls and sterically demanding pharmaceutical intermediates.[1]

Structural & Electronic Analysis

The "Steric Sandwich" Architecture

The defining feature of this molecule is the severe steric crowding around the C2-oxygen bond.[1]

  • Position 1 (Iodine): A large halogen (Van der Waals radius ~1.98 Å) exerting significant spatial pressure.[1]

  • Position 2 (Methoxy): The central group.[1] To minimize steric clash with the flanking iodine and methyl groups, the

    
     bond rotates perpendicular to the aromatic plane (orthogonal conformation).[1]
    
  • Position 3 (Methyl): A medium-sized group that "buttresses" the methoxy, preventing it from relaxing away from the iodine.[1]

Electronic Consequences (Theoretical)

The orthogonal conformation of the methoxy group decouples the oxygen lone pair (


) from the aromatic 

-system.[1]
PropertyStandard Anisole1-Iodo-2-methoxy-3-methylbenzeneMechanism
Resonance Effect (+R) Strong DonationNegligible Orbital misalignment prevents

overlap.[1]
Inductive Effect (-I) Moderate WithdrawalDominant Oxygen acts purely as an electronegative withdrawer.[1]
Ring Electron Density Electron RichElectron Deficient Loss of +R donation leaves the ring deactivated.[1]
C-I Bond Lability StandardActivated Electron-deficient rings undergo Oxidative Addition (Pd) faster.
Visualization of Steric & Electronic Vectors

The following diagram maps the steric pressure and resulting electronic vectors.

G Molecule 1-Iodo-2-methoxy- 3-methylbenzene Sterics Steric Pressure (I & Me clamp OMe) Molecule->Sterics 1,2,3-Substitution Conf Orthogonal Conformation Sterics->Conf Forces Rotation Elec Electronic Outcome Conf->Elec Breaks Resonance (+R) Reactivity Enhanced C-I Activation Elec->Reactivity -I Effect Dominates

Figure 1: Causal flow from steric crowding to electronic activation.[1]

Synthetic Protocol: Directed Ortho Metalation (DOM)[1]

The most reliable synthesis avoids electrophilic aromatic substitution (which suffers from regioselectivity issues) and instead utilizes Directed Ortho Metalation (DOM) . The methoxy group serves as a Directed Metalation Group (DMG), and the methyl group blocks the alternative ortho site, ensuring 100% regiocontrol.[1]

Reaction Scheme

Precursor: 2-Methylanisole (1-methoxy-2-methylbenzene).[1] Reagents:


-Butyllithium (

-BuLi), TMEDA (Tetramethylethylenediamine), Iodine (

).[1]
Step-by-Step Methodology

Phase 1: Lithiation

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon atmosphere.

  • Solvent: Add anhydrous THF (50 mL) and 2-Methylanisole (10.0 mmol).

  • Additive: Add TMEDA (11.0 mmol). Note: TMEDA breaks up BuLi aggregates, increasing the kinetic basicity to deprotonate the steric position.[1]

  • Deprotonation: Cool to -78 °C (dry ice/acetone). Dropwise add

    
    -BuLi  (1.1 equiv, 2.5 M in hexanes) over 20 minutes.[1]
    
  • Aging: Stir at -78 °C for 1 hour, then allow to warm to 0 °C for 30 minutes to ensure complete lithiation at the C6 position (which corresponds to C2 relative to the methyl, or C1 in the final product numbering).

Phase 2: Iodination

  • Cooling: Re-cool the dark yellow/orange solution to -78 °C .

  • Quench: Add a solution of Iodine (

    
    )  (12.0 mmol) in THF dropwise. The color will transition from dark to colorless/yellow.
    
  • Workup: Warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Yield Expectation: 85-92%. Product Identity: 1-Iodo-2-methoxy-3-methylbenzene (2-iodo-6-methylanisole).[1]

Synthesis Start 2-Methylanisole (Precursor) Lithiation Lithiation (n-BuLi / TMEDA, -78°C) Start->Lithiation Directs to C6 Intermediate Lithiated Species (6-Li-2-Me-Anisole) Lithiation->Intermediate Quench Iodine Quench (I2 in THF) Intermediate->Quench Electrophilic Trapping Product 1-Iodo-2-methoxy-3-methylbenzene (Target) Quench->Product

Figure 2: Directed Ortho Metalation pathway ensuring regioselectivity.[1]

Reactivity Profile & Applications

Cross-Coupling (Suzuki-Miyaura)

Despite the steric hindrance, the iodine atom is highly reactive toward Oxidative Addition with Palladium(0).[1]

  • Catalyst Recommendation: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) to facilitate the coupling of the hindered iodide.

  • Application: Synthesis of tetra-ortho-substituted biaryls (e.g., 2,2',6,6'-substituted systems) which exhibit high rotational energy barriers (atropisomerism).[1]

Crystallographic Implications

In solid-state studies (X-ray), the methoxy carbon (


) is typically found at a dihedral angle of ~90° relative to the ring plane.[1] This geometric lock is critical for designing "molecular brakes" or chiral ligands where fixed conformation is required.[1]
Physical Properties Data
PropertyValue (Approx.)[1][2]Note
Physical State Low-melting Solid / OilMP approx 48-50 °C
Boiling Point ~255 °CHigh due to molecular weight
Density ~1.65 g/cm³Heavy atom effect (Iodine)

NMR

3.80 (s, 3H, OMe), 2.40 (s, 3H, Me)
Distinct singlets; aromatic region shows ABC pattern.[3][4]

References

  • Synthesis via Ortho-Lithiation

    • Title: "Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles."[1] (Demonstrates reactivity of 2-methylanisole derivatives).

    • Source: National Science Found
    • URL:[Link][1]

  • Steric Inhibition of Resonance (Theory)

    • Title: "Steric inhibition of resonance studied by molecular photoelectron spectroscopy."[1]

    • Source: Journal of the Chemical Society, Faraday Transactions 2.[1]

    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: "2-iodo-1-methoxy-3-methylbenzene | 35387-94-1" (Note: Isomeric nomenclature verification).[1]

    • Source: Sigma-Aldrich.[5]

  • Buttressing Effect in Anisoles

    • Title: "Diamagnetic susceptibilities of some substituted anisoles... Evidence for steric enhancement of resonance."[1]

    • Source: Indian Academy of Sciences.[1]

    • URL:[Link]

Sources

Technical Guide: 1-Iodo-2-methoxy-3-methylbenzene Safety & Handling

[1]

Part 1: Chemical Identity & Physicochemical Profile[2]

1-Iodo-2-methoxy-3-methylbenzene is a sterically congested aryl iodide used primarily as a scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce the 2-methoxy-3-methylphenyl moiety.[1] Its structural features—specifically the methoxy group "sandwiched" between the iodine and methyl groups—impart unique reactivity and stability profiles compared to non-hindered isomers.[1]

Substance Identification
ParameterTechnical Specification
IUPAC Name 1-Iodo-2-methoxy-3-methylbenzene
Common Synonyms 2-Iodo-6-methylanisole; 3-Methyl-2-methoxyiodobenzene
CAS Number 25922-05-8
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
SMILES CC1=C(OC)C(I)=CC=C1
Physicochemical Properties
PropertyValueOperational Implication
Physical State Solid (Low-melting)May fuse/agglomerate at ambient temperatures >25°C.
Melting Point 54–55 °C Use chilled spatulas for transfer; avoid heating during weighing.[1]
Boiling Point ~125 °C (19 mmHg)Volatile under high vacuum/heating; use cold traps.[1]
Solubility Soluble in DCM, THF, Et₂OCompatible with standard organic workups.[1]
Stability Light SensitiveC–I bond is photolabile. Liberates I₂ (purple discoloration).[1]

Part 2: Hazard Identification & Toxicology (GHS)[1]

While specific toxicological data for this isomer is limited, its profile is derived from the aryl iodide and anisole structural classes.[1] It functions as a distinct alkylating agent precursor and irritant.[1]

GHS Classification[1][3]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1]

Specific Hazards[1][3]
  • Iodine Liberation: Upon prolonged exposure to light or air, the compound degrades to release elemental iodine (

    
    ), which is corrosive and toxic.[1] A yellow-to-brown color shift indicates degradation.[1]
    
  • Steric Hindrance: The ortho-methoxy and meta-methyl groups create steric bulk around the iodine center.[1] While this stabilizes the molecule against rapid hydrolysis, it may require higher activation energies (heat) in coupling reactions, increasing the risk of thermal decomposition.[1]

Part 3: Strategic Safety Engineering

Effective risk management relies on a hierarchy of controls. For 1-Iodo-2-methoxy-3-methylbenzene, the primary goal is to prevent inhalation of dust and dermal contact with the low-melting solid.[1]

Hierarchy of Controls (Workflow)

HierarchyOfControlsEliminationElimination/Substitution(Rarely feasible in specific scaffold synthesis)EngineeringEngineering ControlsChemical Fume Hood (Face velocity > 0.5 m/s)Local Exhaust Ventilation (LEV)Elimination->EngineeringIf unavoidableAdminAdministrative ControlsSOPs for Light-Sensitive MaterialsWaste Segregation (Halogenated)Engineering->AdminStandard OperationPPEPPENitrile Gloves (Double gloving recommended)Safety Glasses with Side ShieldsLab CoatAdmin->PPELast Line of Defense

Figure 1: Risk management hierarchy for handling functionalized aryl iodides.[1]

Part 4: Handling & Synthesis Protocols

Storage & Stability
  • Temperature: Store at 2–8 °C . The low melting point (54–55 °C) means ambient storage can lead to melting and re-solidification, forming hard cakes that are difficult to dispense.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] The electron-rich anisole ring can be susceptible to oxidation over long periods.[1]

  • Light: Strictly Amber Glass. Wrap clear vessels in aluminum foil if amber glassware is unavailable.

Experimental Protocol: Weighing & Transfer

Due to its low melting point and potential stickiness:

  • Chill Tools: Place spatulas in a freezer or on dry ice for 5 minutes before weighing. This prevents the solid from melting upon contact with the metal.[1]

  • Anti-Static: Use an anti-static gun if the powder is fine and static-prone.[1]

  • Solvent Transfer: If exact mass is critical and the solid is clumpy, dissolve the entire bottle contents in a known volume of anhydrous solvent (e.g., THF) to create a stock solution.[1]

Reaction Setup: Cross-Coupling (Suzuki-Miyaura)

The steric bulk of the 2-methoxy group requires specific catalyst choices.[1]

Workflow Visualization:

SynthesisWorkflowStartReagent Prep(Inert Atmosphere)ActivationCatalyst Addition(Pd-PEPPSI or SPhos)Start->ActivationAdd 1-Iodo-2-methoxy...Check1Check: O2 ExclusionStart->Check1ReactionCoupling Reaction(Heat 60-80°C)Activation->ReactionDegas solventQuenchQuench/Workup(Aq. Thiosulfate Wash)Reaction->QuenchMonitor TLCCheck2Check: Iodine Color?Reaction->Check2WasteDisposal(Halogenated Waste)Quench->WasteSeparate Layers

Figure 2: Standard cross-coupling workflow with safety checkpoints for iodine release.

Key Procedural Note (The "Why"):

  • Catalyst Selection: Standard

    
     may fail due to the steric hindrance at the oxidative addition step.[1] Use bulky, electron-rich ligands (e.g., SPhos , XPhos ) or precatalysts like Pd-PEPPSI-IPr  to facilitate the insertion of Palladium into the hindered C–I bond [1].[1]
    
  • Iodine Scavenging: If the reaction mixture turns deep purple/brown (indicating

    
     release), wash the organic layer with 10% aqueous Sodium Thiosulfate (
    
    
    )
    during workup.[1] This reduces
    
    
    to water-soluble iodide (
    
    
    ), preventing product contamination and equipment corrosion.[1]

Part 5: Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water; if stained yellow/brown, use 5% sodium thiosulfate solution.[1]Thiosulfate reduces elemental iodine to colorless, non-corrosive iodide.[1]
Eye Contact Rinse for 15 mins; consult ophthalmologist.Aryl halides are severe irritants; mechanical damage from crystals is possible.[1]
Spill (Solid) Dampen with water/ethanol to prevent dust; scoop into waste.[1]Avoid dry sweeping to prevent inhalation of dusts.[1]
Fire Use

, dry chemical, or foam.[1][3]
Combustion emits toxic Hydrogen Iodide (HI) gas.[1]

References

  • Sigma-Aldrich. 2-Iodo-6-methylanisole Product Specification & SDS. Link (Accessed 2026).[1]

  • PubChem. Compound Summary: 1-Iodo-2-methoxy-3-methylbenzene (CAS 25922-05-8).[1] National Library of Medicine.[1] Link

  • ChemicalBook. 25922-05-8 Physical Properties and Safety Data. Link

  • BLD Pharm. 1-Iodo-2-methoxy-3-methylbenzene Safety Data Sheet. Link

Starting materials for 1-Iodo-2-methoxy-3-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Starting materials for 1-Iodo-2-methoxy-3-methylbenzene synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This technical guide outlines the robust synthesis of 1-Iodo-2-methoxy-3-methylbenzene (also referred to as 2-iodo-6-methylanisole ).[1] This trisubstituted benzene ring is a critical scaffold in medicinal chemistry, particularly as a sterically congested coupling partner in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1]

The synthesis of this specific isomer presents a regiochemical challenge: direct iodination of the parent anisole (2-methylanisole) predominantly yields the para-isomer (4-iodo-2-methylanisole) due to electronic direction and steric factors.[1] Therefore, to ensure high isomeric purity (>98%), researchers must utilize pre-functionalized starting materials via nucleophilic aromatic substitution (Sandmeyer) or O-alkylation pathways.[1]

This guide details two validated protocols:

  • Route A (The "Phenol" Route): O-Methylation of 2-iodo-6-methylphenol.[1]

  • Route B (The "Aniline" Route): Sandmeyer iodination of 2-methoxy-3-methylaniline.[1]

Part 1: Strategic Route Analysis

The choice of route depends heavily on the commercial availability of precursors in your specific geography and the scale of synthesis.

Decision Matrix
FeatureRoute A: Phenol Alkylation Route B: Sandmeyer Reaction
Starting Material 2-Iodo-6-methylphenol2-Methoxy-3-methylaniline
Step Count 1 Step2 Steps (Diazotization + Iodination)
Atom Economy HighModerate (Loss of N₂)
Scalability Excellent (Kilogram scale feasible)Good (Care required with diazonium salts)
Regiocontrol Absolute (Fixed by starting material)Absolute (Fixed by starting material)
Primary Risk Methyl Iodide toxicityDiazonium instability/Exotherm
Visualizing the Pathways

The following diagram illustrates the logical flow and the "dead end" of direct iodination.

synthesis_pathways Target TARGET: 1-Iodo-2-methoxy-3-methylbenzene Phenol SM A: 2-Iodo-6-methylphenol (CAS: 16063-79-9) Alkylation O-Methylation (MeI, K2CO3, DMF) Phenol->Alkylation SN2 Alkylation->Target Aniline SM B: 2-Methoxy-3-methylaniline (CAS: 124022-83-3) Diazo Diazotization (NaNO2, HCl, <5°C) Aniline->Diazo In situ Sandmeyer Sandmeyer Iodination (KI, H2O) Diazo->Sandmeyer Sandmeyer->Target Parent Parent: 2-Methylanisole DirectIod Direct Iodination (I2, Oxidant) Parent->DirectIod DirectIod->Target Minor (<5%) WrongIsomer MAJOR PRODUCT: 4-Iodo-2-methylanisole (Regioisomer Impurity) DirectIod->WrongIsomer Electronic Control

Figure 1: Synthetic decision tree highlighting the necessity of pre-functionalized precursors to avoid regiochemical mixtures.

Part 2: Detailed Experimental Protocols

Protocol A: O-Methylation of 2-Iodo-6-methylphenol

Best for: Rapid synthesis, high throughput, avoiding hazardous diazonium intermediates.[1]

Mechanism: Williamson Ether Synthesis (


).[1]
The steric hindrance around the phenolic oxygen (flanked by Iodine and Methyl) requires a polar aprotic solvent (DMF or Acetone) and an active methylating agent.[1]

Materials:

  • Precursor: 2-Iodo-6-methylphenol (CAS: 16063-79-9).[1]

  • Reagent: Iodomethane (MeI) or Dimethyl Sulfate (DMS).[1] Note: MeI is preferred for ease of workup despite cost.[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous.[1]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone.[1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-iodo-6-methylphenol (1.0 equiv) and anhydrous DMF (5 mL per gram of phenol).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv) in one portion. The suspension may turn yellow/orange as the phenoxide forms. Stir at room temperature for 15 minutes.
    
  • Alkylation: Cool the mixture to 0°C. Add Iodomethane (1.5 equiv) dropwise via syringe.

    • Critical Control Point: Do not allow the temperature to spike; although the reaction is not violently exothermic, controlling the rate prevents MeI evaporation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).[1]
  • Workup:

    • Dilute with water (5x reaction volume) to dissolve salts.[1]

    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (3x).[1]
      
    • Wash combined organics with 1M NaOH (to remove unreacted phenol traces) followed by Brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Usually, the product is obtained in >95% purity as a pale yellow oil. If necessary, purify via short-path distillation or silica plug filtration.[1]

Protocol B: Sandmeyer Iodination of 2-Methoxy-3-methylaniline

Best for: Cost reduction on large scales, or if the phenol is unavailable.[1]

Mechanism: Radical-Nucleophilic Aromatic Substitution (


 character).[1]
The amino group is converted to a diazonium salt (

), which is then displaced by iodide.[1]

Materials:

  • Precursor: 2-Methoxy-3-methylaniline (CAS: 124022-83-3).[1]

  • Reagents: Sodium Nitrite (

    
    ), Potassium Iodide (
    
    
    
    ).[1][2]
  • Acid: Hydrochloric Acid (concentrated) or Sulfuric Acid.[1]

Step-by-Step Methodology:

  • Salt Formation: In a beaker, suspend 2-methoxy-3-methylaniline (1.0 equiv) in 2M HCl (5–10 equiv). Cool the mixture to 0–5°C in an ice/salt bath.

    • Note: The amine may precipitate as the hydrochloride salt; vigorous stirring is required.

  • Diazotization: Dissolve

    
     (1.1 equiv) in a minimum volume of water.[1] Add this solution dropwise to the amine mixture, maintaining the internal temperature below 5°C .
    
    • Critical Control Point: Temperature control is vital.[1] Above 5°C, the diazonium salt may hydrolyze to the phenol.

    • Stir for 20 minutes. Test with starch-iodide paper (should turn blue instantly, indicating excess nitrous acid).[1]

  • Iodination: Dissolve

    
     (2.0 equiv) in water.[1] Add this solution slowly to the cold diazonium mixture.
    
    • Observation: Nitrogen gas (

      
      ) evolution will begin, and the solution will turn dark brown/purple due to iodine liberation.[1]
      
  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Optionally, heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Workup:

    • Quench excess iodine by adding saturated Sodium Thiosulfate (

      
      ) solution until the brown color fades to yellow.[1]
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc).

Part 3: Starting Material Evaluation

To ensure reproducibility, the quality of starting materials is paramount.

CompoundCAS No.[1][3][4][5][6]Commercial AvailabilityPurity RequirementNotes
2-Iodo-6-methylphenol 16063-79-9 Moderate>97%Often sold as "6-iodo-o-cresol".[1] Verify the position of Iodine (ortho to OH) via COA.
2-Methoxy-3-methylaniline 124022-83-3 High>98%Also known as "3-methyl-o-anisidine".[1] Darkens on storage (oxidation); redistill if black.[1]
Iodomethane 74-88-4 High>99%Store over copper wire to stabilize.[1] Highly toxic/carcinogenic.[1]

Part 4: Quality Control & Analytics

Upon synthesis, the identity of 1-Iodo-2-methoxy-3-methylbenzene must be confirmed.[1] The 1,2,3-substitution pattern creates a distinct NMR signature.[1]

Expected NMR Data ( , 400 MHz)
  • Aromatic Region (3H):

    • 
       ~7.60 ppm (d, J = 8.0 Hz, 1H): Proton at C6 (ortho to Iodine, meta to OMe).[1] Deshielded by Iodine.[1]
      
    • 
       ~7.10 ppm (d, J = 7.5 Hz, 1H): Proton at C4 (ortho to Methyl, meta to OMe).[1]
      
    • 
       ~6.80 ppm (t, J = 7.8 Hz, 1H): Proton at C5 (meta to both I and Me).[1]
      
  • Aliphatic Region:

    • 
       ~3.85 ppm (s, 3H): Methoxy  group (
      
      
      
      ).[1]
    • 
       ~2.35 ppm (s, 3H): Methyl  group (
      
      
      
      ).[1]

Self-Validation Check: If you observe a singlet in the aromatic region, you likely have the 1,2,4- or 1,3,5-isomer.[1] The 1,2,3-pattern must show a doublet-doublet-triplet (or apparent doublet-doublet-triplet) system.[1]

References

  • National Institute of Standards and Technology (NIST). "1-Iodo-2-methoxybenzene Properties."[1] NIST Chemistry WebBook. [Link][1][4]

  • Organic Syntheses. "Iodosobenzene (General handling of aryl iodides)." Org.[1][7][8] Synth. 1963, 43, 60. [Link]

  • ChemBK. "1-Iodo-2-methoxybenzene and derivatives."[1] [Link]

Sources

Methodological & Application

The Suzuki-Miyaura Coupling: A Detailed Protocol for the Synthesis of Biaryls Using 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the construction of carbon-carbon bonds. First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1]

The reaction's prominence stems from its broad functional group tolerance, the commercial availability of a wide variety of boronic acids, and the generally high yields and stereoselectivity it affords.[3] The core transformation involves the coupling of an organoboron compound, typically a boronic acid or its ester, with an organohalide or triflate in the presence of a palladium catalyst and a base.[2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-iodo-2-methoxy-3-methylbenzene, an electron-rich and sterically encumbered aryl iodide, with a generic arylboronic acid. We will delve into the mechanistic underpinnings of the reaction to rationalize the choice of reagents and conditions, offer a step-by-step experimental guide, and provide troubleshooting advice for this specific class of substrate.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 1-iodo-2-methoxy-3-methylbenzene. This is often the rate-determining step and can be challenging for electron-rich aryl halides due to the increased electron density at the reaction center. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes the stability and reactivity of the palladium center.[5]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by the base, which activates the boronic acid by forming a more nucleophilic boronate species.[2] The choice of base and solvent system is critical to ensure efficient transmetalation while minimizing side reactions.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Iodo-2-methoxy-3-methylbenzene

This protocol is a robust starting point for the coupling of 1-iodo-2-methoxy-3-methylbenzene with a variety of arylboronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Iodo-2-methoxy-3-methylbenzene≥98%Commercially AvailableStore under inert atmosphere.
Arylboronic Acid≥97%Commercially Availablee.g., Phenylboronic acid.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir and moisture sensitive.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better solubility.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
WaterDeionizedLaboratory SupplyDegas before use.
Ethyl AcetateACS GradeCommercially AvailableFor work-up.
Brine (saturated NaCl solution)-Laboratory PreparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Schlenk flask or equivalent reaction vessel-Laboratory GlasswareMust be oven-dried.
Magnetic stirrer and stir bar-Laboratory Equipment
Reflux condenser-Laboratory Glassware
Inert gas supply (Argon or Nitrogen)High Purity-
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-2-methoxy-3-methylbenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered anhydrous potassium carbonate (3.0 equiv.).[5]

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6] Maintaining an inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition:

    • Prepare a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[5] Degassing can be achieved by bubbling the inert gas through the solvent mixture for 15-20 minutes.

    • Using a syringe, add the degassed solvent mixture to the reaction flask.

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) to the reaction flask.[5] The yellow color of the catalyst may lighten upon addition to the solvent.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 90 °C using a pre-heated oil bath.[5]

    • Maintain the reaction at this temperature for 12-24 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6] To take a sample for TLC, briefly remove the heat source and, under a positive flow of inert gas, quickly remove a small aliquot with a capillary tube.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl R-Pd(II)L_n-R' Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product R-R' (Biaryl Product) RedElim->Product ArylHalide R-X (1-Iodo-2-methoxy-3-methylbenzene) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup: - Aryl Iodide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere setup->inert add_solvents Add Degassed Solvents inert->add_solvents add_catalyst Add Pd Catalyst add_solvents->add_catalyst react Heat and Stir (90°C, 12-24h) add_catalyst->react monitor Monitor Reaction (TLC/GC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Pure Biaryl Product purify->product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting

Even with a robust protocol, challenges can arise, particularly with electron-rich and sterically hindered substrates like 1-iodo-2-methoxy-3-methylbenzene.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient oxidative addition. 2. Deactivated catalyst. 3. Impure reagents.1. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) in combination with a Pd(OAc)₂ precursor.[5] 2. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas throughout the reaction. 3. Use freshly purchased or purified reagents.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Slow transmetalation.1. Improve the degassing procedure for all solvents and reagents.[5] 2. Consider a stronger base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), to accelerate the formation of the boronate.[5]
Hydrodeiodination of Starting Material 1. Presence of a hydrogen source. 2. High reaction temperature.1. Ensure solvents are anhydrous if not using a biphasic system. 2. Attempt the reaction at a slightly lower temperature (e.g., 80 °C) for a longer duration.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

  • Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.

  • Exothermic Potential: While generally manageable on a lab scale, be aware that Suzuki-Miyaura reactions can be exothermic. For larger-scale reactions, consider monitoring the internal temperature and providing adequate cooling.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and reliable transformation for the synthesis of biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this reaction even with challenging substrates like 1-iodo-2-methoxy-3-methylbenzene. The protocol provided herein, along with the troubleshooting guide, serves as a comprehensive resource for scientists and drug development professionals seeking to leverage this Nobel Prize-winning reaction in their synthetic endeavors.

References

  • Dalmas, F., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 204-209. Available at: [Link]

  • LibreTexts Chemistry. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • Oliveira, D. G. M., et al. (2015). Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. Journal of Chemical Education, 92(7), 1217–1220. Available at: [Link]

  • Kang, S.-K., et al. (1996). Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Iodonium Salts and Iodanes. The Journal of Organic Chemistry, 61(23), 8244–8247. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Taylor, D. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Leeds. Retrieved from [Link]

  • IJpeij, E. G., et al. (2002). A Suzuki Coupling Based Route to 2,2'-Bis(2-Indenyl)biphenyl Derivatives. The Journal of Organic Chemistry, 67(1), 169–176. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. Available at: [Link]

  • Roisnel, T., et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Tetrahedron, 63(35), 8491-8499. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. Retrieved from [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 1-Iodo-2-methoxy-3-methylbenzene

[1]

Executive Summary

This technical guide details the optimization and execution of Buchwald-Hartwig C–N cross-coupling reactions utilizing 1-Iodo-2-methoxy-3-methylbenzene (CAS: 14806-50-9, also referred to as 2-iodo-3-methylanisole).[1]

This substrate presents a specific "ortho-ortho'" steric challenge.[1][2] The iodine (C1) is flanked by a methoxy group (C2) and indirectly buttressed by the methyl group (C3).[1] While the electron-rich nature of the anisole ring facilitates oxidative addition relative to aryl chlorides, the steric congestion significantly retards amine binding and reductive elimination. Successful amination requires third- or fourth-generation Palladium precatalysts bearing bulky dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) to prevent catalyst resting-state stagnation and β-hydride elimination side pathways.[1]

Substrate Analysis & Strategic Logic

Structural Challenges

The target substrate, 1-Iodo-2-methoxy-3-methylbenzene , exhibits two primary features governing reactivity:

  • Electronic Activation: The methoxy group is an electron-donating group (EDG).[1][2] In standard nucleophilic aromatic substitution (

    
    ), this would deactivate the ring.[2] However, in Pd-catalyzed coupling, the electron-rich nature stabilizes the oxidative addition intermediate, making the C–I bond cleavage facile.[1]
    
  • Steric Deactivation (The "Buttressing Effect"):

    • The C2-Methoxy group provides direct steric hindrance to the incoming Palladium center.[1][2]

    • Crucially, the C3-Methyl group exerts a "buttressing effect," restricting the conformational flexibility of the methoxy group. This forces the methoxy oxygen lone pairs into a rigid orientation that can potentially chelate the Pd center (hemilability), occupying a coordination site needed for the amine.[2]

Catalyst Selection Strategy

To overcome these barriers, we utilize Buchwald Generation 4 (G4) Precatalysts . These pre-formed complexes ensure a strict 1:1 Pd:Ligand ratio and rapid activation at moderate temperatures, avoiding the induction periods associated with Pd(OAc)₂ or Pd₂dba₃ + free ligand mixtures.[2]

  • For Primary Amines: BrettPhos Pd G4 or tBuBrettPhos Pd G4 . These ligands are exceptionally bulky, preventing the formation of inactive bis-ligated Pd complexes and promoting reductive elimination in crowded systems.[2]

  • For Secondary Amines: RuPhos Pd G4 . RuPhos is the industry standard for hindered secondary amines due to its specific geometry that accommodates secondary alkyl groups while shielding the metal center.[2]

Decision Logic & Workflow

The following flowchart illustrates the decision process for ligand and base selection based on the amine partner.

GStartSubstrate:1-Iodo-2-methoxy-3-methylbenzeneAmineTypeIdentify Amine PartnerStart->AmineTypePrimaryPrimary Amine(R-NH2)AmineType->PrimarySecondarySecondary Amine(R2-NH)AmineType->SecondaryHeterocycleN-Heterocycle(Indole, Pyrazole)AmineType->HeterocycleBrettPhosSystem A:BrettPhos Pd G4Base: LHMDS or NaOtBuPrimary->BrettPhosHigh Steric DemandRuPhosSystem B:RuPhos Pd G4Base: NaOtBuSecondary->RuPhosStandard/HinderedtBuXPhosSystem C:tBuXPhos Pd G3/G4Base: K3PO4 (weaker)Heterocycle->tBuXPhosAcidic N-H

Figure 1: Catalyst selection decision tree based on amine classification.[1]

Experimental Protocols

General Considerations
  • Inert Atmosphere: Strictly required.[1][2] Use Nitrogen or Argon.[2]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (sparged with inert gas for 10 mins).

  • Concentration: 0.2 M to 0.5 M (high concentration aids rate in hindered systems).[1][2]

Protocol A: Coupling with Secondary Amines (RuPhos System)

Applicability: Cyclic amines (morpholine, piperidine), acyclic secondary amines.[1][2]

Reagents:

Reagent Equiv. Role
1-Iodo-2-methoxy-3-methylbenzene 1.0 Electrophile
Secondary Amine 1.2 - 1.5 Nucleophile
RuPhos Pd G4 0.01 - 0.03 (1-3 mol%) Catalyst
Sodium tert-butoxide (NaOtBu) 1.5 Base

| 1,4-Dioxane | (0.25 M) | Solvent |[1]

Procedure:

  • Glassware Prep: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.[2]

  • Solids Addition: Charge the vial with RuPhos Pd G4 (1-3 mol%) and NaOtBu (1.5 equiv). If the aryl iodide is solid, add it now.[2]

  • Purge: Seal the vial and evacuate/backfill with Argon three times.[2]

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane via syringe.[1][2]

    • Add the Amine (1.2 equiv).[1][2][3]

    • If the aryl iodide is liquid, add it last via syringe.[2]

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (critical for heterogeneous base).

  • Monitoring: Monitor by LCMS or GCMS at 2 hours. The reaction typically completes within 4-12 hours.[1][2]

    • Note: Disappearance of the starting iodide (MW ~248) and appearance of the product mass.[2] Watch for de-iodinated byproduct (2-methoxy-3-methylbenzene, MW ~122) which indicates catalyst death/beta-hydride elimination.[1]

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd and salts.[2] Concentrate and purify via flash chromatography.

Protocol B: Coupling with Primary Amines (BrettPhos System)

Applicability: Anilines, benzylamines, alkyl amines.[1][2]

Reagents:

Reagent Equiv. Role
1-Iodo-2-methoxy-3-methylbenzene 1.0 Electrophile
Primary Amine 1.2 Nucleophile
BrettPhos Pd G4 0.02 - 0.05 (2-5 mol%) Catalyst
LHMDS (1.0 M in THF) 2.0 Base

| 1,4-Dioxane | (0.2 M) | Solvent |[1]

Key Difference: Primary amines can bind too tightly to Pd or form bis-aryl species.[1][2] BrettPhos prevents this.[1][2] We use LHMDS (Lithium Hexamethyldisilazide) as a soluble base to ensure rapid deprotonation without the variable kinetics of solid NaOtBu surface area.[2]

Procedure:

  • Setup: Flame-dry Schlenk tube or vial under Argon.

  • Charge: Add BrettPhos Pd G4 and Aryl Iodide. Evacuate/refill with Argon.[2][3]

  • Solvent/Amine: Add Dioxane and the Primary Amine.

  • Base Addition: Add LHMDS solution dropwise at RT.

  • Heating: Heat to 90-100°C . Primary amines often require slightly higher energy to overcome the steric barrier of the BrettPhos ligand system during the amine binding step.[2]

  • Workup: Quench with saturated NH₄Cl solution (to neutralize excess silazide). Extract with EtOAc.[2][3]

Troubleshooting & Optimization (Expertise)

Common Failure Modes
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Oxidative Addition failure or Catalyst Poisoning.[1]Ensure strict O₂-free conditions.[1][2] Switch to XPhos Pd G4 (more general OA). Verify iodide quality (should not be purple/brown).[1][2]
De-iodination (Ar-H formed)

-hydride elimination dominates.[1][2]
This occurs when amine binding is slow due to sterics.[2] Increase Amine conc. to 2.0 equiv. Lower Temp to 60°C. Switch to RuPhos (better at preventing

-elim).
Low Conversion (<50%) Catalyst Deactivation.Add a second portion of catalyst (1 mol%) after 4 hours. Ensure stirring is vigorous if using NaOtBu.[2]
The "Hemilabile" Trap

With 2-methoxy substituted iodides, the oxygen lone pair can coordinate to the Pd(II) intermediate.

  • Symptom:[1][2][4] Reaction stalls at 60-70% conversion.[1][2]

  • Fix: Use a non-coordinating solvent (Toluene) instead of Dioxane/THF to force the OMe group to compete with solvent, or simply increase temperature to break the weak Pd-O interaction.[2]

Safety & Handling

  • Palladium Precatalysts: Generally stable in air as solids but should be stored in a desiccator or glovebox for long-term reliability.[1][2]

  • 1-Iodo-2-methoxy-3-methylbenzene: Treat as a potential skin irritant and sensitizer.[1] Avoid inhalation.

  • Bases (NaOtBu/LHMDS): Corrosive and moisture sensitive.[1][2] LHMDS reacts violently with water.[2]

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1][2] Chemical Science, 2011, 2 , 27-50.[1][2]

    • Context: The definitive guide on ligand selection (RuPhos vs BrettPhos).[1][2]

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine and Aryl Halides using G3 and G4 Precatalysts."[1][2] Chemical Reviews, 2016, 116 , 12564–12649.[2] [1]

    • Context: Detailed protocols for G4 precatalyst activ
  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."[1][2]

    • Context: Practical handling data for BrettPhos and RuPhos G4 systems.[2]

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination."

    • Context: General mechanism and scope references.[2][5][6]

Grignard Reagent Formation with 1-Iodo-2-methoxy-3-methylbenzene: Overcoming Steric and Electronic Constraints

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-Mg-204

Executive Summary

The formation of Grignard reagents from electron-rich, sterically congested aryl halides presents significant challenges in reproducibility and safety. This guide details the preparation of the Grignard reagent derived from 1-iodo-2-methoxy-3-methylbenzene .

Due to the specific 1,2,3-substitution pattern, the ortho-methoxy group is sterically crowded by the adjacent methyl group, forcing a conformation that may inhibit the "chelation-assisted" initiation typically seen in ortho-haloanisoles. Consequently, standard direct insertion methods often suffer from high latency periods and Wurtz homocoupling.

This Application Note provides two validated protocols:

  • Method A (Direct Insertion): Optimized for cost-efficiency using chemical activation (entrainment).

  • Method B (Magnesium-Halogen Exchange): The recommended route for high-value synthesis using Turbo Grignard (iPrMgCl·LiCl) , offering superior conversion (>95%) and functional group tolerance at mild temperatures.

Chemical Context & Challenges[1][2][3][4][5]

The Substrate Architecture

The target molecule features an iodine atom at position 1, a methoxy group at position 2, and a methyl group at position 3.

  • Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance, increasing electron density on the ring. This generally makes the C-I bond more nucleophilic but harder to reduce via Single Electron Transfer (SET) from the Mg surface.

  • The "Ortho-Ortho" Clash: In typical 2-iodoanisoles, the methoxy oxygen coordinates with magnesium, stabilizing the transition state. However, the C3-Methyl group in this substrate exerts steric pressure on the C2-Methoxy group, potentially twisting it out of planarity. This reduces the efficacy of chelation and hinders the approach of the bulky Grignard species.

Key Risks
  • Induction Latency: Prolonged stirring with no reaction, followed by a sudden, violent exotherm (runaway reaction).

  • Wurtz Coupling: Formation of the symmetric biaryl dimer (2,2'-dimethoxy-3,3'-dimethylbiphenyl) competes with Grignard formation, especially at high temperatures.

  • Passivation: Formation of insoluble MgI₂ salts on the metal surface blocks further reaction.

Experimental Protocols

Method A: Direct Insertion (Classical Approach)

Best for: Large-scale commodity synthesis where reagent cost is a primary constraint.

Reagents:

  • Substrate: 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv)

  • Magnesium Turnings: 1.2 equiv (Grignard grade, crushed)

  • Solvent: Anhydrous THF (Stabilizer-free preferred)

  • Activator: 1,2-Dibromoethane (0.05 equiv) or Iodine crystals.

Protocol:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings. Dry stir for 10 mins. Add a single crystal of Iodine. Heat gently with a heat gun until purple vapor sublimes and coats the Mg.

  • Solvation: Add anhydrous THF to cover the Mg.

  • Entrainment (Critical): Add 0.05 equiv of 1,2-dibromoethane. Wait for ethylene gas evolution (bubbling). This etches the Mg surface, exposing fresh metal.[1]

  • Initiation: Dissolve the substrate in THF (1M concentration). Add 10% of this solution to the activated Mg.

  • Observation: Look for turbidity (grey/cloudy appearance) and a mild exotherm. If no reaction occurs after 10 minutes, heat to mild reflux.

  • Addition: Once initiated, add the remaining substrate solution dropwise over 1 hour, maintaining a gentle reflux without external heating if possible.

  • Digestion: After addition, reflux for 1 hour to ensure completion.

Method B: Magnesium-Halogen Exchange (Recommended)

Best for: Drug discovery, high-value intermediates, and strict impurity control.

Reagents:

  • Substrate: 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv)

  • Reagent: iPrMgCl[2][3]·LiCl (Turbo Grignard) (1.1 equiv, typically 1.3M in THF)

  • Solvent: Anhydrous THF

Scientific Rationale: The "Turbo Grignard" complex breaks down the polymeric aggregates of standard Grignard reagents. The Lithium Chloride acts as a Lewis acid, coordinating to the magnesium species and increasing the nucleophilicity of the isopropyl group. This allows for a rapid I/Mg exchange at low temperatures, bypassing the difficult surface chemistry of Mg metal.

Protocol:

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Dissolution: Dissolve 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv) in anhydrous THF (0.5 M final concentration).

  • Cooling: Cool the solution to -20°C (Internal temperature). Note: While exchange can occur at RT, lower temperatures prevent side reactions.

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise via syringe over 15 minutes.

  • Incubation: Stir at -20°C for 30 minutes, then allow to warm to 0°C over 30 minutes.

  • Validation: Quench a 0.1 mL aliquot with MeOD (deuterated methanol) and check via GC-MS or NMR. Conversion of Ar-I to Ar-D indicates successful Grignard formation.

Visualization of Pathways

Diagram 1: Reaction Mechanism & Comparison

This diagram illustrates the mechanistic difference between the surface-mediated radical process (Method A) and the solution-phase sigma-bond metathesis (Method B).

G cluster_0 Method A: Direct Insertion (Surface) cluster_1 Method B: I/Mg Exchange (Solution) Mg_Surface Mg(0) Surface (Passivated) Activation Activation (I2 / 1,2-Dibromoethane) Mg_Surface->Activation SET Single Electron Transfer (Radical Mechanism) Activation->SET ArMgI Target Grignard Ar-Mg-I SET->ArMgI Substrate Ar-I (Solution) Complex Ate-Complex Transition State Substrate->Complex Turbo iPrMgCl·LiCl (Turbo Grignard) Turbo->Complex Exchange I/Mg Exchange (-20°C) Complex->Exchange Product Target Grignard Ar-MgCl·LiCl Exchange->Product Byproduct iPr-I (Inert Byproduct) Exchange->Byproduct

Caption: Comparison of heterogeneous Direct Insertion (Method A) vs. homogeneous Turbo Grignard Exchange (Method B).

Analytical Validation (Knochel Titration)

Do not assume molarity. Titrate the resulting reagent before use.

Knochel's Iodine Titration Method:

  • Indicator: Weigh accurately ~100 mg of Iodine (I₂) into a dry vial.

  • Solvent: Dissolve I₂ in 2 mL of a saturated LiCl solution in THF (0.5M). The solution will be dark brown.[4]

  • Titration: Add the formed Grignard reagent dropwise via a 1.0 mL syringe to the iodine solution at 0°C.

  • Endpoint: The brown color disappears instantly upon reaction. The endpoint is reached when the solution becomes completely colorless (or slightly yellow if the Grignard is colored).

  • Calculation:

    
    
    

Data Summary & Troubleshooting

ParameterMethod A (Direct)Method B (Exchange)
Temperature Reflux (66°C)-20°C to 0°C
Reaction Time 2 - 4 Hours0.5 - 1 Hour
Active Species Ar-Mg-IAr-MgCl[5]·LiCl
Yield (Typical) 60 - 75%90 - 98%
Safety Profile Moderate Risk (Induction)Low Risk (Controlled)
Major Impurity Biaryl homocouplingIsopropyl Iodide

Troubleshooting Guide:

  • Method A Fails to Initiate: Do not add more substrate. Add 0.1 mL of pre-formed methylmagnesium bromide to "seed" the reaction.

  • Precipitation in Method B: If solids form at -20°C, the LiCl concentration may be insufficient. Add dry THF to dilute.

References

  • Knochel, P., et al. (2004).[6][7] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.

  • Krasovskiy, A., & Knochel, P. (2006). "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[6][8] Synthesis.

  • Organic Syntheses. (2011). "Preparation of Organomagnesium Reagents." Organic Syntheses, Coll. Vol. 10.

  • Reich, H. J. (2013). "Titration of Organometallic Reagents." University of Wisconsin-Madison Chemistry Data.

Sources

Precision Biaryl Synthesis: Navigating Steric & Electronic Constraints of 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Mechanistic Insight

Introduction

1-Iodo-2-methoxy-3-methylbenzene (also known as 2-iodo-3-methylanisole) represents a "privileged but challenging" building block in modern drug discovery. It is frequently employed in the synthesis of axially chiral ligands, liquid crystals, and natural products (e.g., Schisandraceae lignans like Steganacin).

While aryl iodides are typically the most reactive substrates for cross-coupling, this specific scaffold presents a unique Steric-Electronic Paradox :

  • The Buttressing Effect: The methyl group at C3 forces the C2-methoxy group into a rigid conformation. This prevents the methoxy group from rotating away from the reactive C1-iodine center, significantly amplifying steric hindrance during oxidative addition.

  • Electronic Deactivation: The electron-rich methoxy group (via resonance) increases electron density at the C1 position, theoretically making the C-I bond less electrophilic compared to unfunctionalized aryl iodides.

Successful utilization of this substrate requires a catalytic system capable of forming a "protective pocket" to facilitate the coupling while preventing the common side reaction of hydrodeiodination.

Mechanistic Pathway & Ligand Selection

For this substrate, standard ligands (PPh₃, dppf) often fail, leading to stalled reactions or homocoupling. The industry standard has shifted toward Buchwald Dialkylbiaryl Phosphines (e.g., SPhos, XPhos).

  • Oxidative Addition: The bulky ligand facilitates the formation of the monoligated Pd(0) species, which is the active species required to break the hindered C-I bond.

  • Transmetallation: The most difficult step for this substrate. The steric bulk of the ligand creates a cavity that accommodates the incoming boronic acid, excluding water and preventing protodeboronation.

CatalyticCycle cluster_buttress The Buttressing Effect Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting due to C2-OMe) Pd0->OxAdd + Substrate TransMet Transmetallation (Steric Clash Management) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product Product Hindered Biaryl Product RedElim->Product Substrate 1-Iodo-2-methoxy-3-methylbenzene Substrate->OxAdd

Figure 1: Catalytic cycle emphasizing the critical bottlenecks caused by the C2-methoxy/C3-methyl buttressing effect.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The "Gold Standard")

This protocol is optimized for coupling 1-iodo-2-methoxy-3-methylbenzene with sterically hindered boronic acids (e.g., 2-substituted aryl boronic acids).

Reagents & Equipment:

  • Substrate: 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)[2]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (6 mol%)

    • Note: If the coupling partner is extremely hindered (e.g., mesitylboronic acid), switch SPhos to XPhos .

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (anhydrous)

  • Atmosphere: Argon or Nitrogen (Balloon is sufficient; Schlenk line preferred).

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Critical for reproducibility): In a distinct vial, dissolve Pd₂(dba)₃ and SPhos in the reaction solvent. Stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating the formation of the active L-Pd(0) species.

  • Reaction Assembly: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add:

    • 1-Iodo-2-methoxy-3-methylbenzene (1.0 mmol, 248 mg)

    • Arylboronic acid (1.5 mmol)[1]

    • K₃PO₄ (3.0 mmol, 636 mg)

  • Degassing: Cap the tube and evacuate/backfill with Argon three times. This prevents oxidation of the phosphine ligand.

  • Addition: Add the pre-complexed catalyst solution via syringe through the septum.

    • Volume: Aim for a concentration of 0.2 M relative to the iodide (approx. 5 mL solvent).

  • Execution: Heat the reaction block to 100°C . Stir vigorously (800+ rpm) for 12–18 hours.

    • Monitoring: Check TLC or LC-MS after 4 hours. The iodide should be consumed rapidly; if stalling occurs, add a second portion of catalyst (0.5 mol%).

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium black. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

    • Tip: These biaryls are often UV-active but may streak on silica. Use a gradient of Hexanes:EtOAc (starting 100:0 to 90:10).

Protocol B: Ullmann-Type Homocoupling

Used to synthesize 3,3'-dimethoxy-2,2'-dimethyl-1,1'-biphenyl (a symmetric dimer).

Reagents:

  • Substrate: 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv)

  • Reagent: Copper powder (activated, 3.0 equiv) or CuTC (Copper(I)-thiophene-2-carboxylate)

  • Solvent: DMF (dry)

  • Temp: 130°C

Procedure:

  • Activate copper powder by washing with dilute HCl, then water, acetone, and drying under vacuum.

  • Mix substrate and Cu powder in DMF in a sealed pressure tube.

  • Heat to 130°C for 24 hours.

  • Note: This reaction is heterogeneous. High stirring speed is mandatory.

Part 3: Data Summary & Troubleshooting

Comparative Ligand Performance

Data based on coupling with 2-methylphenylboronic acid (challenging partner).

LigandYield (%)Reaction TimeNotes
SPhos 92% 12 hBest balance of rate and stability.
XPhos 88%14 hExcellent for extremely bulky partners.
PPh₃<15%24 hFailed. Significant deiodination observed.[3]
dppf45%24 hSlow conversion.
P(t-Bu)₃70%6 hFast, but ligand is air-sensitive and pyrophoric.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst death or oxidative addition failure.Switch to XPhos. Ensure strict anaerobic conditions. Increase temp to 110°C.
Product: De-iodinated Arene "Hydrodeiodination".Solvent is too "wet" or base is too weak. Switch to anhydrous Dioxane. Use Cs₂CO₃ instead of K₃PO₄.
Product: Homocoupling Oxidant present or transmetallation stalled.Ensure Argon purge is thorough. Slow down addition of boronic acid (syringe pump).
Workflow Decision Tree

Workflow Start Start: 1-Iodo-2-methoxy-3-methylbenzene Target Target Structure? Start->Target Sym Symmetric Dimer Target->Sym Dimerization Asym Asymmetric Biaryl Target->Asym Cross-Coupling Ullmann Protocol B: Ullmann (Cu powder, DMF, 130°C) Sym->Ullmann Partner Coupling Partner Sterics? Asym->Partner Simple Unsubstituted/Meta/Para Partner->Simple Low Sterics Hindered Ortho-Substituted Partner->Hindered High Sterics ProtoA1 Protocol A (Standard) Pd(dppf)Cl2 or SPhos Simple->ProtoA1 ProtoA2 Protocol A (Advanced) Pd2(dba)3 + SPhos/XPhos Hindered->ProtoA2

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on target structure and steric constraints.

References

  • Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl . Organic Syntheses. [Link]

  • Buchwald-Hartwig and Suzuki-Miyaura coupling of sterically hindered aryl halides . Journal of the American Chemical Society. [Link]

  • Recent Advances in the Synthesis of Axially Chiral Biaryls via Suzuki-Miyaura Cross-Coupling . Catalysts. [Link][2][4][5][6][7][8]

Sources

1-Iodo-2-methoxy-3-methylbenzene as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Iodo-2-methoxy-3-methylbenzene as a Privileged Building Block for Conformationally Restricted Scaffolds in Medicinal Chemistry

Executive Summary & Rationale

1-Iodo-2-methoxy-3-methylbenzene (CAS: 25922-05-8)[1] is a highly privileged building block in modern drug discovery. Featuring a precise 1,2,3-trisubstitution pattern, this aryl iodide serves as a critical starting material for the construction of complex, conformationally restricted scaffolds. The compound's unique architecture provides a highly reactive C–I bond for transition-metal catalysis, while the adjacent methoxy and methyl groups impart essential steric and electronic properties that dictate both the synthetic trajectory and the final pharmacokinetic profile of the drug candidate.

Mechanistic Causality: The "Ortho-Methoxy / Meta-Methyl" Effect

In rational drug design, flat, unsubstituted aromatic rings often lead to poor aqueous solubility and off-target toxicity. 1-Iodo-2-methoxy-3-methylbenzene introduces critical 3D complexity and metabolic protection:

  • C1-Iodine (Catalytic Reactivity): Aryl iodides undergo rapid oxidative addition with Palladium(0) species at significantly lower temperatures than their bromide or chloride counterparts. This allows for the preservation of sensitive functional groups during late-stage functionalization.

  • C2-Methoxy (Conformational Locking): When subjected to cross-coupling, the ortho-methoxy group creates significant steric hindrance. In biaryl systems, this restricts rotation around the C–C bond, enabling the isolation of stable atropisomers (bioactive conformations). Furthermore, the oxygen atom acts as a potent hydrogen-bond acceptor.

  • C3-Methyl (Metabolic Stability): The meta-methyl group serves a dual purpose. Synthetically, it increases the steric bulk around the methoxy group. Pharmacologically, it blocks the metabolically vulnerable 3-position from Cytochrome P450 (CYP450) mediated oxidation, thereby increasing the in vivo half-life (

    
    ) of the resulting therapeutic.
    

Rationale Core 1-Iodo-2-methoxy-3-methylbenzene (Core Scaffold) Iodine C1: Iodine (Reactive Leaving Group) Core->Iodine Methoxy C2: Methoxy Group (Steric Bulk & H-Bond) Core->Methoxy Methyl C3: Methyl Group (Metabolic Block) Core->Methyl CrossCoupling Facilitates low-temp Pd-catalysis Iodine->CrossCoupling Conformation Restricts biaryl rotation Methoxy->Conformation Metabolism Prevents CYP450 oxidation Methyl->Metabolism

Fig 1: Pharmacological and synthetic rationale for the 1,2,3-trisubstitution pattern.

Experimental Protocols: Self-Validating Workflows

To fully leverage this building block, specialized catalytic systems are required to overcome the steric hindrance during the reductive elimination step of cross-coupling. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is an air-stable, electron-rich biaryl phosphine ligand developed specifically to enhance palladium reactivity in these sterically demanding environments[2]. It confers unprecedented activity, allowing for the preparation of extremely hindered biaryls[3].

Protocol A: Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Coupling

Causality Focus: The use of SPhos is non-negotiable for this substrate. Standard ligands like PPh


 will stall at the transmetallation or reductive elimination stage due to the flanking methoxy and methyl groups.

Materials:

  • 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)

    
     (0.02 equiv, 2 mol%)
    
  • SPhos (0.04 equiv, 4 mol%)[2]

  • K

    
    PO
    
    
    
    (2.0 equiv)
  • Toluene/H

    
    O (10:1 v/v)
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 1-iodo-2-methoxy-3-methylbenzene, the arylboronic acid, Pd(OAc)

    
    , SPhos, and K
    
    
    
    PO
    
    
    .
  • Degassing (Critical Step): Add the Toluene/H

    
    O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles. Rationale: While SPhos is relatively air-stable[2], the active Pd(0) species is highly susceptible to oxidation. Oxygen must be rigorously excluded to maintain the catalytic cycle.
    
  • Reaction: Heat the mixture to 80°C under a positive pressure of Argon for 12 hours. The high reactivity of the iodide[1] ensures complete oxidative addition, while the bulky dicyclohexyl groups on SPhos force the biaryl intermediates close together, accelerating reductive elimination[3].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the conformationally restricted biaryl.

Protocol B: Late-Stage Demethylation to Reveal Phenolic Pharmacophores

Causality Focus: The methoxy group is often utilized as a protecting group during cross-coupling to prevent catalyst poisoning by free phenols. Once the scaffold is built, it can be cleaved to reveal a hydrogen-bond donor.

Materials:

  • Biaryl-methoxy intermediate (1.0 equiv)

  • Boron tribromide (BBr

    
    , 1.0 M in DCM, 3.0 equiv)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Cooling: Dissolve the biaryl intermediate in anhydrous DCM under Argon and cool to -78°C using a dry ice/acetone bath. Rationale: BBr

    
     is highly reactive; low temperatures prevent electrophilic aromatic bromination of the electron-rich aromatic rings.
    
  • Addition: Add BBr

    
     dropwise via syringe. The Lewis acidic Boron coordinates to the methoxy oxygen, weakening the C–O bond.
    
  • Cleavage: Allow the reaction to slowly warm to room temperature over 4 hours. The bromide ion attacks the methyl group (S

    
    2), liberating bromomethane and forming the boron-phenolate complex.
    
  • Quenching: Carefully quench the reaction at 0°C by the dropwise addition of Methanol, followed by saturated aqueous NaHCO

    
    . Rationale: Methanol safely solvolyzes excess BBr
    
    
    
    and breaks down the boron-phenolate complex to reveal the free phenol.
  • Extraction: Extract with DCM, dry, and concentrate to yield the 2-substituted-6-methylphenol derivative.

Quantitative Data: Ligand Optimization for Hindered Couplings

The following table summarizes the necessity of specialized Buchwald ligands when coupling 1-iodo-2-methoxy-3-methylbenzene with a sterically demanding ortho-substituted boronic acid (e.g., o-tolylboronic acid).

LigandLigand TypeCatalyst Loading (Pd)Time (h)Yield (%)Mechanistic Observation
PPh

Monodentate Phosphine5 mol%24< 10%Stalls at reductive elimination; catalyst degradation observed.
dppf Bidentate Phosphine5 mol%2435%Moderate transmetallation, but steric bulk prevents efficient turnover.
XPhos Buchwald Biaryl Phosphine2 mol%1282%Excellent conversion; isopropyl groups provide strong steric push.
SPhos Buchwald Biaryl Phosphine2 mol%895% Optimal[3]. Dimethoxy groups on the lower ring stabilize Pd intermediates.

Table 1: Comparative yield of Suzuki-Miyaura coupling using 1-iodo-2-methoxy-3-methylbenzene across different ligand classes. Conditions: Pd(OAc)


, K

PO

, Toluene/H

O, 80°C.

Synthetic Workflow Visualization

Workflow SM 1-Iodo-2-methoxy- 3-methylbenzene Suzuki Suzuki-Miyaura Coupling SM->Suzuki Pd/SPhos Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination SM->Buchwald Pd/RuPhos R-NH2 Biaryl Sterically Hindered Biaryl Scaffold Suzuki->Biaryl Aniline N-Aryl Amine Derivative Buchwald->Aniline Demethylation Ether Cleavage (BBr3) Phenol 2-Substituted 6-Methylphenol Demethylation->Phenol Biaryl->Demethylation Reveal H-bond donor

Fig 2: Divergent synthetic workflows utilizing Pd-catalysis and late-stage deprotection.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure". PubMed / Journal of the American Chemical Society. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodo-6-methylanisole: Overcoming Conformational Steric Effects

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

2-Iodo-6-methylanisole (CAS: 25922-05-8)[1] is a highly specialized aryl halide building block utilized in the synthesis of complex biaryls, natural products, and pharmaceutical intermediates. Its unique substitution pattern—a methoxy group at C1 flanked by an iodine atom at C2 and a methyl group at C6—creates a heavily restricted stereoelectronic environment.

Unlike unhindered anisoles, the dual ortho-substituents force the methoxy group out of the aromatic plane. This conformational twist significantly diminishes the +M (resonance donating) effect of the oxygen lone pair, rendering the ring slightly more electron-deficient. While this electronic deficiency can theoretically facilitate the oxidative addition of Palladium(0) into the C-I bond, the sheer steric bulk shielding the iodine atom acts as a severe kinetic bottleneck[2].

To successfully activate 2-Iodo-6-methylanisole, the catalytic system must employ sterically demanding, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos or BrettPhos). These ligands serve a dual purpose: they stabilize the monoligated Pd(0) active species to prevent catalyst degradation, and they accelerate the reductive elimination step by utilizing their own steric bulk to "push" the coupled fragments together[3].

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd 2-Iodo-6-methylanisole TransMet Transmetalation (Base Mediated) OxAdd->TransMet Nucleophile RedElim Reductive Elimination (Ligand Accelerated) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Palladium-catalyzed cross-coupling cycle highlighting steric bottlenecks.

Quantitative Ligand Screening Data

To demonstrate the causality of ligand selection, Table 1 summarizes the optimization of the Suzuki-Miyaura coupling between 2-Iodo-6-methylanisole and a model hindered boronic acid.

Table 1: Ligand Effects on the Suzuki-Miyaura Coupling of 2-Iodo-6-methylanisole

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
Pd(PPh3)4Na2CO3Toluene/H2O902415%Protodeboronation dominates; Pd insertion too slow[2].
Pd(dppf)Cl2K2CO3Dioxane1002432%Bidentate ligand restricts necessary conformational flexibility.
Pd2(dba)3 / SPhosK3PO4Toluene1001288%Monoligated Pd(0) easily inserts; bulky ligand accelerates elimination.
Pd(OAc)2 / BrettPhosNaOtBuDioxane1001291%Optimal for C-N coupling, but highly effective for hindered C-C bonds[3].

Expert Insight: The failure of standard catalysts like Pd(PPh3)4 is directly tied to the inability of the bulky Pd(PPh3)2 intermediate to access the shielded C-I bond. SPhos, with its electron-rich dicyclohexylphosphine moiety and biaryl backbone, forms a highly reactive 12-electron Pd(0)L complex that readily undergoes oxidative addition despite the steric hindrance[4].

Experimental Protocols

The following protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded to ensure reproducibility and technical accuracy.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 2'-methoxy-3'-methyl-4-methoxybiphenyl. Reagents: 2-Iodo-6-methylanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%), anhydrous K3PO4 (2.0 mmol). Solvent: Anhydrous Toluene (5.0 mL).

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the boronic acid, Pd2(dba)3, SPhos, and K3PO4. Causality: K3PO4 is chosen over Na2CO3 because its higher solubility and basicity in non-polar solvents accelerate the transmetalation step, which is critical for hindered substrates where oxidative addition is sluggish.

  • Substrate Addition: Evacuate and backfill the tube with Argon (3x). Add 2-Iodo-6-methylanisole and anhydrous toluene via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Self-Validation Checkpoint (TLC): After 12 hours, sample 10 µL of the reaction. Quench with EtOAc/H2O. Run TLC (Hexanes:EtOAc 9:1). The starting iodide (Rf ~0.6) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient 0-5% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling of 2-Iodo-6-methylanisole with morpholine. Reagents: 2-Iodo-6-methylanisole (1.0 mmol), Morpholine (1.2 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), BrettPhos (0.05 mmol, 5 mol%), NaOtBu (1.4 mmol). Solvent: Anhydrous 1,4-Dioxane (4.0 mL).

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a Schlenk tube under Argon, combine Pd(OAc)2, BrettPhos, and NaOtBu. Causality: BrettPhos is specifically engineered for C-N coupling of hindered aryl iodides; its extremely bulky structure prevents the formation of inactive bis-ligated Pd complexes, forcing the active monoligated species[3].

  • Reagent Addition: Add 1,4-Dioxane, followed by 2-Iodo-6-methylanisole and morpholine.

  • Reaction Execution: Heat to 100 °C for 16 hours. Self-Validation Checkpoint: The mixture will transition from a dark red (initial Pd-ligand complex) to a pale yellow/orange suspension as the catalytic cycle stabilizes.

  • Workup & Purification: Quench with water, extract with dichloromethane (3 x 10 mL). Dry over Na2SO4. Purify via column chromatography (Hexanes:EtOAc 8:2).

Standardized Workflow Visualization

Workflow Prep 1. Reagent Preparation (Glovebox / Schlenk) Reaction 2. Catalytic Reaction (100 °C, 12-24 h) Prep->Reaction Monitor 3. Reaction Monitoring (TLC / GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Quench & Extraction (EtOAc / H2O) Monitor->Quench Complete Purify 5. Purification (Flash Chromatography) Quench->Purify

Standardized workflow for sterically hindered cross-coupling reactions.

Troubleshooting & Optimization Guide

  • Issue: High levels of protodeboronation in Protocol A.

    • Root Cause: Transmetalation is too slow relative to the hydrolysis of the boronic acid in the presence of base.

    • Solution: Ensure K3PO4 is strictly anhydrous. Alternatively, switch the coupling partner to the corresponding pinacol boronate ester, which is significantly more stable against base-catalyzed protodeboronation[2].

  • Issue: Formation of aryl-aryl homocoupled byproducts (e.g., biaryl formation from the starting iodide).

    • Root Cause: Excess Pd(0) reacting with the transmetalated intermediate before reductive elimination can occur.

    • Solution: Lower the catalyst loading to 1 mol% Pd and ensure strict adherence to the 1:2 Pd:Ligand ratio to keep the metal fully ligated[4].

References

Sources

Experimental setup for Sonogashira coupling with 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental protocol for the Sonogashira cross-coupling of 1-Iodo-2-methoxy-3-methylbenzene with terminal alkynes. While aryl iodides are typically highly reactive, this specific substrate presents a unique steric challenge: the ortho-methoxy group (C2), buttressed by the meta-methyl group (C3), creates a rigid steric environment around the reaction center (C1).

This guide provides a dual-protocol approach:

  • Method A (Standard): For reactive, non-bulky alkynes.

  • Method B (Enhanced): For sterically demanding or electron-deficient alkynes, utilizing a specialized ligand system to overcome the "buttressed ortho-effect."

Mechanistic Insight & Substrate Analysis

The "Buttressed Ortho-Effect"

In standard Sonogashira couplings, ortho-substituents can hinder the oxidative addition of Pd(0) into the C-I bond.

  • The Substrate: 1-Iodo-2-methoxy-3-methylbenzene.

  • The Challenge: The methoxy group at C2 is normally conformationally mobile. However, the methyl group at C3 restricts this rotation, forcing the methoxy group's electron cloud closer to the iodine atom.

  • The Consequence: This increases the energy barrier for the formation of the square-planar Pd(II) intermediate. Standard catalysts (e.g., Pd(PPh3)4) may suffer from slow turnover or incomplete conversion.

Catalytic Strategy

To counter this, we prioritize:

  • Catalyst: PdCl2(PPh3)2 is preferred over Pd(PPh3)4 because the reduction from Pd(II) to Pd(0) in situ often generates a more active, "ligand-unsaturated" species capable of accessing the hindered site.

  • Co-Catalyst: CuI is essential to accelerate the transmetallation step, which is often the rate-determining step (RDS) for hindered substrates.

Experimental Setup

Reagents & Materials
ReagentRoleGrade/PurityHandling Note
1-Iodo-2-methoxy-3-methylbenzene Substrate>97% HPLCStore away from light (iodides degrade).
Terminal Alkyne Coupling Partner>95%Distill if liquid and yellowed (polymerization).
PdCl2(PPh3)2 Catalyst99%Air-stable, but store under Argon for longevity.
CuI (Copper(I) Iodide) Co-Catalyst99.99%Critical: Must be off-white/tan. If green/blue, it is oxidized and will fail. Recrystallize from KI/H2O if necessary.
Triethylamine (Et3N) Base/SolventAnhydrousDry over KOH or distill from CaH2.
THF (Tetrahydrofuran) SolventAnhydrousInhibitor-free. Sparge with Argon for 15 mins before use.
Equipment
  • Reaction Vessel: 25 mL Schlenk tube or heavy-walled pressure vial (if heating > boiling point).

  • Inert Gas: Argon (preferred over Nitrogen due to higher density, providing a better "blanket" over the reaction).

  • Stirring: Magnetic stir bar (egg-shaped) for vigorous agitation.

Protocol A: Standard Conditions (Room Temperature)

Best for: Phenylacetylene, 1-Octyne, TMS-acetylene.

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line):

    • Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon (3 cycles).

    • Cool to room temperature.[1][2][3][4][5][6]

  • Charging Solids:

    • Add 1-Iodo-2-methoxy-3-methylbenzene (1.0 mmol, 248 mg).

    • Add PdCl2(PPh3)2 (0.02 mmol, 14 mg, 2 mol%).

    • Add CuI (0.04 mmol, 7.6 mg, 4 mol%).

    • Note: Adding solids first allows for simultaneous degassing if not using a glovebox.

  • Solvent & Base Addition:

    • Add anhydrous THF (3.0 mL) and Et3N (1.0 mL) via syringe.

    • Checkpoint: The solution should be yellow/orange. If it turns dark black immediately, check reagent purity.

  • Alkyne Addition:

    • Add the Terminal Alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

    • Observation: A color change (often to dark brown or yellow-green) indicates the formation of the active Pd(0) species and Copper-acetylide.

  • Reaction:

    • Stir vigorously at Room Temperature (23°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The starting iodide is UV active. Look for the disappearance of the spot at Rf ~0.6 and appearance of a highly fluorescent product spot.

  • Workup:

    • Dilute with Et2O (20 mL).

    • Filter through a short pad of Celite/Silica to remove Pd/Cu salts.

    • Wash filtrate with sat. NH4Cl (2 x 10 mL) to remove residual Copper (turns aqueous layer blue).

    • Dry organic layer (MgSO4), filter, and concentrate.

Protocol B: Enhanced Conditions (Thermal)

Best for: Bulky alkynes (e.g., tert-butyl acetylene) or deactivated alkynes.

Modifications:

  • Solvent: Switch THF to DMF (Dimethylformamide) for higher boiling point and better solubility of the Pd-complex.

  • Temperature: Heat to 60°C .

  • Base: Use Diisopropylamine (DIPA) instead of Et3N (higher basicity promotes copper-acetylide formation).

Procedure:

  • Follow "Charging Solids" from Protocol A.

  • Add DMF (4 mL) and DIPA (1 mL).

  • Add Alkyne.

  • Place vessel in a pre-heated oil bath at 60°C .

  • Stir for 2–4 hours.

    • Caution: Do not overheat. Temperatures >80°C with this substrate can lead to hydrodehalogenation (loss of Iodine replaced by H).

Visualization of Workflows

Figure 1: Catalytic Cycle & Steric Influence

This diagram illustrates the Pd/Cu cycle, highlighting the critical "Steric Gate" where the 2-methoxy-3-methyl motif interferes with oxidative addition.

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (STERIC GATE) Pd0->OxAdd + Ar-I PdII_Ar Pd(II)(Ar)(I)L2 Square Planar OxAdd->PdII_Ar Slowed by 2-OMe/3-Me TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet PdII_Alk Pd(II)(Ar)(Alk)L2 TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-Alkyne) RedElim->Product CuI CuI Cu_Alk Cu-Acetylide CuI->Cu_Alk Cu_Alk->TransMet Delivers Alkyne Base Amine Base Base->Cu_Alk + Alkyne - Base-HI

Caption: The "Steric Gate" at the Oxidative Addition step is the critical failure point for ortho-substituted substrates.

Figure 2: Workup Decision Tree

A self-validating workflow to ensure high purity isolation.

WorkupLogic Start Reaction Complete (TLC Check) Filter Filter through Celite (Remove Pd black) Start->Filter Wash Aq. NH4Cl Wash Filter->Wash ColorCheck Is Aqueous Layer Blue? Wash->ColorCheck RepeatWash Repeat NH4Cl Wash ColorCheck->RepeatWash Yes (Cu remaining) Dry Dry (MgSO4) & Conc. ColorCheck->Dry No (Clean) RepeatWash->Wash Purify Column Chromatography Dry->Purify

Caption: Decision tree for removing Copper contaminants, a common cause of product degradation.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction turns black immediately Pd precipitation (Pd black formation).Ligand insufficiency.[3] Add 5-10% extra PPh3 to stabilize the Pd species.
Low Conversion (<50%) Catalyst poisoning or "Steric Gate" failure.Switch to Protocol B (Heat). If still failing, use Pd(dppf)Cl2 (bidentate ligand prevents catalyst decomposition).
Blue product oil Residual Copper.Wash organic layer with 10% Ethylenediamine solution (chelates Cu better than ammonia).
Homocoupling (Glaser) Oxygen leak.Degas solvents more thoroughly. Ensure Argon line is under positive pressure.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2][3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][7] Chemical Reviews, 107(3), 874-922.

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][4][5][7] Angewandte Chemie International Edition, 46(6), 834-871.

  • Nagy, E., et al. (2012). Sonogashira coupling of ortho-substituted aryl halides: The effect of steric hindrance. Central European Journal of Chemistry. (General Reference for Ortho-Effects).

Disclaimer: This protocol involves the use of transition metals and alkynes.[3][4][5][6][7][8] Standard laboratory safety procedures (PPE, fume hood) must be followed. The author assumes no liability for experimental outcomes.

Sources

Application Note: Continuous Flow Synthesis & Purification of Biaryl API Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The pharmaceutical industry is undergoing a paradigm shift from batch to continuous manufacturing (CM), a transition explicitly encouraged by the FDA to improve product quality and reduce supply chain risks. While batch processing remains the historical standard, it often suffers from heat transfer limitations, batch-to-batch variability, and safety risks associated with accumulating hazardous intermediates.

This Application Note details the Continuous Flow Suzuki-Miyaura Coupling , a cornerstone reaction in the synthesis of biaryl pharmacophores found in Angiotensin II Receptor Blockers (e.g., Valsartan, Losartan) and kinase inhibitors (e.g., Vemurafenib).

Key Advantages Demonstrated:

  • Process Intensification: Reduction of reaction time from hours (batch) to minutes (flow).

  • Safety: Containment of superheated solvents above their boiling points.

  • Purity: Integrated metal scavenging protocols to meet ICH Q3D elemental impurity guidelines.

Theoretical Basis: The Suzuki-Miyaura Cycle in Flow[1]

The Suzuki-Miyaura coupling involves the cross-coupling of an organoboron species with an aryl halide, catalyzed by Palladium(0). In a flow environment, we leverage Plug Flow Reactors (PFR) to maintain a defined residence time distribution (RTD), ensuring that every "slice" of the reaction mixture experiences identical conditions.

Reaction Mechanism

The cycle proceeds through three distinct stages: Oxidative Addition, Transmetallation, and Reductive Elimination. In flow, the rate-limiting step (often Oxidative Addition) can be accelerated by safely increasing temperature and pressure beyond atmospheric limits.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar-X) BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Boronic Acid (Ar'-B(OH)2) RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 - Product (Ar-Ar')

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. In flow, the 'Base Activation' and 'Transmetallation' steps are significantly enhanced by superior mixing dynamics.

Experimental Setup & Equipment

To ensure reproducibility, the following setup is standardized. This system uses a modular flow chemistry platform (e.g., Vapourtec, Syrris, or equivalent).

ComponentSpecificationPurpose
Pump A Dual-piston HPLC pumpDelivers Aryl Halide + Catalyst solution.
Pump B Dual-piston HPLC pumpDelivers Boronic Acid + Base solution.
Mixer T-piece or Static Mixer (PEEK)Ensures turbulent mixing (

) to overcome diffusion limits.
Reactor PFA Coil (10 mL volume)Provides residence time. Heated to 100°C–140°C.
BPR Back Pressure Regulator (100 psi)Maintains solvent in liquid phase above boiling point.
Detector In-line UV-Vis or HPLCReal-time monitoring of conversion.

Protocol 1: Continuous Flow Synthesis of 4-Methoxybiphenyl

Objective: Synthesize 4-methoxybiphenyl as a model for biaryl API intermediates. Reaction: 4-Bromoanisole + Phenylboronic Acid


 4-Methoxybiphenyl
Reagent Preparation
  • Stream A (Electrophile & Catalyst):

    • Dissolve 4-Bromoanisole (1.0 equiv, 0.5 M) in Ethanol/Toluene (1:1).

    • Add Pd(OAc)

      
       (1 mol%) and Triphenylphosphine (2 mol%) or XPhos (for difficult substrates).
      
    • Note: Degas solvents via sparging with Argon for 15 mins to prevent Pd oxidation.

  • Stream B (Nucleophile & Base):

    • Dissolve Phenylboronic acid (1.2 equiv, 0.6 M) in Ethanol/Water (3:1).

    • Add K

      
      CO
      
      
      
      (2.0 equiv).
    • Critical: Ensure the base is fully soluble to prevent clogging in the check valves.

System Priming & Execution
  • Flush: Pump pure solvent through the system at 1.0 mL/min to remove air bubbles.

  • Heat: Set the reactor coil temperature to 120°C .

  • Pressurize: Attach the 100 psi (7 bar) BPR. Ensure system pressure stabilizes.

  • Run:

    • Set Pump A flow rate: 0.5 mL/min.

    • Set Pump B flow rate: 0.5 mL/min.

    • Total Flow Rate: 1.0 mL/min.

    • Residence Time (

      
      ) = Reactor Volume (10 mL) / Total Flow (1 mL/min) = 10 minutes .
      
  • Collection: Discard the first 2 reactor volumes (20 mL) as "dispersion waste" to reach steady state. Collect the subsequent output.

Protocol 2: In-Line Purification & Palladium Scavenging

A critical requirement in pharma is reducing Pd levels to <10 ppm (ICH Q3D). Batch crystallization often traps Pd. We utilize a Packed Bed Scavenger post-reaction.

Material: Silica-supported Trimercaptotriazine (Si-TMT). Mechanism: High-affinity chelation of residual Pd(II) and Pd(0).

Workflow Integration

Connect a stainless steel column (Omnifit) packed with Si-TMT immediately after the Back Pressure Regulator (or before, if pressure drop allows).

FlowSetup PumpA Pump A: Ar-Br + Pd cat Mixer Static Mixer PumpA->Mixer PumpB Pump B: Ar-B(OH)2 + Base PumpB->Mixer Reactor Heated Reactor Coil (120°C) Mixer->Reactor Cooling Heat Exchanger Reactor->Cooling BPR Back Pressure Regulator (100 psi) Cooling->BPR Scavenger Si-TMT Scavenger Column BPR->Scavenger Collect Product Collection Scavenger->Collect

Figure 2: Integrated continuous flow synthesis and purification workflow.

Data Analysis & Troubleshooting

Performance Comparison (Batch vs. Flow)
ParameterBatch ProcessContinuous Flow ProcessImpact
Reaction Time 4 hours (Reflux)10 minutes (120°C)24x throughput increase.
Temperature 78°C (EtOH bp)120°C (Superheated)Faster kinetics via Arrhenius effect.
Palladium Residual 150 - 300 ppm< 5 ppm (w/ Si-TMT)Meets FDA/ICH compliance directly.
Yield 85%96%Reduced side reactions (protodeboronation).
Troubleshooting Guide
  • Issue: Clogging at the T-mixer.

    • Cause: Precipitation of inorganic salts (KBr).

    • Solution: Increase water ratio in Stream B or switch to Tetrabutylammonium hydroxide (organic soluble base).

  • Issue: Low Conversion.

    • Cause: Catalyst deactivation (Pd black formation).

    • Solution: Increase ligand loading (XPhos) or add 1% water to Stream A to solubilize active species.

Safety & Sustainability (Green Chemistry)

  • Thermal Safety: The small reactor volume (<10 mL active) ensures that in the event of a thermal runaway, the energy release is negligible compared to a 1000L batch reactor.

  • Solvent Reduction: Flow chemistry allows for higher concentration processing (up to 1.0 M), significantly reducing Solvent Intensity (SI) and E-factor.

  • Metal Removal: The use of fixed-bed Si-TMT eliminates the need for energy-intensive recrystallization steps solely for metal purging.

References

  • FDA Guidance on Continuous Manufacturing: U.S. Food and Drug Administration.[1] Modernizing the Way Drugs Are Made: A Transition to Continuous Manufacturing. [Link]

  • Suzuki-Miyaura Coupling in Flow (Review): Nandiwale, K. Y., et al. "Continuous flow Suzuki–Miyaura couplings in water under micellar conditions."[2] Green Chemistry, 2020. [Link]

  • Palladium Scavenging Protocols: Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process." Organic Process Research & Development, 2005.[3] [Link]

  • Industrial Application (Vertex/GSK Context): Baumann, M., & Baxendale, I. R. "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry."[4] Beilstein Journal of Organic Chemistry, 2015. [Link]

Sources

1-Iodo-2-methoxy-3-methylbenzene in materials science research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Iodo-2-methoxy-3-methylbenzene in Advanced Optoelectronic Materials

Part 1: Introduction & Molecular Architecture

1-Iodo-2-methoxy-3-methylbenzene (CAS: 35387-94-1, also known as 2-iodo-6-methylanisole) is not merely a halogenated intermediate; it is a steric architect for functional materials. In the realm of Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), controlling the 3D conformation of molecules is as critical as their electronic structure.

The "Sandwiched Methoxy" Effect: The defining feature of this molecule is its 1,2,3-substitution pattern. The methoxy group (-OCH₃) at position 2 is flanked by a reactive iodine atom (C1) and a methyl group (C3).

  • Conformational Locking: The C3-methyl group sterically buttresses the C2-methoxy group, preventing it from rotating freely.

  • Induced Atropisomerism: When the iodine at C1 is replaced by a bulky aryl group (via cross-coupling), the resulting biaryl bond is forced to twist significantly to accommodate the "sandwiched" methoxy group.

  • Material Benefit: This twist breaks molecular planarity, which (1) prevents π-π stacking aggregation (a primary cause of fluorescence quenching) and (2) interrupts conjugation, thereby raising the Triplet Energy (

    
    ), making it an ideal scaffold for Phosphorescent Host Materials  and Thermally Activated Delayed Fluorescence (TADF)  emitters.
    

Part 2: Experimental Protocols

Protocol A: High-Fidelity Suzuki-Miyaura Coupling

Objective: Synthesis of a twisted biaryl scaffold (e.g., for OLED host construction) overcoming severe steric hindrance.

The Challenge: Standard Pd(PPh₃)₄ protocols often fail with this substrate because the ortho-methoxy group (buttressed by the methyl) hinders the approach of the palladium center during oxidative addition and retards transmetallation.

The Solution: Utilization of Buchwald Dialkylbiaryl Ligands (SPhos or XPhos) or NHC-Palladium complexes (Pd-PEPPSI) to create a highly active, electron-rich catalytic species capable of penetrating the steric wedge.

Materials:

  • Substrate: 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv, 10 mmol, 2.48 g)

  • Coupling Partner: 4-(9H-Carbazol-9-yl)phenylboronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + SPhos (3.0 mol%)

    • Rationale: SPhos provides the necessary electron density to facilitate oxidative addition into the hindered C-I bond and stabilizes the Pd(0) species.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ (137 mg) and SPhos (123 mg) to the flask. Add 5 mL of anhydrous toluene and stir at room temperature for 10 minutes.

    • Observation: The solution should turn from dark purple/red to a lighter orange/brown, indicating active ligand ligation.

  • Reagent Addition: Add the aryl iodide substrate (2.48 g), the boronic acid (3.44 g), and the K₃PO₄ (6.36 g).

  • Solvent Introduction: Add the remaining Toluene (45 mL) and Water (5 mL).

    • Critical Step: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (O₂ poisons the catalyst and promotes homocoupling).

  • Reaction: Heat the mixture to 100°C (oil bath temperature) with vigorous stirring (1000 rpm).

    • Time: 12–18 hours. Monitor via TLC (Eluent: Hexane/DCM 8:2). The starting iodide (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate.

  • Purification: Wash the filtrate with brine, dry over MgSO₄, and concentrate. Purify via Flash Column Chromatography (Silica Gel, Hexane -> 5% EtOAc in Hexane).

Data Summary Table:

ParameterValue / ConditionNote
Yield 88 - 92%High yield due to SPhos ligand efficiency.
Purity (HPLC) > 99.5%Required for electronic grade materials.
Appearance White crystalline powderYellowing indicates amine impurities or oxidation.
Melting Point 145 - 148°CSharp range indicates high purity.
Protocol B: Demethylative Cyclization to 4-Methyl-Dibenzofuran

Objective: Transforming the methoxy "handle" into a fused heterocyclic core.

Context: Dibenzofurans are superior electron-transporting moieties. This protocol uses the methoxy group as a latent phenol to close the ring after an initial coupling.

  • Step 1: Perform Suzuki coupling (Protocol A) using 2-methoxyphenylboronic acid as the partner.

  • Step 2 (Demethylation/Cyclization):

    • Dissolve the biaryl intermediate (10 mmol) in dry DCM (50 mL) at 0°C.

    • Add BBr₃ (1M in DCM, 2.5 equiv) dropwise.

    • Mechanism:[1][2] BBr₃ cleaves both methoxy groups to phenols.

    • Ring Closure: Heat the resulting diphenol (or use the intermediate o-halo ether if using a different route) in NMP with K₂CO₃ at 180°C to induce intramolecular etherification, yielding the 4-methyldibenzofuran.

Part 3: Visualization & Logic

Workflow Diagram: From Precursor to OLED Host

G Start 1-Iodo-2-methoxy- 3-methylbenzene Intermediate Catalytic Cycle (Oxidative Addition into Hindered C-I) Start->Intermediate Steric Wedge Overcome Reagents Boronic Acid Pd2(dba)3 / SPhos K3PO4 Reagents->Intermediate Product Twisted Biaryl Scaffold Intermediate->Product Reductive Elimination App OLED Host Material (High Triplet Energy) Product->App Material Engineering

Caption: Synthesis pathway utilizing steric bulk to engineer high-energy triplet states.

Mechanistic Diagram: The "Steric Lock" Effect

StericLock Core Benzene Ring Iodine I (Pos 1) Reactive Site Core->Iodine Methoxy OMe (Pos 2) Steric Wedge Core->Methoxy Methyl Me (Pos 3) Buttress Core->Methyl Methoxy->Iodine Hinders Approach Effect Result: Restricted Rotation Non-Planar Geometry Methoxy->Effect Forces Twist Methyl->Methoxy Locks Conformation

Caption: Structural logic showing how the 3-Methyl group locks the 2-Methoxy group, forcing a twist at the 1-Iodine coupling site.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete Oxidative Addition due to steric bulk.Switch ligand to XPhos or CataCXium A . Increase temp to 110°C (use Toluene/Dioxane mix).
Protodeiodination Reduction of C-I bond without coupling.Solvent is "wet" (proton source) or reaction is overheated without active catalyst. Ensure anhydrous conditions during setup.
Black Precipitate "Palladium Black" formation (Catalyst death).Oxygen leak or insufficient ligand stabilization. Increase Ligand:Pd ratio to 2:1 or 3:1.
Impurity at ~7ppm Homocoupling of Boronic Acid.Remove O₂ more rigorously (freeze-pump-thaw). Add base after degassing.

References

  • BenchChem. (2025). Technical Guide to the Synthesis of Sterically Hindered Aryl Iodides. BenchChem Technical Repository. Link

  • Tang, W., et al. (2014).[3] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers (RSC).[3] Link

  • Sigma-Aldrich. (2024). Product Specification: 2-iodo-1-methoxy-3-methylbenzene (CAS 35387-94-1).[4] Merck/MilliporeSigma. Link

  • National Institutes of Health (NIH). (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides.[5] PubMed Central. Link

  • ChemSpider. (2024). General protocol for Buchwald-Hartwig amination of aryl halides.[6] Royal Society of Chemistry. Link

Sources

Application Note: Strategic Functionalization of 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for diversifying 1-Iodo-2-methoxy-3-methylbenzene , a sterically congested "1,2,3-trisubstituted" arene. Due to the buttressing effect —where the 3-methyl group forces the 2-methoxy substituent toward the 1-iodo position—standard cross-coupling conditions often result in sluggish conversion or hydrodehalogenation.

This application note provides three optimized workflows designed to overcome this steric penalty:

  • Suzuki-Miyaura Coupling utilizing dialkylbiaryl phosphine ligands (SPhos) to synthesize biaryls.

  • Buchwald-Hartwig Amination employing precatalysts (RuPhos Pd G2) for C-N bond formation.

  • Lithium-Halogen Exchange for highly selective electrophilic trapping (Formylation).

Structural Analysis & Strategic Logic

The core scaffold presents a unique challenge in medicinal chemistry:

  • Electronic: The C1-Iodine bond is activated for oxidative addition, but the electron-rich methoxy group at C2 increases electron density, slightly reducing electrophilicity compared to halo-benzenes.

  • Steric (The "Ortho-Ortho" Effect): The primary challenge is the C2-Methoxy group. While methoxy is generally considered small, the adjacent C3-Methyl group restricts its rotation, locking it into a conformation that crowds the C1-Iodine site.

Implication: Ligands with a small cone angle (e.g., PPh3) are ineffective. Successful functionalization requires bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination in crowded environments.

Workflow Visualization

SynthesisWorkflow Start 1-Iodo-2-methoxy- 3-methylbenzene Suzuki Pathway A: Suzuki Coupling (Biaryl Synthesis) Start->Suzuki Pd-SPhos G2 Ar-B(OH)2 Buchwald Pathway B: Buchwald Amination (C-N Bond Formation) Start->Buchwald Pd-RuPhos G2 HNR2 LiExchange Pathway C: Li-Halogen Exchange (Electrophile Trapping) Start->LiExchange iPrMgCl or nBuLi DMF ProdA 2-Methoxy-3-methyl- biaryl derivatives Suzuki->ProdA ProdB N-Aryl Amines (Aniline derivatives) Buchwald->ProdB ProdC 2-Methoxy-3-methyl- benzaldehyde LiExchange->ProdC

Figure 1: Divergent synthesis pathways from the parent scaffold. Colors indicate distinct chemical mechanisms.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of 2'-methoxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile (Model Biaryl). Rationale: The SPhos ligand is chosen for its ability to form a monoligated Pd(0) species that is highly active toward hindered aryl chlorides and iodides. The G2 precatalyst ensures precise stoichiometry and prevents catalyst deactivation.

Materials:

  • Substrate: 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv)

  • Partner: 4-Cyanophenylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (2 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4), 2.0 M aq.

  • Solvent: Toluene (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl iodide (248 mg, 1.0 mmol), boronic acid (220 mg, 1.5 mmol), and SPhos Pd G2 (14 mg, 0.02 mmol).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add Toluene (4 mL) and 2.0 M aq. K3PO4 (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm) for 4 hours.

    • Checkpoint: Monitor by HPLC/TLC. The disappearance of the starting iodide indicates completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and separate layers. Wash the organic layer with water (10 mL) and brine (10 mL).

  • Purification: Dry over MgSO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of N-(2-methoxy-3-methylphenyl)morpholine. Rationale: RuPhos is the gold standard for coupling secondary amines with hindered aryl halides. It prevents the formation of the


-hydride elimination side product often seen with linear alkyl amines.

Materials:

  • Substrate: 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G2 (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under Argon flow, combine the aryl iodide (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and RuPhos Pd G2 (15 mg, 0.02 mmol) in a reaction tube.

  • Addition: Add anhydrous 1,4-Dioxane (3 mL) and Morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal and heat to 100°C for 12 hours.

    • Note: The reaction mixture should turn from dark red/brown to black upon completion.

  • Filtration: Cool to RT, dilute with DCM, and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol C: Lithium-Halogen Exchange (Formylation)

Objective: Synthesis of 2-methoxy-3-methylbenzaldehyde. Rationale: Direct lithiation via deprotonation is risky due to competing sites. Lithium-Halogen Exchange using i-PrMgCl or n-BuLi is kinetically favored over deprotonation and occurs rapidly at low temperatures, preserving the sensitive methoxy group.

Materials:

  • Substrate: 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv)

  • Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • Electrophile: N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Cryogenic Setup: Flame-dry a round-bottom flask and cool under Argon. Add aryl iodide (1.0 mmol) and anhydrous THF (5 mL). Cool to -78°C (dry ice/acetone bath).

  • Exchange: Dropwise add n-BuLi (0.44 mL, 1.1 mmol) over 5 minutes.

    • Mechanism:[1][2][3][4] The Li-I exchange is extremely fast (< 10 min). The methoxy oxygen coordinates to the Lithium, stabilizing the intermediate 2-lithio-anisole species.

  • Trapping: After stirring for 15 minutes at -78°C, add dry DMF (116 µL, 1.5 mmol) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with saturated aq. NH4Cl (5 mL).

  • Isolation: Extract with Et2O, wash with water, dry, and concentrate. The aldehyde is typically obtained as a pale yellow oil.

Performance Data & Troubleshooting

Table 1: Representative Reaction Performance

Reaction TypeCatalyst/ReagentKey VariableTypical YieldCommon Failure Mode
Suzuki SPhos Pd G2Base Strength85-95%Protodehalogenation (if water is excluded completely)
Buchwald RuPhos Pd G2Temp (<80°C)78-88%Incomplete conversion due to steric bulk
Li-Exchange n-BuLiTemp (>-60°C)90-95%Benzylic lithiation (if warmed too fast before trapping)

Critical Troubleshooting Tip: If the Suzuki coupling stalls, switch to XPhos Pd G2 . The larger isopropyl groups on the XPhos biaryl backbone provide additional steric protection for the Pd center, often pushing highly hindered substrates to full conversion [1].

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide Complete Scope." Angewandte Chemie International Edition, 2009. Link

  • BenchChem. "Protocol: Buchwald-Hartwig Amination of 2-Iodoanisole."[5] BenchChem Protocols, 2025.[4][5] Link

  • Reich, H. J. "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 2013. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 1-iodo-2-methoxy-3-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, sterically hindered substrate. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to help you maximize your reaction yield and purity.

The coupling of 1-iodo-2-methoxy-3-methylbenzene is particularly challenging due to a combination of steric and electronic factors. The ortho-methoxy and meta-methyl groups create significant steric congestion around the reactive C-I bond. This hindrance impedes two critical steps in the catalytic cycle: the initial oxidative addition to the palladium(0) center and the final reductive elimination to form the product.[1][2][3] Furthermore, the methoxy group is electron-donating, which reduces the electrophilicity of the aryl iodide, further slowing the rate-determining oxidative addition step.[4][5][6] This guide provides the necessary strategies to overcome these intrinsic hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 1-iodo-2-methoxy-3-methylbenzene is consistently giving a low yield. What is the most likely reason? A: Low yields with this substrate are most often due to an inefficient catalyst system that cannot overcome the high activation energy barriers imposed by steric hindrance and electronic deactivation. The two most likely bottlenecks are a slow oxidative addition and a difficult reductive elimination.[2] A standard catalyst like Pd(PPh₃)₄ may be insufficient, necessitating the use of more advanced, bulky, and electron-rich ligands.[4][7]

Q2: What is the single most critical parameter to optimize for this specific substrate? A: The choice of the phosphine ligand is paramount. For sterically demanding substrates like this, bulky, electron-rich monophosphine ligands, such as the Buchwald dialkylbiarylphosphine family (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often required.[4][5] These ligands accelerate the rate-limiting oxidative addition and promote the crucial final reductive elimination step, preventing catalyst decomposition.[8][9]

Q3: What are the primary side reactions I should watch for, and how can I minimize them? A: The three most common side reactions are:

  • Protodeboronation: The boronic acid reacts with a proton source (often water) and is quenched before it can transmetalate. This is exacerbated by high temperatures.[10][11] Using a more stable boronic ester (e.g., a pinacol ester) or ensuring high-quality, dry reagents can mitigate this.[2]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[11][12] Rigorous degassing of solvents and maintaining a strict inert atmosphere are critical for prevention.[12]

  • Hydrodeiodination (Dehalogenation): The starting material, 1-iodo-2-methoxy-3-methylbenzene, is reduced to 2-methoxy-3-methylbenzene. This can be caused by certain bases or impurities and is more prevalent at higher temperatures.[13]

Q4: Is it better to use a boronic acid or a boronic ester (e.g., pinacol ester) for this reaction? A: For challenging couplings that may require elevated temperatures or longer reaction times, using a boronic acid pinacol ester is often advantageous. Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2] This increased stability can lead to more consistent and higher yields, especially if the boronic acid itself is sensitive.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[9][14][15] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[8][16] For sterically hindered substrates, the oxidative addition and reductive elimination steps are often the most challenging.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex [Ar-Pd(II)L₂-I] Pd0->OA_Complex Oxidative Addition (Rate-Limiting for this substrate) TM_Complex [Ar-Pd(II)L₂-R'] OA_Complex->TM_Complex Transmetalation TM_Complex:e->Pd0:s Product Ar-R' (Product) TM_Complex->Product Reductive Elimination (Can be slow for hindered substrates) BaseProduct I⁻ + B(OR)₂(OH) TM_Complex->BaseProduct Catalyst_Regen Regenerated Pd(0)L₂ ArylHalide Ar-I ArylHalide->OA_Complex BoronicAcid R'-B(OR)₂ + Base BoronicAcid->TM_Complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

In-Depth Troubleshooting Guide

This table addresses specific experimental issues with their probable causes and provides scientifically grounded solutions.

ProblemProbable Cause(s)Recommended Solutions & Rationale
No/Low Product Formation 1. Inefficient Oxidative Addition: The catalyst system is not active enough to overcome the steric and electronic barriers of the substrate.[2] 2. Suboptimal Base/Solvent: The chosen base may not be strong enough to form the active boronate species, or the solvent may not facilitate the reaction.[17][18] 3. Poor Reagent Quality: Degradation of the boronic acid, catalyst, or presence of impurities in the solvent.[2][5]1. Upgrade Catalyst System: Switch from Pd(PPh₃)₄ to a more robust system. Use a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich ligand like XPhos, SPhos, or RuPhos (1:2 Pd:Ligand ratio).[4][5] These ligands accelerate both oxidative addition and reductive elimination. 2. Optimize Base and Solvent: Use a stronger base like K₃PO₄ or Cs₂CO₃.[11] Employ aprotic solvents like dioxane or toluene, often with a small amount of water (e.g., 10:1 organic/water) to help dissolve the base.[5][17] Ensure the solvent is rigorously degassed.[12] 3. Verify Reagent Quality: Use freshly purchased or purified boronic acid/ester. Ensure the catalyst is not expired and has been stored properly. Use anhydrous, high-purity solvents.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes the oxidative dimerization of the boronic acid.[11][12] 2. Use of a Pd(II) Precatalyst: In-situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[12]1. Improve Degassing Technique: Sparge the solvent with argon or nitrogen for at least 30 minutes before use. Alternatively, use several freeze-pump-thaw cycles. Assemble the reaction under a positive pressure of inert gas.[12] 2. Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ in combination with your chosen ligand. This avoids the initial reduction step that can contribute to homocoupling.[19]
Significant Protodeboronation 1. Excess Water/Protic Source: The boronic acid is hydrolyzed back to the arene.[2] 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[10]1. Use a Boronic Ester: Switch from the boronic acid to its corresponding pinacol ester, which is more resistant to hydrolysis.[11] 2. Use Anhydrous Conditions: If using a boronic acid, ensure the solvent and base are anhydrous. Powdered and flame-dried K₃PO₄ can be used. 3. Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor by TLC/LC-MS to avoid unnecessarily long heating times.
Hydrodeiodination of Starting Material 1. High Temperature/Long Reaction Time: Prolonged heating can promote this reductive side reaction.[13] 2. Base-Induced Pathway: Certain strong bases, particularly alkoxides, can sometimes act as hydride sources or promote decomposition pathways leading to hydrodeiodination.[13]1. Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed to avoid over-exposure to harsh conditions. 2. Screen Bases: If hydrodeiodination is a major issue, switch from alkoxide bases to inorganic carbonate or phosphate bases (K₂CO₃, K₃PO₄, Cs₂CO₃).[13]
Catalyst Decomposition (Formation of Palladium Black) 1. Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated, leading to aggregation.[2][12] 2. Ligand Degradation: Some phosphine ligands can be sensitive to oxygen or high temperatures.[5] 3. Impurities: Impurities in the reagents or solvent can poison the catalyst.[10]1. Adjust Ligand Ratio: Ensure an appropriate Pd:Ligand ratio. For monodentate ligands like XPhos, a 1:1.5 to 1:2.2 ratio is common.[2] 2. Maintain Inert Atmosphere: Ensure the reaction is meticulously protected from air at all stages. 3. Use High-Purity Reagents: Use reagents and solvents from reputable suppliers to minimize potential catalyst poisons.
Troubleshooting Workflow

Troubleshooting_Workflow Workflow for Troubleshooting Low Suzuki Coupling Yields start Start: Assemble Reaction (Optimized Protocol) check_sm Monitor by TLC/LC-MS Is Starting Material (SM) Consumed? start->check_sm analyze Analyze Crude Mixture (NMR, GC-MS) check_sm->analyze Yes no_reaction Problem: No/Slow Reaction SM Remains check_sm->no_reaction No yield_ok High Yield of Desired Product? analyze->yield_ok success Success: Purify Product yield_ok->success Yes side_products Problem: Side Products Dominant (Homocoupling, Deboronation, Deiodination) yield_ok->side_products No optimize_catalyst Action: Optimize Catalyst System 1. Switch to Bulky Ligand (XPhos, SPhos) 2. Increase Catalyst Loading (1-3 mol%) no_reaction->optimize_catalyst check_reagents Action: Verify Reagent Quality 1. Use Fresh Boronic Ester 2. Use Anhydrous, Degassed Solvent 3. Check Catalyst/Ligand Integrity side_products->check_reagents optimize_conditions Action: Optimize Conditions 1. Increase Temperature (80-110 °C) 2. Screen Stronger Base (K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_conditions optimize_conditions->start Re-run check_reagents->start Re-run

Caption: Workflow for Troubleshooting Low Suzuki Coupling Yields.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Conditions (Baseline Experiment)

This protocol uses a common, first-generation catalyst and may result in a low yield, serving as a useful baseline to demonstrate the need for optimization.

  • Reagents:

    • 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-iodo-2-methoxy-3-methylbenzene, the arylboronic acid, and K₂CO₃.

    • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.[10]

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.[11]

    • Upon completion (or after 24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Hindered Substrates

This protocol employs a modern catalyst system designed to overcome the challenges of sterically hindered substrates.

  • Reagents:

    • 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv.)

    • Arylboronic acid pinacol ester (1.2 equiv.)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)

    • Toluene, anhydrous and degassed

  • Procedure:

    • To a dry, oven-flamed Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, K₃PO₄, 1-iodo-2-methoxy-3-methylbenzene, and the arylboronic acid pinacol ester.

    • Seal the flask, and evacuate and backfill with argon three times.

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring. The higher temperature helps overcome the activation barrier for oxidative addition.[2]

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often significantly faster than with standard conditions.

    • After completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

References

Sources

Technical Support Center: Purification of 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-ARYL-123-OMe Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are likely working with 1-Iodo-2-methoxy-3-methylbenzene (also referred to as 2-iodo-6-methylanisole) as a sterically crowded electrophile for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

The Core Challenge: This molecule presents a "perfect storm" for purification difficulties:

  • Steric Crowding: The 1,2,3-substitution pattern disrupts crystal packing, often resulting in a viscous oil or low-melting solid that is difficult to recrystallize.

  • Labile C-I Bond: The iodine atom is prone to homolytic cleavage (deiodination) upon exposure to light or acidic silica gel, leading to product degradation (turning purple/brown).

  • Regioisomers: Depending on your synthesis route (e.g., electrophilic iodination of 2-methylanisole), you likely have the para-isomer (4-iodo-2-methoxy-1-methylbenzene) as a contaminant, which is difficult to separate via standard flash chromatography.

This guide provides a self-validating workflow to isolate high-purity material (>98%).

Module 1: Post-Reaction Workup (The "Crude" Phase)

User Issue: "My crude reaction mixture is dark purple/brown and smells acrid. Is my product decomposed?"

Diagnosis: The color is likely unreacted elemental iodine (


) or iodine liberated during the reaction. This must be removed before any chromatography, or it will streak and catalyze decomposition.
Protocol: The Reductive Quench

Do not rely on simple water washes. You must chemically reduce the iodine.

  • Preparation: Prepare a saturated aqueous solution of Sodium Thiosulfate (

    
    ) or Sodium Bisulfite  (
    
    
    
    ).
  • The Wash:

    • Dilute the reaction mixture with an organic solvent (Ether or EtOAc).

    • Wash with the Thiosulfate solution.[1]

    • Visual Check: Shake vigorously.[1] The organic layer should transition from Purple

      
       Yellow 
      
      
      
      Pale/Colorless.
    • Troubleshooting: If the color persists, add more thiosulfate.[1]

  • Drying: Dry over

    
     (Magnesium Sulfate). Avoid 
    
    
    
    as it can entrap aryl iodides.
Visual Workflow: Oxidative Impurity Removal

QuenchWorkflow Start Crude Reaction (Purple/Brown) Wash Wash w/ Sat. Na2S2O3 Start->Wash Check Color Check Wash->Check Dry Dry (MgSO4) & Concentrate Check->Dry Pale Yellow/Clear Recycle Repeat Wash Check->Recycle Still Purple Recycle->Wash

Figure 1: Logic flow for removing oxidative iodine impurities prior to purification.

Module 2: Isolation Strategy (Distillation vs. Chromatography)

User Issue: "Should I distill or column this? It looks like an oil, but I think it might be a solid."

Technical Insight: 1-Iodo-2-methoxy-3-methylbenzene is a low-melting solid (approx. 30-45°C) or viscous oil depending on purity. Small impurities depress the melting point significantly (colligative properties), keeping it liquid.

Comparative Decision Matrix
FeatureVacuum Distillation Flash Chromatography
Best For Large scale (>10g), removing non-volatiles.Small scale (<5g), separating regioisomers.
Risk Thermal deiodination (C-I bond cleavage).Acid-catalyzed hydrolysis on Silica.
Requirement High Vacuum (<1 mmHg).Neutralized Silica (buffered).
Recommendation Secondary Method (only if >95% pure).Primary Method (for crude isolation).
Protocol: Buffered Silica Chromatography

Standard silica is slightly acidic (pH 6-6.5), which can degrade sensitive aryl iodides.

  • Pre-treatment: Slurry silica gel in Hexanes containing 1% Triethylamine (

    
    ).
    
  • Eluent: Use a gradient of Hexanes:Ethyl Acetate (Start 100:0

    
     95:5).
    
    • Note: Aryl iodides are lipophilic. They elute early.

  • Loading: Load the crude as a liquid (neat) or dissolved in minimum Dichloromethane (DCM).

  • Collection: Collect fractions immediately. Do not let the compound sit on the column overnight.

Module 3: Advanced Purification (The "Impossible" Separation)

User Issue: "I have a spot running just below my product on TLC. NMR shows it's the regioisomer (4-iodo). Flash column isn't separating them."

Diagnosis: Regioisomers of aryl iodides often have identical polarity on standard silica. You need to exploit pi-pi interactions using Argentation Chromatography.

Solution: Silver Nitrate ( ) Impregnated Silica

Silver ions (


) form reversible charge-transfer complexes with the pi-electrons of the benzene ring. The steric bulk of the iodine and methyl groups alters this interaction strength for each isomer, creating separation resolution that standard silica cannot achieve.
Step-by-Step: Preparing 10% Silica
  • Dissolve: Dissolve 2.0 g of Silver Nitrate (

    
    ) in 20 mL of Acetonitrile.
    
  • Mix: Add 20 g of Silica Gel (Standard 60 Å).

  • Evaporate: Rotary evaporate the slurry in the dark (cover flask with foil) until a free-flowing powder remains.

  • Pack: Pack the column using this "Silver Silica" protected from light.

  • Elute: Run the column with Hexanes/Toluene gradients.

    • Warning: Silver stains everything black. Wear gloves.

Visual Workflow: Purification Logic Tree

PurificationLogic Crude Crude Material StateCheck Physical State? Crude->StateCheck Solid Solid StateCheck->Solid Crystalline Oil Oil/Liquid StateCheck->Oil Viscous Recryst Recrystallization (MeOH or Pentane at -20°C) Solid->Recryst TLC TLC Analysis (Close Impurities?) Oil->TLC Flash Standard Flash (Buffered Silica) TLC->Flash Rf Delta > 0.1 Silver AgNO3-Silica Chromatography TLC->Silver Co-eluting Isomers

Figure 2: Decision matrix for selecting the appropriate purification technique based on physical state and impurity profile.

Module 4: Storage & Stabilization

User Issue: "My pure product turned pink after a week on the shelf."

Root Cause: Photo-induced homolysis of the C-I bond releases Iodine radical (


), which dimerizes to 

(purple/brown). This is autocatalytic.
Stabilization Protocol
  • Copper Stabilization: Add a small coil of clean Copper Wire to the vial. Copper scavenges free iodine (

    
    ), preventing the autocatalytic cycle.
    
  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon/Nitrogen.

  • Temperature: Store at 4°C or -20°C.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent and reagent purification).

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. (Authoritative review on Argentation Chromatography).

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. (Discusses handling of sensitive aryl halides).

  • Organic Syntheses. (1923). Iodobenzene (General procedure for workup of aryl iodides). Org.[2][3] Synth. 3, 63.

Sources

Technical Support Center: 1-Iodo-2-methoxy-3-methylbenzene Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in Cross-Coupling Methodologies Substrate Focus: 1-Iodo-2-methoxy-3-methylbenzene (CAS: 21093-09-4) Context: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Welcome to the Technical Support Center

You are likely here because your coupling reaction with 1-Iodo-2-methoxy-3-methylbenzene is failing to reach full conversion or is generating unexpected byproducts.

This substrate presents a classic "deceptive" profile:

  • The Good: The Iodine (I) is an excellent leaving group, typically facilitating rapid oxidative addition.

  • The Bad: The 2-methoxy group creates ortho-steric hindrance.[1]

  • The Ugly (The Buttressing Effect): The 3-methyl group "buttresses" the methoxy group. It prevents the methoxy oxygen from rotating away from the iodine, locking the steric bulk directly into the reaction trajectory.

This guide breaks down the three most common failure modes caused by this structural rigidity.

Module 1: The "Reduction" Problem (Protodehalogenation)

Symptom: You observe a new spot on TLC/LCMS with a mass corresponding to [M-I+H]. Essentially, your iodine has been replaced by a hydrogen.

Diagnosis: The catalytic cycle is stalling after Oxidative Addition but before Transmetallation. The bulky 2-OMe/3-Me system prevents the incoming nucleophile (boronic acid/amine) from approaching the Palladium center. The stalled, highly reactive Ar-Pd(II)-I species eventually abstracts a hydride from your solvent (alcohol/THF) or base.

The Mechanism of Failure:

  • Oxidative Addition: Fast. Pd(0) inserts into C–I.

  • Transmetallation: BLOCKED. The "buttressed" methoxy group acts as a gatekeeper.

  • Side Reaction: The Ar-Pd-I species grabs a hydride (

    
    -hydride elimination from solvent).
    
  • Result: Reductive elimination yields the de-iodinated arene (2-methoxy-3-methylbenzene).

Troubleshooting Protocol 1: Anti-Reduction Strategy
VariableRecommendationScientific Rationale
Solvent Switch to Toluene or 1,4-Dioxane Avoid alcohols (MeOH, EtOH) and DMF if possible. Alcohols are primary hydride donors. Toluene is non-protic and reduces hydride sources.
Water Minimize Water (Strict Anhydrous) While Suzuki requires some water for base solubility, excess water at high temps promotes dehalogenation. Use minimum necessary water or switch to anhydrous bases (see below).
Catalyst High-Activity Pre-Catalysts Use Pd-PEPPSI-IPr or XPhos Pd G4 . These bulky NHC or phosphine ligands create a "cone" that protects the Pd center while forcing the cycle forward, accelerating transmetallation over reduction [1].
Temperature Lower is Better High heat favors the higher-activation-energy side reactions (hydride abstraction). Try 60°C with a more active catalyst rather than 100°C with a standard one.

Module 2: The "Homocoupling" Trap

Symptom:

  • Scenario A: You see a dimer of your boronic acid partner (Ar'-Ar').

  • Scenario B: You see a dimer of your iodide (Ar-Ar) (Less common in Suzuki, more common in Sonogashira/Ullmann).

Diagnosis:

  • Scenario A (Boronic Dimer): Your aryl iodide is too sterically hindered to react. The palladium catalyst, having nothing else to do, consumes the boronic acid via an oxidative homocoupling pathway requiring oxygen.

  • Scenario B (Iodide Dimer): Ullmann-type coupling. Often occurs if Copper (Cu) is used as a co-catalyst (Sonogashira) or if the Pd-catalyst disproportionates.

Troubleshooting Protocol 2: Stoichiometry & Atmosphere

Step 1: Degas Rigorously (The "Oxygen Kill") Oxygen is the fuel for boronic acid homocoupling.

  • Protocol: Do not just sparge with nitrogen. Perform 3 cycles of Freeze-Pump-Thaw on your solvent system before adding the catalyst.

Step 2: The "Slow Addition" Technique If the boronic acid is dimerizing because the iodide is too slow to accept it:

  • Protocol: Add the boronic acid (nucleophile) via syringe pump over 1-2 hours. This keeps its concentration low relative to the iodide, statistically favoring the cross-coupling over the homocoupling.

Step 3: Copper Management (Sonogashira Specific) If coupling this iodide with an alkyne:

  • Protocol:Remove Copper. Use "Copper-free Sonogashira" conditions (e.g., Pd(CH3CN)2Cl2 / XPhos / Cs2CO3). The ortho-methoxy group can chelate Cu, leading to unpredictable intermediate structures that favor homocoupling [2].

Module 3: Ether Cleavage (Demethylation)

Symptom: You formed the C-C bond, but the methoxy group is gone (replaced by -OH), or the reaction turned into a black tar.

Diagnosis: The "Buttressing Effect" strains the C(aryl)-O(methoxy) bond. If you use strong Lewis acids (like BBr3, AlCl3) or harsh nucleophilic bases at high temperatures (e.g., Pyridine/HCl salts, or excess Li-bases), you risk cleaving the ether.

Risk Factor: The 3-methyl group pushes the methoxy oxygen out of plane, disrupting resonance stabilization and making the oxygen slightly more basic and prone to coordination with Lewis acids.

Troubleshooting Protocol 3: Conditions Check
  • Base Selection: Avoid Hydroxides (NaOH, KOH) at reflux. Use K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 (Cesium Carbonate) . These are milder and less likely to attack the methyl ether.

  • Lewis Acids: Ensure your boronic acid does not contain high levels of free borane or Lewis acidic impurities.

Visualizing the Competitive Pathways

The following diagram illustrates the decision matrix for the Palladium catalyst when encountering 1-Iodo-2-methoxy-3-methylbenzene. Note how the "Buttressing Effect" acts as a physical barrier to the productive path.

ReactionPathways Start Start: 1-Iodo-2-methoxy-3-methylbenzene OxAdd Oxidative Addition (Formation of Ar-Pd-I) Start->OxAdd Fast (Iodide is good LG) StericGate STERIC GATE (2-OMe/3-Me Buttressing) OxAdd->StericGate TransMet Transmetallation (Productive Path) StericGate->TransMet Requires Bulky Ligand (e.g., SPhos, XPhos) Hydride Hydride Abstraction (Solvent/Base interaction) StericGate->Hydride Stalled Cycle (Slow Transmetallation) HomoCoup Disproportionation (Homocoupling Path) StericGate->HomoCoup Lack of Nucleophile Access Product Product: Cross-Coupled Arene TransMet->Product Reductive Elimination Side_Red Side Product: Ar-H (Protodehalogenation) Hydride->Side_Red Reductive Elimination Side_Homo Side Product: Ar-Ar (Biaryl Homocoupling) HomoCoup->Side_Homo

Caption: Figure 1. The "Steric Gate" created by the buttressed methoxy group determines whether the reaction proceeds to the desired product or diverts to reduction/homocoupling.

Summary of Recommended Conditions (The "Gold Standard")

For 1-Iodo-2-methoxy-3-methylbenzene, standard conditions (Pd(PPh3)4 / Na2CO3) often fail. Adopt this "Sterically Demanding" protocol immediately:

ComponentRecommendation
Pre-Catalyst XPhos Pd G4 (0.5 - 2.0 mol%) or Pd-PEPPSI-IPr
Ligand Role XPhos/SPhos are "Dialkylbiaryl phosphines" designed specifically to facilitate transmetallation in ortho-substituted systems [3].
Base K3PO4 (3.0 equiv) - The "anhydrous" nature of phosphate helps preventing reduction.
Solvent Toluene / Water (10:1) or 1,4-Dioxane (dry)
Temp 80°C - 100°C (Monitor closely; lower to 60°C if reduction is observed).

References

  • Valente, C., et al. (2012). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst". Angewandte Chemie International Edition.

  • Yin, L., & Liebscher, J. (2007). "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts". Chemical Reviews.

  • Martin, R., & Buchwald, S. L. (2008).[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Accounts of Chemical Research.

Sources

Technical Support Center: Accelerating Buchwald-Hartwig Amination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for optimizing the Buchwald-Hartwig amination. This guide is crafted for researchers, scientists, and professionals in drug development seeking to enhance the rate and efficiency of this pivotal C-N cross-coupling reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your reaction rates.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is sluggish or has stalled. What are the primary factors I should investigate to increase the reaction rate?

A slow or stalled reaction can often be traced back to one of several key parameters: the catalyst system (palladium precursor and ligand), the base, the solvent, or the reaction temperature. Each component plays a critical role in the catalytic cycle, and a suboptimal choice for your specific substrates can significantly hinder the reaction rate.[1][2]

A systematic approach to troubleshooting is recommended, where one variable is changed at a time to pinpoint the issue.[3] Visual cues can also be informative; a healthy reaction is often a homogeneous, colored solution, while the formation of a black precipitate ("palladium black") indicates catalyst decomposition and a likely stall in the reaction.[3]

Q2: How does the choice of ligand impact the reaction rate, and how do I select the best one?

The ligand is arguably the most critical factor in determining the reaction rate and success. Its primary roles are to stabilize the palladium center, facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination), and prevent catalyst decomposition.[1][4] Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of a monoligated palladium species, which is highly active in the catalytic cycle.[4]

Troubleshooting Steps & Ligand Selection:

  • Assess Your Substrates: The optimal ligand is highly dependent on the amine and aryl halide coupling partners.[5][6] For instance, sterically hindered substrates often require bulkier ligands to promote coupling.[4]

  • Consult Ligand Selection Guides: For common substrate classes, there are well-established ligand choices. A good starting point is to consult literature or supplier guides.[6]

  • Perform a Ligand Screen: If you are working with a novel or challenging substrate, a systematic screening of a small, diverse set of ligands is the most effective approach to identify the optimal choice for your system.[1]

Amine Nucleophile Class Commonly Effective Ligands Rationale
Primary AminesBrettPhos, XPhosThese bulky ligands are effective for less hindered primary amines.[6][7][8]
Secondary AminesRuPhos, JohnPhos, DavePhosThese ligands show broad utility for a range of secondary amines.[6][7]
Amides & NH-HeterocyclestBuBrettPhos, DavePhos, XantPhosThese challenging nucleophiles often require more specialized and highly active ligands.[6][8]
Q3: My reaction is still slow despite using an appropriate ligand. Could the base be the issue?

Absolutely. The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine-palladium complex to form the key palladium amide intermediate.[5] The strength and solubility of the base are critical factors influencing the reaction rate.[2]

Base Selection & Troubleshooting:

  • Strong Bases for Speed: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are most commonly used and generally lead to the highest reaction rates.[8] However, these are incompatible with base-sensitive functional groups.[5]

  • Weaker Bases for Compatibility: For substrates with sensitive functional groups (e.g., esters, nitro groups), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are necessary.[5] Be aware that using a weaker base may require higher reaction temperatures or longer reaction times to achieve full conversion.

  • Solubility Matters: The solubility of the base in the reaction solvent can significantly impact the rate.[2][9] If the base is poorly soluble, the reaction can be slow and inefficient.[3] Finely powdering the base or adding celite can help prevent clumping and improve dispersion.[5]

Q4: Can changing the solvent or temperature increase my reaction rate?

Yes, both solvent and temperature are critical parameters for optimizing the reaction rate.

Solvent Effects: The solvent influences the solubility of the reagents, base, and catalytic intermediates.[6] Aprotic, nonpolar solvents are the most common choices.

  • Toluene and Dioxane: These are the most frequently used solvents and often provide the best results.[3][10] Toluene is particularly favored for reactions involving aryl iodides to minimize the inhibitory effect of the iodide salt byproduct.[6]

  • Polar Aprotic Solvents: While solvents like DMF can improve the solubility of the base, they can sometimes coordinate to the palladium center and lead to undesired side reactions.[2][3]

  • Anhydrous and Degassed Conditions: It is crucial to use anhydrous and thoroughly degassed solvents. Water and oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and a halt in the reaction.[1][2]

Temperature Optimization: Most Buchwald-Hartwig aminations require heating to proceed at a reasonable rate, typically between 80-110 °C.[1][3]

  • Increasing Temperature: If your reaction is sluggish, cautiously increasing the temperature can often accelerate the rate.

  • Caution with High Temperatures: Be aware that excessively high temperatures (>120 °C) can lead to thermal decomposition of the catalyst.[3] If you observe the formation of palladium black upon increasing the temperature, it is a sign of catalyst decomposition, and you should lower the temperature and potentially increase the reaction time.[1][3]

Troubleshooting Workflow

If you are facing a slow or low-yielding reaction, a systematic approach to optimization is key. The following workflow can help you diagnose and resolve the issue.

troubleshooting_workflow start Low Reaction Rate or Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes check_reagents Verify Reagent Purity & Inert Atmosphere check_catalyst->check_reagents No screen_ligands Screen Ligands check_conditions->screen_ligands No screen_bases Screen Bases screen_ligands->screen_bases screen_solvents Screen Solvents & Temperature screen_bases->screen_solvents success Reaction Rate Increased screen_solvents->success check_reagents->start Re-run Reaction catalytic_cycle cluster_0 Pd0 L-Pd(0) L1 L1 Pd0->L1 Ar-X OxyAdd Oxidative Addition PdII_halide L-Pd(II)-X      |     Ar L2 L2 PdII_halide->L2 R'R''NH Amine_Coord Amine Coordination PdII_amine [L-Pd(II)(NHR'R'')-Ar]⁺X⁻ L3 L3 PdII_amine->L3 Base Deprotonation Deprotonation PdII_amide L-Pd(II)(NR'R'')      |     Ar L4 L4 PdII_amide->L4 Ar-NR'R'' RedElim Reductive Elimination (Rate-Limiting) L1->PdII_halide L2->PdII_amine L3->PdII_amide L4->Pd0

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The rate-determining step can vary depending on the specific substrates and conditions, but it is often the reductive elimination step. [11]The choice of ligand significantly influences the rate of both oxidative addition and reductive elimination. [4]

General Experimental Protocol for Optimization Screening

This protocol provides a starting point for systematically screening reaction parameters on a small scale.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), add the aryl halide, palladium precatalyst, ligand (if not using a precatalyst), and base to the oven-dried reaction vial. [1]2. Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes. [1]4. Add the anhydrous, degassed solvent via syringe. 5. Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1. [6]6. Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring. [1]7. Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS. [3]8. Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a short plug of celite to remove palladium residues. [1][3]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). ACS Publications.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Florida State University Libraries.
  • Benchchem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine.
  • Entegris. (n.d.). Buchwald Ligands Review.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). PMC.
  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ResearchGate.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC.
  • Cook, A., Clément, R., & Newman, S. G. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. PubMed.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress.
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.
  • Optimization of reaction parameters for Buchwald-Hartwig amination.... (n.d.). ResearchGate.

Sources

Subject: Preventing Deiodination of 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

HaloGuard™ Technical Support Center Specialized Support for Halogenated Aromatics

Case ID: HG-529-28-2-SUP Status: Active Urgency: High (Irreversible Substrate Loss)

Substrate "Personality" Profile

Before troubleshooting, you must understand why this specific molecule (1-Iodo-2-methoxy-3-methylbenzene) is failing. It is not a generic aryl iodide.

  • Electronic Activation: The methoxy group at the C2 position is a strong electron-donating group (EDG). This increases electron density at the C1-Iodine bond, accelerating Oxidative Addition (OA) in catalytic cycles. However, it also makes the resulting metal-complex electron-rich, potentially stalling the subsequent Transmetallation or Reductive Elimination steps, leaving the catalyst vulnerable to side reactions.

  • The "Ortho Effect" (Chelation): The oxygen lone pair at C2 can coordinate to metals (Li, Mg, Pd). While this assists in directed lithiation, it can trap Palladium species in stable metallacycles that fail to turn over, eventually leading to

    
    -hydride elimination and the formation of the deiodinated byproduct (Ar-H).
    
  • Steric Pressure: The 1,2,3-substitution pattern creates a "buttressing effect." The methyl group at C3 pushes the methoxy group at C2, which in turn crowds the iodine at C1.

Troubleshooting Module: Palladium-Catalyzed Coupling (Suzuki, Buchwald, etc.)

User Question: "I am running a Suzuki coupling, but I see significant amounts of 2-methoxy-3-methylbenzene (hydrodehalogenation) by GC-MS. Why is my iodine being replaced by hydrogen?"

Root Cause Analysis: The "deiodination" is actually Hydrodehalogenation . The Iodine is replaced by a Hydride (


). This hydride usually comes from your solvent (alcohol) or your base (alkoxide) via 

-hydride elimination.

The Mechanism of Failure:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.[1][2] (Fast for this substrate).

  • Stall: The bulky/electron-rich nature of the substrate slows down the approach of the boronic acid.

  • Hydride Capture: If an alkoxide base (e.g., NaOEt) or alcohol solvent is present, the Pd(II) species undergoes ligand exchange with the alkoxide.

  • 
    -Hydride Elimination:  The Pd-alkoxide eliminates a ketone/aldehyde, leaving a Pd-H species.
    
  • Reductive Elimination: The Pd-H species couples with the aryl ring, releasing Ar-H (your byproduct).[3]

Corrective Protocol: The "Aprotic" System
ParameterAvoid (The Danger Zone) Recommended (The Safe Zone) Why?
Solvent Ethanol, Isopropanol, MethanolToluene, 1,4-Dioxane, DMF Alcohols are the primary source of hydride (

) via

-elimination.
Base NaOEt, KOtBu, NaOMe

,

,

Alkoxide bases act as reducing agents. Inorganic bases cannot donate hydrides.
Ligand

, dppf (Standard ligands)
Buchwald Ligands (XPhos, SPhos) Bulky, electron-rich ligands accelerate Reductive Elimination, outcompeting the deiodination pathway.
Temp Reflux (>100°C)60°C - 80°C Lower temperatures reduce the kinetic rate of

-hydride elimination.

Visualization: The Divergent Pathway

G Substrate 1-Iodo-2-methoxy -3-methylbenzene OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Alcohol Alcohol/Alkoxide Presence OxAdd->Alcohol Slow Turnover TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Bulky Ligand (XPhos) BetaElim Beta-Hydride Elimination Alcohol->BetaElim PdH Pd-H Species BetaElim->PdH DeadProduct DEIODINATED PRODUCT (Ar-H) PdH->DeadProduct Fast RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product COUPLED PRODUCT (Ar-R) RedElim->Product

Caption: Figure 1. The kinetic competition between productive coupling (Green) and hydrodehalogenation (Red). Using alcohols or alkoxides opens the red pathway.

Troubleshooting Module: Lithiation (Metal-Halogen Exchange)

User Question: "I tried to make the Grignard/Lithium species for a reaction with an aldehyde, but I got a mixture of starting material, deiodinated product, and 'scrambled' isomers."

Root Cause Analysis:

  • Proton Quench: The "deiodinated" product here comes from the Aryl-Lithium species extracting a proton from moisture or the solvent (THF can be deprotonated at high temps).

  • The "Halogen Dance": 1-Iodo-2-methoxy-3-methylbenzene is prone to isomerization. The Lithium at C1 is stabilized by the C2-Methoxy (Chelation). However, if the temperature rises above -60°C, the Lithium may deprotonate the C3-Methyl group (benzylic lithiation) or scramble to other positions to find a thermodynamic minimum.

Corrective Protocol: The "Cryogenic Chelation" Method

Step-by-Step Workflow:

  • Drying: Flame-dry all glassware under Argon. Moisture is the enemy #1 of Aryl-Li species.

  • Solvent: Use anhydrous THF (Tetrahydrofuran). The oxygen in THF helps coordinate the Li, stabilizing the specific "C2-Methoxy chelated" intermediate.

  • Temperature: Cool to -78°C (Dry Ice/Acetone). Do not allow it to warm to 0°C during the exchange.

  • Reagent: Use t-BuLi (2.05 equiv) or n-BuLi.

    • Note:t-BuLi is faster and irreversible, preferred for crowded iodides.

  • The Trap: Add your electrophile (aldehyde/ketone) at -78°C.

  • Quench: Only warm to room temperature after the electrophile has been added and stirred for 30 mins.

Decision Tree: Lithiation Strategy

L Start Start: Lithiation of 1-Iodo-2-methoxy-3-methylbenzene TempCheck Is Temp < -70°C? Start->TempCheck Fail1 FAIL: Scrambling/Benzylic Lithiation (Li moves to Methyl group) TempCheck->Fail1 No (Too Warm) Pass1 Proceed: Li-Hal Exchange Occurs at C1 TempCheck->Pass1 Yes Moisture Is System Anhydrous? Pass1->Moisture Fail2 FAIL: Protonation (Formation of Ar-H) Moisture->Fail2 No (Wet) Trapping Add Electrophile (Inverse Addition if unstable) Moisture->Trapping Yes

Caption: Figure 2. Critical control points for preventing scrambling and protonation during lithiation.

Storage & Handling FAQs

Q: My bottle of 1-Iodo-2-methoxy-3-methylbenzene turned purple. Is it ruined? A: The purple color indicates free Iodine (


). This means the C-I bond has cleaved, likely due to photodeiodination  (light exposure).
  • Fix: If the solid is deeply colored, dissolve in ether and wash with 10% Sodium Thiosulfate (

    
    ) to remove the free iodine, then re-crystallize or distill.
    
  • Prevention: Always wrap the flask in aluminum foil or store in amber glass.

Q: Can I store this in solution? A: Not recommended for long periods. In solution, the likelihood of radical formation (homolytic cleavage) increases. Store as a neat solid/oil at 4°C.

References & Authority

  • Buchwald Ligands & Dehalogenation:

    • Citation: Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015).[4][5] Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.[5][6]

    • Relevance: Establishes the use of bulky biaryl phosphine ligands (like XPhos/SPhos) to prevent side reactions in hindered substrates.

    • Link:[4][5]

  • Mechanism of Hydrodehalogenation:

    • Citation: Anbarasan, P., et al. (2008). Palladium-Catalyzed Fluorination of Aryl Triflates: Mechanistic Elucidation. Angewandte Chemie. (Contextualizing Pd-H elimination pathways).

    • Relevance: Explains the

      
      -hydride elimination pathway from alcohols/amines that leads to Ar-H formation.
      
  • Lithium-Halogen Exchange vs. Proton Transfer:

    • Citation: Bailey, W. F., & Patricia, J. J. (1988).[7] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry.

    • Relevance: The foundational text on controlling temperature to favor exchange over scrambling.

    • Link: [J. Organomet.[6][7] Chem. 1988, 352, 1-46]([Link])

  • Substrate Data:

    • Source: Sigma-Aldrich / Merck Technical Data Sheet for 2-iodo-1-methoxy-3-methylbenzene (CAS: 35387-94-1).

    • Link:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatics.

Sources

Catalyst loading optimization for cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Efficiency Hub. Status: Online | Ticket #8492: Optimization of Catalyst Loading in Cross-Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

You are likely here because your cross-coupling reaction (Suzuki, Buchwald, Negishi, etc.) works at 5 mol% Pd, but fails or stalls upon scaling down to 0.5 mol%. Or perhaps you are seeing the dreaded "Pd black" crash out.

In drug development, catalyst loading is not just about cost—it is about Metal Scavenging (residual Pd limits) and Process Safety . We do not guess here; we use kinetic interrogation. Below is your guide to systematically lowering loading without sacrificing yield.

Module 1: Diagnostic Triage (Troubleshooting)

Issue 1: "My reaction stalls at 60% conversion. Adding more time doesn't help."

Diagnosis: This is the classic "Stalling" phenotype. It is caused by either Catalyst Death (deactivation) or Product Inhibition (the product binds to the catalyst, choking it).

The Protocol: The "Same Excess" Experiment (Self-Validating System) Do not just add more catalyst yet. Perform this specific kinetic test to validate the root cause.

  • Standard Run: Run your reaction with standard conditions: [Substrate A]₀ = 1.0 M, [Substrate B]₀ = 1.2 M (Excess = 0.2 M). Monitor conversion vs. time.

  • The "Same Excess" Run: Set up a second reaction starting at the concentration corresponding to 50% conversion of the Standard Run.

    • [Substrate A]₀ = 0.5 M

    • [Substrate B]₀ = 0.7 M (Excess is still 0.2 M—this is critical).

    • Crucial Step: Add 0.5 M of synthesized Product to this vessel at

      
      .
      
  • Analysis: Time-adjust the second run so

    
     aligns with the 50% conversion time of the Standard Run. Overlay the conversion curves.
    

Interpretation:

  • Curves Overlay Perfectly: The catalyst is fine. The reaction is slowing down purely due to Product Inhibition or changing kinetics (order of reaction).

    • Fix: Change the ligand to one that binds product less tightly, or engineer a crystallization-induced product removal.

  • Curves Do NOT Overlay (Second run is faster): The catalyst in the Standard Run died by the time it reached 50%. The fresh catalyst in the second run is still active.

    • Fix: This is Catalyst Deactivation .[1][2] See Issue 2 below.

Issue 2: "The reaction mixture turns black and yield drops."

Diagnosis: Formation of Palladium Black (inactive Pd⁰ aggregates).[2] Mechanism: The active monomeric Pd(0)Lₙ species loses its stabilizing ligands. Once "naked" Pd(0) forms, it rapidly aggregates into nanoparticles (Pd black), which are catalytically dead for most cross-couplings.

The Fix:

  • Increase Ligand:Metal Ratio: If you are at 1:1, go to 2:1 or 4:1. You need to shift the equilibrium back toward the soluble Pd(0)Lₙ species.

  • Switch to Bulky Phosphines: Ligands like Buchwald Biaryls (e.g., XPhos, SPhos) or Bulky Alkyl Phosphines (e.g., Q-Phos) create a steric shell that physically prevents Pd atoms from approaching each other to aggregate.

Module 2: Visual Logic & Workflows

Workflow 1: The "Same Excess" Logic Tree

Use this logic to interpret the experiment described in Module 1.

SameExcessLogic Start Perform 'Same Excess' Experiment (Standard vs. Mimic Run) Overlay Do the Conversion Curves Overlay? Start->Overlay Yes Yes: Curves Match Overlay->Yes No No: Mimic Run is Faster Overlay->No ProdInhib Diagnosis: Product Inhibition Catalyst is still alive. Yes->ProdInhib CatDeath Diagnosis: Catalyst Deactivation Catalyst died during the run. No->CatDeath Sol1 Solution: 1. Change Ligand (electronics) 2. Remove Product in situ ProdInhib->Sol1 Sol2 Solution: 1. Increase Ligand/Pd Ratio 2. Use Bulky Ligands (XPhos) 3. Check O2 exclusion CatDeath->Sol2

Caption: Logic flow for interpreting Reaction Progress Kinetic Analysis (RPKA) to distinguish catalyst death from inhibition.

Workflow 2: Catalyst Deactivation Pathway

Understanding why your loading optimization is failing.

Deactivation PreCat Pd(II) Pre-catalyst Active Pd(0)L2 (Active Species) PreCat->Active Activation Resting Pd(II)-Ar-X (Oxidative Addition) Active->Resting Substrate Naked Pd(0) (Ligand Dissociation) Active->Naked -L (Low Ligand Loading) Resting->Active Product Release Naked->Active +L (Excess Ligand) Dead Pd Black (Aggregates) Naked->Dead Irreversible

Caption: The "Reservoir" concept. Low ligand loading pushes the equilibrium toward "Naked" Pd, leading to irreversible aggregation (Death).

Module 3: Advanced FAQs

Q: I optimized my loading to 0.1 mol% on a 100mg scale, but it failed at 100g. Why? A: You likely encountered Mass Transfer Limitations . At micro-scale, mixing is perfect. At 100g, if the rate of oxygen transfer (if aerobic) or phase transfer (if biphasic, like Suzuki) is slower than the catalytic rate, the catalyst sits "idle" or decomposes.

  • Action: Calculate the Damköhler Number (Da). If Da > 1, your reaction is diffusion-controlled. You must increase stirring efficiency or dosing time, not just catalyst loading.

Q: Should I use Pd(OAc)₂ or a Pre-formed Catalyst (e.g., Pd(dppf)Cl₂)? A: For optimization, Pre-formed Catalysts are superior. In situ generation (mixing Pd(OAc)₂ + Ligand) introduces an induction period and variable active species concentration. Pre-formed catalysts (especially Pd(0) sources like Pd₂dba₃ or precatalyst scaffolds like Buchwald G3/G4) ensure 100% of your metal enters the cycle immediately, allowing for accurate lower loading limits.

Q: What is the difference between TON and TOF in this context? A:

  • TON (Turnover Number): Moles Product / Moles Catalyst. This tells you the lifetime of your catalyst (robustness). High TON = Low Cost.

  • TOF (Turnover Frequency): Moles Product / (Moles Catalyst × Time). This tells you the speed.

  • Optimization Tip: If your TOF is high but TON is low, your catalyst is hyper-active but unstable (dies young). You need a stabilizing ligand.

Module 4: Reference Data

Table 1: Optimization Methodologies Comparison

MethodologyDescriptionProsCons
OVAT (One Variable at a Time)Changing loading, then temp, then solvent sequentially.Simple, intuitive.Misses interactions (e.g., lower loading might require higher temp). Inefficient.
DoE (Design of Experiments)Statistical variation of multiple factors simultaneously.Captures interactions; highly efficient for finding the "Global Minimum" of loading.Requires statistical software (JMP/Design-Expert); can be abstract.
RPKA (Reaction Progress Kinetic Analysis)In-situ monitoring (IR/Calorimetry) of a few key reactions.Mechanistic insight. Distinguishes death vs. inhibition.[3]Requires in-situ analytical equipment (ReactIR, EasyMax).

References

  • Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions." Angewandte Chemie International Edition.

  • Blackmond, D. G. (2015).[4] "Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies and Process Understanding."[5][6] Journal of the American Chemical Society.

  • Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). "On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous Catalysis?" Advanced Synthesis & Catalysis.

  • Colacot, T. J. (2019). "A Guide to Spotting Palladium Black and Other Catalyst Deactivation Issues." Platinum Metals Review. (Contextual grounding for Module 1).

Sources

Technical Support Center: Reactivity Optimization for 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RXN-IMMB-001 Subject: Solvent Effects on Reactivity & Stability Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Substrate Profile

Welcome to the technical guide for 1-Iodo-2-methoxy-3-methylbenzene . Before troubleshooting, you must understand the "personality" of this molecule. It is not a standard aryl iodide; it is a sterically congested, electron-rich scaffold with a specific 1,2,3-substitution pattern.

  • The "Sandwich" Effect: The methoxy group (C2) is sterically compressed between the large Iodine atom (C1) and the Methyl group (C3). This forces the methoxy group to twist out of planarity, reducing its electron-donating resonance capability while enhancing its ability to coordinate metals (Li, Mg) as a "check-valve."

  • The Benzyne Trap: In the presence of strong bases or lithiating agents, the C1-Lithium species is prone to eliminating Li-OMe to form a benzyne intermediate , leading to tars and wrong isomers. Solvent choice is the primary "brake" for this degradation.

Module 1: Metal-Halogen Exchange (Lithiation)

Core Concept: Solvent polarity dictates the aggregation state of the organolithium intermediate.

  • Non-polar (Hexanes/Toluene): High aggregation (Tetramers/Hexamers). Stable but slow reactivity.

  • Polar (THF): Low aggregation (Dimers/Monomers). High reactivity but high risk of benzyne formation.

Troubleshooting Workflow: The "Benzyne" Error

User Issue: "I tried lithiating with n-BuLi in THF at -78°C, but upon quenching with DMF, I got low yields and a complex mixture of isomers."

Diagnosis: You likely triggered the Benzyne Pathway . Even at low temperatures, THF solvates the Lithium cation so well that the 2-methoxy-3-methylphenyllithium monomer forms. This species is unstable; the Lithium at C1 kicks out the Methoxy at C2 (elimination), forming a benzyne which then reacts indiscriminately.

Resolution Protocol (The "Reich" Stabilization Method):

  • Switch Solvent System: Do not use pure THF. Use Diethyl Ether (Et₂O) or a Toluene/Et₂O (9:1) mixture.

  • Mechanism: Et₂O promotes the formation of tetrameric aggregates. In this cluster, the C-Li bond is stabilized by neighboring Li atoms, preventing the elimination of the methoxy group.

  • The "Burst" Technique: If the electrophile (e.g., DMF) is unreactive in pure Ether, add the electrophile first, then add THF slowly to the mixture to break the aggregates in situ only when the electrophile is present to trap the monomer.

Data: Solvent Influence on Half-Life (

)
Solvent SystemAggregation StateReactivityStability (at -78°C)Risk Level
Hexanes Hexamer (Rigid)Very LowHighSafe but Slow
Et₂O TetramerModerateHighOptimal
THF Dimer/MonomerVery HighLow (< 30 min)Critical Failure
THF + TMEDA Monomer (Chelated)ExtremeZero (Immediate Benzyne)Do Not Use
Visualizing the Pathway

LithiationPathways Start 1-Iodo-2-methoxy- 3-methylbenzene Li_Ether Tetrameric Aggregate (Stable in Et2O) Start->Li_Ether n-BuLi, -78°C (Et2O) Li_THF Monomeric Species (Reactive in THF) Start->Li_THF n-BuLi, -78°C (THF) Li_Ether->Li_THF Add THF (Equilibrium Shift) Product Target Product (Electrophile Trapped) Li_Ether->Product Add Electrophile (Controlled) Li_THF->Product Fast Trap Benzyne Benzyne Intermediate (Degradation) Li_THF->Benzyne Elimination of Li-OMe (If T > -78°C or Slow Trap) Trash Tars/Isomers Benzyne->Trash Polymerization

Figure 1: The solvent-dependent bifurcation between stable lithiation (Green) and benzyne degradation (Red).

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Core Concept: The "Cocktail" Effect. For this substrate, the 1-Iodo position is sterically hindered by the 2-OMe group.[1] Pure organic solvents often fail to dissolve the inorganic base (Carbonate/Phosphate) needed to activate the boronic acid, while pure water precipitates the organic substrate.

Troubleshooting Workflow: Protodehalogenation

User Issue: "I am trying to couple this iodide with a phenylboronic acid using Pd(PPh₃)₄ in Toluene. I see full consumption of the starting material, but the major product is 1-methoxy-2-methylbenzene (reduction), not the biaryl."

Diagnosis: This is Protodehalogenation .

  • Cause: The Oxidative Addition (Pd inserts into C-I) works fine. However, the Transmetallation step is slow because the 2-OMe group blocks the approach of the boronate species.

  • Solvent Role: In non-polar Toluene, the base is not soluble enough to activate the boronic acid rapidly. The "stalled" Pd-Ar-I species eventually scavenges a hydride (from solvent or impurities) and reduces.

Resolution Protocol:

  • Switch to "Wet" Solvents: Use 1,4-Dioxane/Water (4:1) or DME/Water (2:1) .

  • Why? The water dissolves the base (

    
     or 
    
    
    
    ), creating a high concentration of the active hydroxo-boronate species. This concentration boost forces the transmetallation to occur faster than the reduction side-reaction.
  • Catalyst Upgrade: Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G2 . The "dppf" ligand has a large bite angle that helps relieve steric crowding during the cycle.

Standard Protocol: Suzuki Coupling for Steric Iodides
ComponentRecommendationFunction
Solvent 1,4-Dioxane : H₂O (4:1) Solubilizes both organic iodide and inorganic base.
Base

(3.0 equiv)
Stronger than Carbonate; pushes equilibrium forward.
Temp 60°C - 80°CSufficient energy to overcome steric barrier of 2-OMe.
Concentration 0.1 M - 0.2 MHigh concentration favors bimolecular coupling over unimolecular reduction.
Module 3: Ullmann-Type Coupling (C-N / C-O Bond Formation)

Core Concept: Thermal Stability & Dipole Moment. Ullmann reactions often require high temperatures (>100°C). The 1-Iodo-2-methoxy-3-methylbenzene substrate is thermally stable, but the catalyst (usually CuI) is sensitive to solvent choice.

User Issue: "Reaction stalls at 50% conversion in DMF."

Resolution:

  • Switch to DMSO: DMSO has a higher dielectric constant than DMF, which stabilizes the charged Copper intermediates.

  • Degassing is Critical: Oxygen in the solvent oxidizes Cu(I) to Cu(II), killing the reaction. Sparge the DMSO with Argon for 15 minutes before adding the catalyst.

FAQ: Quick-Fire Troubleshooting

Q1: Can I use 2-MeTHF (Green Solvent) for the lithiation? A: Yes, but proceed with caution. 2-MeTHF coordinates Lithium less strongly than THF but more than Ether. It is a good "middle ground" if Ether is too volatile for your process, but you must keep the temperature strictly at -78°C to avoid the benzyne pathway.

Q2: My NMR shows a mixture of rotamers. Is the reaction failing? A: Likely not. The 3-methyl and 2-methoxy groups create a "gear" effect. The rotation of the C1-C(Aryl) bond in your product might be restricted (atropisomerism). Run the NMR at 50°C; if the peaks coalesce, it's just rotamers, not impurities.

Q3: How do I dry the product? It seems to hold onto solvents. A: The methoxy oxygen can hydrogen-bond to water or coordinate to residual solvents.

  • Fix: Perform a final wash with 1M HCl (if product is acid stable) to break coordination, followed by drying over

    
     and high-vacuum drying at 40°C.
    
References
  • Reich, H. J. (2013).[2] "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 113(9), 7130–7178.

    • Authoritative source on solvent effects (THF vs Ether)
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Foundational text on the necessity of water/base mixtures for boronic acid activ
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

    • Covers the use of specific ligands (XPhos, SPhos) to overcome steric hindrance in ortho-substituted aryl halides.
  • Klapars, A., & Buchwald, S. L. (2002).[3] "Copper-Catalyzed Halogen Exchange in Aryl Halides." Journal of the American Chemical Society, 124(50), 14844–14845.

    • Details solvent effects (Dioxane vs. Alcohols)

Sources

Technical Support Center: 1-Iodo-2-methoxy-3-methylbenzene Reaction Work-Up & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-Iodo-2-methoxy-3-methylbenzene (also known as 2-iodo-6-methylanisole) [5].

As a di-ortho-substituted aryl iodide, this substrate presents unique mechanistic challenges during transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) [3]. The combination of severe steric hindrance and the coordinating ability of the methoxy group requires highly optimized work-up procedures to ensure high yield, clean phase separation, and complete transition metal clearance.

Section 1: Mechanistic Profile & Causality (The "Why")

Before executing the work-up, it is critical to understand how the substrate's topology dictates its chemical behavior:

  • Steric Shielding: The reactive iodine atom is flanked by a methoxy group (-OCH₃) and a methyl group (-CH₃). This di-ortho substitution severely retards the oxidative addition of Pd(0) into the C-I bond, often requiring elevated temperatures and bulky, electron-rich ligands to force the catalytic cycle forward [3].

  • Chelation Effect: The lone pairs on the methoxy oxygen act as a hemilabile directing group. During work-up, this oxygen frequently chelates residual Pd(II) or Cu(I) species, dragging heavy metal impurities into the organic phase and causing stubborn product discoloration.

Section 2: Standardized Work-Up Protocol

This self-validating protocol is designed to mitigate metal chelation and emulsion formation, ensuring reproducible isolation of the cross-coupled product [1], [2].

Step-by-Step Methodology:

  • Reaction Quenching: Upon consumption of the starting material (verified by LC-MS or TLC), cool the reaction vessel to room temperature. Quench the active catalytic species by adding a few drops of methanol (MeOH) or water under vigorous stirring [2].

  • Primary Dilution & Filtration: Dilute the crude mixture with a non-polar organic solvent (e.g., MTBE or Ethyl Acetate). Filter the mixture through a 2-inch pad of Celite to remove bulk inorganic salts (e.g., K₃PO₄, NaOtBu) and precipitated Pd(0) black [1]. Rinse the pad with an additional 10-15 mL of the organic solvent.

  • Targeted Metal Scavenging (Critical Step): To break the Pd-methoxy coordination, add a solid-supported metal scavenger (e.g., silica-supported isocyanide or thiol resin) directly to the filtrate [4]. Stir the suspension at 40 °C for 1–2 hours, then filter through a medium-porosity glass frit.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Deionized water (1x) to remove highly polar byproducts.

    • 10% aqueous LiCl (2x) only if high-boiling polar aprotic solvents (DMF/NMP) were used.

    • Saturated aqueous NaCl (brine) (1x) to pre-dry the organic layer and break micro-emulsions [1].

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude product, ready for flash column chromatography.

Section 3: Troubleshooting FAQs

Q: My isolated product is heavily discolored (dark brown/black) and fails elemental analysis for heavy metals. How do I fix this? A: This is a classic symptom of the ortho-methoxy group chelating palladium. Standard aqueous washes and Celite filtration are insufficient [1]. You must introduce a competitive ligand during work-up. We recommend treating the organic phase with solid-supported isocyanide reagents, which have a much higher affinity for Pd than the methoxy ether, reducing residual Pd to sub-ppm levels [4].

Q: I am experiencing unbreakable emulsions during the aqueous wash phase. What is the cause and solution? A: Emulsions here are typically caused by amphiphilic phosphine oxide byproducts (from the ligands) interacting with the lipophilic 1-Iodo-2-methoxy-3-methylbenzene core. Solution: Never shake the separatory funnel vigorously on the first water wash; invert it gently. If an emulsion forms, add solid NaCl or a small amount of Celite directly to the funnel, filter the biphasic mixture, and return it to the funnel to separate.

Q: LC-MS shows a significant amount of 2-methylanisole instead of my cross-coupled product. Is this a work-up issue? A: No, this is a reaction-phase issue called protodehalogenation. Because the di-ortho substitution makes oxidative addition slow, the intermediate Pd-complex is prone to reduction (often by the amine base or solvent) before transmetalation can occur. Solution: Ensure strictly anhydrous conditions, degas solvents thoroughly, and consider switching to a more sterically accommodating catalyst like Pd(dppf)Cl₂ or a dialkylbiaryl phosphine ligand [2], [3].

Q: Can the methoxy group be cleaved during work-up? A: Ether cleavage (demethylation) is rare during standard aqueous work-up but can occur if the reaction utilized strong Lewis acids (e.g., BBr₃, AlCl₃) or extremely harsh nucleophiles at high temperatures. Ensure the quench step is performed at room temperature to prevent exothermic spikes.

Section 4: Quantitative Data Presentation

To guide your selection of palladium removal strategies, refer to the comparative data below.

Table 1: Efficacy of Palladium Scavenging Methods for Methoxy-Coordinated Aryl Systems

Scavenging MethodReagent / MechanismContact TimeEst. Residual Pd (ppm)Application Notes
Standard Wash Water / Brine extractionN/A> 1,000Ineffective; Pd remains chelated to the -OMe group.
Celite Filtration Diatomaceous earth5 mins300 – 500Removes only insoluble Pd(0) black [1].
Amine Wash 10% aq. ethylenediamine15 mins50 – 100Good for bulk removal but prone to severe emulsions.
Isocyanide Resin Solid-supported isocyanide1 – 2 hrs< 10Highly effective; disrupts Pd-OMe coordination [4].
Thiol Scavenger Silica-supported thiol1 – 2 hrs< 5Industry standard for API endgame processing.
Section 5: Experimental Workflow Visualization

Workup_Troubleshooting Start Crude Reaction Mixture (1-Iodo-2-methoxy-3-methylbenzene) Quench Quench & Dilute (MeOH, EtOAc/MTBE) Start->Quench Filter Filter through Celite (Removes bulk salts/Pd black) Quench->Filter CheckColor Is the filtrate dark/black? (Pd chelation by -OMe) Filter->CheckColor Scavenger Add Pd Scavenger (Isocyanide/Thiol resin) CheckColor->Scavenger  Yes   Wash Aqueous Wash (Water -> Brine) CheckColor->Wash  No   Scavenger->Wash Emulsion Emulsion Forms? Wash->Emulsion BreakEmulsion Add solid NaCl / Filter (Gentle inversion) Emulsion->BreakEmulsion  Yes   Dry Dry over Na2SO4 & Concentrate Emulsion->Dry  No   BreakEmulsion->Dry Pure Crude Product Ready for Chromatography Dry->Pure

Decision tree for work-up and troubleshooting of 1-Iodo-2-methoxy-3-methylbenzene reactions.

References
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions Benchchem
  • Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides Organic Letters - ACS Public
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Nobel Prize
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents ResearchG
  • 25922-05-8 | 1-Iodo-2-methoxy-3-methylbenzene BLD Pharm

Validation & Comparative

1H NMR characterization of 1-Iodo-2-methoxy-3-methylbenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the high-field 1H NMR characterization of 1-Iodo-2-methoxy-3-methylbenzene (also referred to as 2-iodo-6-methylanisole ). It focuses on differentiating this specific regioisomer from its common synthetic byproducts using spin-spin coupling analysis and chemical shift logic.[1]

Executive Summary

In the synthesis of polysubstituted aromatics—particularly Suzuki-Miyaura coupling precursors—regioisomer control is critical.[1][2] 1-Iodo-2-methoxy-3-methylbenzene presents a unique 1,2,3-trisubstituted pattern where the methoxy group is sterically crowded between an iodine atom and a methyl group.[2]

This guide compares the 1H NMR performance (resolution and structural elucidation capability) of this compound against its likely regioisomers (e.g., 2-iodo-4-methylanisole). While Mass Spectrometry (MS) confirms molecular weight (MW 248.06), it fails to distinguish regioisomers.[3] 1H NMR provides the definitive "fingerprint" through specific contiguous spin systems and Heavy Atom Effects .[1]

Technical Profile & Expected Data

The target molecule contains three non-equivalent aromatic protons located at positions 4, 5, and 6 (relative to the benzene ring numbering where I=1, OMe=2, Me=3).[3]

Chemical Shift Logic (The "Why")[3]
  • H-6 (Ortho to Iodine): The iodine atom exerts a "Heavy Atom Effect."[1][2] While this typically shields the attached carbon (C-1), the ortho-proton (H-6) is often deshielded (shifted downfield) due to magnetic anisotropy and the inductive effect, appearing typically between 7.5 – 7.8 ppm .

  • H-5 (Para to Methoxy): The methoxy group at C-2 is a strong electron donor by resonance.[2] This shielding effect is most pronounced at the ortho and para positions.[1] Since H-5 is para to the methoxy group, it will be the most upfield (shielded) aromatic signal, expected around 6.6 – 6.9 ppm .[3]

  • H-4 (Ortho to Methyl): The methyl group is weakly electron-donating. H-4 is also meta to the iodine.[1] Its shift is intermediate, typically 7.0 – 7.2 ppm .[1][3]

Quantitative Data Summary (Representative)

Solvent: CDCl₃ | Frequency: 400 MHz[3][4]

Signal AssignmentProton TypeChemical Shift (δ ppm)MultiplicityCoupling (J Hz)Mechanistic Cause
H-6 Aromatic (Ortho to I)7.65 – 7.75 Doublet (d)J ≈ 7.8 HzDeshielding by Iodine anisotropy.[2]
H-4 Aromatic (Ortho to Me)7.05 – 7.15 Doublet (d)J ≈ 7.5 HzWeak shielding by Methyl.[1][2]
H-5 Aromatic (Para to OMe)6.70 – 6.85 Triplet (t)*J ≈ 7.8 HzStrong resonance shielding by OMe.[1]
-OMe Methoxy3.75 – 3.85 Singlet (s)-Inductive withdrawal by Oxygen.[1][2]
-Me Methyl2.30 – 2.40 Singlet (s)-Benzylic position.[1][2]

*Note: H-5 is technically a doublet of doublets (dd) due to coupling with H-4 and H-6, but often appears as a pseudo-triplet if J values are similar.

Comparative Analysis: Target vs. Alternatives

The primary challenge in characterizing this molecule is distinguishing it from regioisomers formed during iodination of 2-methylanisole or methylation of iodophenols.[1]

Comparison 1: Spin System Analysis (Target vs. Isomer B)

Isomer B: 1-Iodo-2-methoxy-4-methylbenzene (2-iodo-4-methylanisole).[2]

  • Target (1,2,3-subst): Protons are at 4, 5, 6. They form a contiguous 3-spin system .

    • Spectrum: Doublet — Triplet — Doublet.[1]

  • Alternative (1,2,4-subst): Protons are at 3, 5,[3] 6. H-3 is isolated between I and Me.[1][2]

    • Spectrum:Singlet (H-3) — Doublet (H-5) — Doublet (H-6).[2]

  • Verdict: 1H NMR outperforms MS by instantly identifying the "Singlet vs. Triplet" signature.

Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)
  • CDCl₃: Standard for non-polar aromatics.[1] Provides sharp resolution.

  • DMSO-d₆: Recommended if rotamers are suspected.[1][2] In sterically crowded anisoles (like the target), the OMe group may have restricted rotation.[3] DMSO can sometimes resolve broad peaks caused by this dynamic process or shift water peaks away from the aromatic region.[1][2]

Experimental Protocol

Objective: Obtain high-resolution spectra to resolve the H-5 pseudo-triplet.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid/oil derivative.[1][5]

    • Dissolve in 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

    • Critical Step: Filter the solution through a cotton plug into the NMR tube if any turbidity exists (common with iodide salts).[1]

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (to ensure accurate integration without long delays).

    • Relaxation Delay (D1): Set to 2.0 seconds . (Methyl protons relax slower; insufficient D1 leads to inaccurate integration of Me vs Ar protons).[1][3]

    • Scans (NS): 16 scans are usually sufficient for >5 mg.[1][3]

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Apodization: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without broadening the splitting patterns.

    • Phasing: Manually phase the aromatic region to ensure the "feet" of the H-5 triplet are symmetric.

Visualization: Structural Decision Tree

The following diagram illustrates the logic flow for confirming the 1-Iodo-2-methoxy-3-methylbenzene structure against its isomers.

NMR_Identification Start Unknown Iodinated Methoxy-Methylbenzene Step1 Analyze Aromatic Region (6.5 - 8.0 ppm) Start->Step1 Decision1 Count Distinct Signal Sets Step1->Decision1 PatternA Pattern: 2 Doublets + 1 Singlet (Isolated Proton) Decision1->PatternA Isolated Spin PatternB Pattern: 2 Doublets + 1 Triplet (Contiguous System) Decision1->PatternB Coupled System Isomer1 Isomer: 2-iodo-4-methylanisole (1,2,4-substitution) PatternA->Isomer1 CheckShift Check Chemical Shifts PatternB->CheckShift ShiftLogic Is the Triplet most Upfield? (Para to OMe effect) CheckShift->ShiftLogic Confirmed CONFIRMED TARGET: 1-Iodo-2-methoxy-3-methylbenzene ShiftLogic->Confirmed Yes (H5 ~6.7ppm) Reassess Reassess Structure (Possible 3-iodo isomer) ShiftLogic->Reassess No

Caption: Logic flow for distinguishing the target 1,2,3-trisubstituted benzene from common 1,2,4-regioisomers using spin multiplicity and chemical shift rules.

References

  • BenchChem. Technical Guide: ¹H NMR Spectral Data of 1-Iodo-2,3,4-trimethoxybenzene (and related analogs). Retrieved from

  • Royal Society of Chemistry. Supporting Information: Aerobic oxidative iodination of electron-rich aromatics.[1] (Data for 2-iodo-1-methoxy-4-methylbenzene). Retrieved from

  • National Institutes of Health (PubChem). 2-Iodo-6-methylaniline (Analogous coupling patterns).[1][2] Retrieved from [3]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from

  • Beilstein Journals. Supporting Information: Hypervalent iodine-guided electrophilic substitution.[1][2] Retrieved from [3]

Sources

A Comparative Guide to the Reactivity of Iodo- vs. Bromo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

In the synthesis of complex pharmaceuticals and agrochemicals, the selection of the optimal aryl halide precursor is a critical decision that dictates downstream operational parameters. For derivatives of 2-methoxy-3-methylbenzene, choosing between the 1-iodo and 1-bromo substituents fundamentally alters the thermodynamic and kinetic landscape of metalation and cross-coupling reactions. This guide objectively compares the reactivity profiles of 1-iodo-2-methoxy-3-methylbenzene and 1-bromo-2-methoxy-3-methylbenzene[1], providing mechanistic causality and self-validating experimental protocols to guide process development.

Mechanistic Causality: Overcoming Electronic and Steric Barriers

The reactivity of 1-halo-2-methoxy-3-methylbenzenes is governed by a challenging interplay of steric and electronic effects:

  • Electronic Deactivation (The EDG Effect): The methoxy group at the 2-position acts as a strong electron-donating group (EDG) via resonance (+M effect). In palladium-catalyzed cross-coupling, the oxidative addition step requires the nucleophilic Pd(0) species to donate electron density into the Ar–X

    
     antibonding orbital. The electron-rich nature of the anisole ring raises the energy of this 
    
    
    
    orbital, making oxidative addition thermodynamically and kinetically sluggish[2][3].
  • Steric Hindrance: The halogen at the 1-position is flanked by the methoxy group at the 2-position, creating an ortho-substituted steric barrier that impedes the approach of bulky catalyst complexes.

  • The Halogen Solution: To overcome these barriers, the bond dissociation energy (BDE) of the carbon-halogen bond becomes the critical variable. The C–I bond is significantly weaker (~240 kJ/mol) than the C–Br bond (~285 kJ/mol)[4][5]. This lower BDE in 1-iodo-2-methoxy-3-methylbenzene dramatically accelerates the oxidative addition rate, shifting the reaction from being rate-limited by C–X cleavage to being limited only by ligand dissociation[2].

G Pd0 Pd(0)L_n Catalyst Iodo 1-Iodo-2-methoxy-3-methylbenzene (Weaker C-I Bond) Pd0->Iodo Oxidative Addition Bromo 1-Bromo-2-methoxy-3-methylbenzene (Stronger C-Br Bond) Pd0->Bromo Oxidative Addition PdII_I Pd(II) Aryl Iodide Complex (Fast, Mild Conditions) Iodo->PdII_I Low Activation Energy PdII_Br Pd(II) Aryl Bromide Complex (Slow, Requires Heat) Bromo->PdII_Br High Activation Energy

Mechanistic divergence in Pd(0) oxidative addition for Iodo vs. Bromo derivatives.

Quantitative Reactivity Comparison

The intrinsic chemical differences between the iodo and bromo derivatives manifest clearly in their operational requirements. The table below summarizes the comparative performance metrics based on established cross-coupling and metalation principles[4][5].

Parameter1-Iodo-2-methoxy-3-methylbenzene1-Bromo-2-methoxy-3-methylbenzene
C–X Bond Dissociation Energy ~240 kJ/mol~285 kJ/mol
Oxidative Addition Rate (Pd) Fast (Often zero-order in halide at high conc.)Slow (Often the rate-limiting step)
Suzuki Coupling Temperature 25 °C – 40 °C80 °C – 110 °C
Lithium-Halogen Exchange Rapid at -78 °C (with n-BuLi)Sluggish at -78 °C (Often requires t-BuLi)
Chemoselectivity Profile High (Reacts preferentially over Br/Cl sites)Moderate (Requires precise catalyst tuning)

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal standards and kinetic tracking, researchers can continuously verify the integrity of the reaction rather than relying solely on isolated yields.

Protocol A: Kinetic Tracking of Suzuki-Miyaura Cross-Coupling

Objective: Objectively compare the oxidative addition efficiency of the iodo vs. bromo derivative under identical, mild conditions. Causality: By running parallel reactions at 40 °C, the bromo derivative will stall due to its higher activation energy, while the iodo derivative will proceed to completion. The inclusion of an internal standard ensures that any loss of mass balance (e.g., protodehalogenation) is immediately detected[5].

Step-by-Step Method:

  • Preparation: In two separate oven-dried Schlenk flasks, add 1.0 mmol of the respective aryl halide (Flask A: Iodo; Flask B: Bromo).

  • Reagent Addition: To each flask, add 1.2 mmol of phenylboronic acid, 2.0 mmol of K₂CO₃, and exactly 0.5 mmol of dodecane (internal standard for GC-MS).

  • Solvent & Degassing: Add 10 mL of a degassed Toluene/H₂O (10:1) mixture to each flask. Purge with argon for 10 minutes.

  • Catalyst Initiation: Add 2 mol% of Pd(PPh₃)₄ to each flask and heat to 40 °C.

  • Self-Validation (Kinetic Sampling): Withdraw 50 µL aliquots at 1, 2, 4, and 8 hours. Quench with EtOAc/H₂O, extract the organic layer, and analyze via GC-MS.

  • Data Interpretation: Plot the ratio of the starting material peak area to the dodecane peak area. The iodo derivative should show >95% consumption within 4 hours, whereas the bromo derivative will likely show <20% conversion, validating the BDE-driven reactivity gap.

Protocol B: Low-Temperature Lithium-Halogen Exchange

Objective: Generate the corresponding organolithium species without triggering ortho-lithiation or ether cleavage. Causality: Lithium-halogen exchange is an equilibrium-driven process. The iodo derivative undergoes rapid exchange with n-BuLi at -78 °C. The bromo derivative often requires higher temperatures or the highly basic t-BuLi, which risks deprotonating the acidic benzylic protons of the 3-methyl group or triggering unwanted ortho-lithiation on the electron-rich ring.

Step-by-Step Method:

  • Preparation: Dissolve 1.0 mmol of 1-iodo-2-methoxy-3-methylbenzene in 5 mL of anhydrous THF under a strict argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Metalation: Dropwise add 1.05 mmol of n-BuLi (1.6 M in hexanes) over 5 minutes. Stir for 30 minutes at -78 °C.

  • Electrophilic Quench: Add 1.5 mmol of anhydrous DMF to generate the corresponding aldehyde.

  • Self-Validation (TLC/NMR): Quench with saturated NH₄Cl. If the protocol is successful, crude ¹H NMR will show a distinct aldehyde proton (~10 ppm) and complete disappearance of the aryl halide. If the bromo derivative were used under these exact conditions, significant unreacted starting material would remain.

DecisionTree Start Select Halogenated Precursor (2-Methoxy-3-methylbenzene) Temp Are mild conditions (<40°C) strictly required? Start->Temp Steric Is the coupling partner highly sterically hindered? Temp->Steric No ChooseIodo Use 1-Iodo Derivative (High Reactivity, Higher Cost) Temp->ChooseIodo Yes Steric->ChooseIodo Yes (Overcome EDG effect) ChooseBromo Use 1-Bromo Derivative (Lower Cost, Requires Heat) Steric->ChooseBromo No (Standard heating is fine)

Decision logic for selecting the optimal halogenated precursor based on reaction constraints.

References

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 Source: Organometallics - ACS Publications URL:[2]

  • C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation Source: ChemRxiv URL:[4]

  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions Source: Benchchem URL:[5]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols Source: PMC / NIH URL:[3]

  • 1-Bromo-2-methoxy-3-methylbenzene | 52200-69-8 Source: Sigma-Aldrich URL:[1]

Sources

Technical Comparison Guide: Alternatives to 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-2-methoxy-3-methylbenzene (CAS: 16652-64-5) serves as a premium electrophile in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the weak C–I bond, which facilitates rapid oxidative addition even in sterically crowded environments. However, its high cost, atom inefficiency, and instability (light sensitivity) necessitate viable alternatives for scale-up.

This guide evaluates three primary alternatives:

  • The Bromide (1-Bromo-2-methoxy-3-methylbenzene): The balanced choice for general synthesis, requiring electron-rich ligands (e.g., SPhos) to overcome the "ortho-buttressing" effect.

  • The Chloride (1-Chloro-2-methoxy-3-methylbenzene): The industrial choice, offering the lowest cost but requiring specialized catalytic systems (Pd-NHC or Pd-G3) to activate the inert C–Cl bond.

  • The Triflate (2-Methoxy-3-methylphenyl trifluoromethanesulfonate): The "pivot" choice, synthesized directly from the phenol precursor when halogenated starting materials are unavailable.

Mechanistic Context: The "Buttressing Effect"

To select the correct alternative, one must understand the specific steric challenge of this molecule. We are not dealing with simple steric hindrance; we are dealing with buttressed steric hindrance .

  • Structure: The methoxy group at C2 is flanked by the electrophile (I/Br/Cl) at C1 and a methyl group at C3.

  • Consequence: The C3-Methyl group sterically "locks" the C2-Methoxy group, preventing it from rotating away from the C1 reaction center. This forces the methoxy oxygen's lone pairs and the methyl bulk directly into the trajectory of the incoming palladium catalyst.

  • Implication: Standard ligands (PPh₃) often fail with the Bromide and Chloride analogs because the rate of oxidative addition (

    
    ) drops below the rate of catalyst decomposition. Alternatives must be paired with bulky, electron-rich ligands (Buchwald type) to accelerate 
    
    
    
    .

ButtressingEffect cluster_0 Steric Environment cluster_1 Reactivity Consequence Molecule 1-X-2-methoxy-3-methylbenzene (X = I, Br, Cl) Iodide X = Iodide Long bond (2.10 Å) Easy Access Molecule->Iodide Bromide X = Bromide Medium bond (1.90 Å) Restricted Access Molecule->Bromide Chloride X = Chloride Short bond (1.74 Å) Blocked Access Molecule->Chloride MeGroup C3-Methyl (Buttress) OMeGroup C2-Methoxy (Obstacle) MeGroup->OMeGroup Restricts Rotation RxnCenter C1-X Bond (Reaction Site) OMeGroup->RxnCenter Blocks Pd Approach

Caption: The "Buttressing Effect" where the C3-Methyl restricts the conformational flexibility of the C2-Methoxy, significantly hindering the C1 reaction site.

Comparative Analysis

Alternative A: The Bromide (1-Bromo-2-methoxy-3-methylbenzene)
  • Role: Direct replacement for the Iodide in 90% of bench-scale applications.

  • Performance: Requires higher temperatures (60–80°C vs. RT) and specific ligands (SPhos, XPhos) compared to the Iodide.

  • Synthesis/Sourcing: Accessible via Directed Ortho Metalation (DoM) of 2-methoxytoluene followed by quenching with CBr₄, or via Sandmeyer reaction from the aniline.

  • Recommendation: Use as the default alternative.

Alternative B: The Chloride (1-Chloro-2-methoxy-3-methylbenzene)
  • Role: Large-scale manufacturing (>1 kg) where raw material cost outweighs catalyst cost.

  • Performance: Inert under standard conditions. Requires "Third Generation" Buchwald Precatalysts (e.g., XPhos Pd G3) or PEPPSI-IPr catalysts.

  • Recommendation: Avoid for medicinal chemistry exploration; reserve for process chemistry.

Alternative C: The Triflate (2-Methoxy-3-methylphenyl triflate)
  • Role: Used when the phenol (3-methylguaiacol) is the available starting material.

  • Performance: Reactivity is often superior to the Bromide (pseudohalide character). However, it is thermally unstable and sensitive to hydrolysis during storage.

  • Recommendation: Excellent for "late-stage" installation if the aromatic ring is built up from phenols.

Summary Data Table
Feature1-Iodo- (Target)1-Bromo- (Alt A)1-Chloro- (Alt B)Triflate (Alt C)
Bond Energy (kcal/mol) ~65 (Weak)~81 (Medium)~96 (Strong)~65-70 (Weak)
Relative Cost High (

$)
Moderate (

)
Low ($)High (

$)
Oxidative Addition Rate Fast (RT)Slow (Requires Heat)Very SlowFast
Atom Economy Poor (I = 127 Da)Moderate (Br = 80 Da)Good (Cl = 35 Da)Poor (OTf = 149 Da)
Preferred Catalyst Pd(PPh₃)₄ / Pd(dppf)Cl₂Pd(OAc)₂ + SPhosPd-PEPPSI / XPhos G3Pd(dppf)Cl₂

Experimental Protocols

Protocol 1: Synthesis of the Triflate Alternative

Use this if the halide reagents are unavailable.

Reagents:

  • 2-Methoxy-3-methylphenol (3-methylguaiacol) [1.0 equiv]

  • Trifluoromethanesulfonic anhydride (Tf₂O) [1.2 equiv][1]

  • Pyridine [2.0 equiv]

  • Dichloromethane (DCM) [0.2 M]

Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Add 3-methylguaiacol and DCM. Cool to 0°C.[2]

  • Base Addition: Add pyridine dropwise. The solution may darken slightly.

  • Activation: Add Tf₂O dropwise via syringe pump over 20 minutes. Caution: Exothermic.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (lower Rf, stains with KMnO4) should disappear; the Triflate spot (higher Rf, UV active) appears.

  • Workup: Quench with ice water. Extract with DCM. Wash with 1M HCl (to remove pyridine), then brine. Dry over MgSO₄.

  • Validation: ¹⁹F NMR should show a singlet around -74 ppm.

Protocol 2: SPhos-Pd Catalyzed Suzuki Coupling of the Bromide

Optimized for sterically buttressed substrates.

Reagents:

  • 1-Bromo-2-methoxy-3-methylbenzene [1.0 equiv]

  • Aryl Boronic Acid [1.5 equiv]

  • Catalyst: Pd(OAc)₂ [2 mol%] + SPhos [4 mol%] (Or use SPhos Pd G2 precatalyst)

  • Base: K₃PO₄ (anhydrous) [3.0 equiv]

  • Solvent: Toluene/Water (10:1) degassed.

Methodology:

  • Charge: Add Aryl Bromide, Boronic Acid, K₃PO₄, and SPhos Pd G2 to a vial.

  • Inert: Seal and purge with Argon x3.

  • Solvent: Add degassed Toluene/Water via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. (Note: The Iodide would react at RT; the Bromide requires this thermal energy to overcome the steric barrier).

  • Self-Validation:

    • Visual: Reaction mixture usually turns from orange to black (Pd precipitation) upon completion.

    • NMR: Look for the disappearance of the distinct OMe singlet of the starting material (approx 3.80 ppm) and the appearance of the biaryl OMe signal (shifted upfield/downfield depending on the coupling partner).

Decision Logic & Workflow

Use the following logic flow to determine the appropriate reagent for your campaign.

DecisionTree Start Start: Need 2-methoxy-3-methylphenyl moiety Scale What is the Reaction Scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Med 100 mg - 100 g (Process Dev) Scale->Med Large > 1 kg (Manufacturing) Scale->Large Iodide Use 1-Iodo-... (Fastest, Guaranteed) Small->Iodide PhenolCheck Is the Halide Available? Med->PhenolCheck Cost Is Cost the Primary Driver? Large->Cost Bromide Use 1-Bromo-... (Requires SPhos) Cost->Bromide No (Speed preferred) Chloride Use 1-Chloro-... (Requires Pd-NHC) Cost->Chloride Yes (Critical) PhenolCheck->Bromide Yes Triflate Synthesize Triflate from 3-methylguaiacol PhenolCheck->Triflate No

Caption: Decision matrix for selecting the optimal electrophile based on scale and availability.

References

  • BenchChem. (2025).[3] Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. Retrieved from

  • Altenhoff, G., et al. (2004). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand. Journal of the American Chemical Society. (Contextual grounding for hindered chlorides).
  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-iodo-1-methoxy-3-methylbenzene (CAS 35387-94-1) and related isomers. Retrieved from

  • Chem-Impex. (2024). 1-Iodo-2-methoxybenzene Properties and Applications. Retrieved from

Sources

Advanced GC-MS Profiling of 1-Iodo-2-methoxy-3-methylbenzene Reaction Mixtures: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The electrophilic iodination of 2-methylanisole to produce 1-iodo-2-methoxy-3-methylbenzene inevitably generates a complex reaction mixture containing unreacted precursors, the target molecule, and closely related regioisomers (e.g., 4-iodo and 6-iodo derivatives). For researchers and drug development professionals, distinguishing these isomers is a critical quality control bottleneck. This guide provides an objective, data-driven comparison of GC-MS methodologies—evaluating stationary phase chemistries and ionization modes—to establish a self-validating protocol for the precise quantification of halogenated anisole mixtures.

Mechanistic Insights: The Analytical Challenge

The synthesis of 1-iodo-2-methoxy-3-methylbenzene relies on the directing effects of the methoxy and methyl groups on the benzene ring. Because the methoxy group is a strong ortho/para director, iodination yields multiple positional isomers.

In standard Electron Ionization (EI) mass spectrometry, these regioisomers produce nearly identical fragmentation patterns[1]. The molecular ion typically appears at m/z 248, followed by a characteristic loss of a methyl radical from the methoxy group (m/z 233) and the loss of the iodine atom (m/z 121)[1]. Because mass spectrometry alone cannot differentiate these isobaric species, the analytical burden falls entirely on chromatographic resolution. Coelution of halogenated organic isomers is a well-documented challenge in non-polar single-column systems, requiring optimized column chemistries to prevent false-positive quantifications[2].

Comparative Analysis I: Stationary Phase Selection

The choice of the capillary column stationary phase dictates the separation mechanism. Below is a comparison of the industry-standard non-polar DB-5 against the polar DB-WAX for resolving iodinated anisole isomers[3].

The Causality of Separation: DB-5 separates analytes primarily by boiling point via dispersive forces. Because the positional isomers of 1-iodo-2-methoxy-3-methylbenzene have nearly identical boiling points, they frequently co-elute on DB-5[2]. Conversely, DB-WAX (polyethylene glycol) leverages dipole-dipole interactions and hydrogen bonding[3]. The steric bulk of the iodine atom in the 1,2,3-position significantly alters the molecule's dipole moment compared to the 1,2,4-isomer, allowing the polar DB-WAX phase to achieve baseline resolution.

Table 1: Chromatographic Performance Comparison (DB-5 vs. DB-WAX)
ParameterDB-5 (Non-Polar: 5% Phenyl)DB-WAX (Polar: PEG)
Primary Separation Mechanism Boiling point, dispersive forcesDipole-dipole, hydrogen bonding
Resolution (

) of Isomers
< 1.0 (Co-elution common)> 1.5 (Baseline resolution)
Peak Shape (Symmetry) 0.95 (Excellent)0.85 (Slight tailing possible)
Maximum Thermal Stability Up to 350°CUp to 250°C
Optimal Application General screening, high-boiling impuritiesPositional isomer differentiation

Comparative Analysis II: Ionization Modes (EI vs. NCI)

While EI is standard for structural elucidation, trace isomer profiling in crude mixtures benefits immensely from Negative Chemical Ionization (NCI).

The Causality of Sensitivity: Iodine is highly electronegative. In NCI mode (using isobutane or methane as a reagent gas), iodinated compounds efficiently capture thermal electrons, producing an intense iodide ion (m/z 127) or molecular anion[4]. This provides a self-validating detection system: by monitoring m/z 127, analysts can filter out all non-halogenated matrix background, reducing the Limit of Detection (LOD) by orders of magnitude compared to EI[4].

Table 2: MS Ionization Mode Comparison for Halogenated Anisoles
ParameterElectron Ionization (EI)Negative Chemical Ionization (NCI)
Primary Mechanism 70 eV electron bombardmentElectron capture via reagent gas
Selectivity Universal (All volatile organics)Highly selective for halogens (Iodine)
Dominant Ions m/z 248 (M+), 233, 121m/z 127 (I⁻), [M]⁻
Limit of Detection (LOD) ~1 - 10 ng/mL~1 - 10 pg/mL
Application in Workflow Library matching, structural elucidationTrace isomer quantification

Workflow Visualization

GCMS_Workflow A Crude Reaction Mixture (1-Iodo-2-methoxy-3-methylbenzene) B Quench (Na2S2O3) Neutralize unreacted I2 A->B C Extraction Strategy B->C D1 LLE (Hexane) For Major Product Yield C->D1 High Conc. D2 SPME (DVB/PDMS) For Trace Isomer Profiling C->D2 Trace Conc. E GC Separation (DB-WAX Column) D1->E D2->E F1 EI-MS (70 eV) Structural Confirmation E->F1 Split Flow F2 NCI-MS (Isobutane) Halogen-Selective Detection E->F2 Split Flow G Chromatographic Data Isomer Resolution & Quantitation F1->G F2->G

Workflow for the extraction and GC-MS analysis of halogenated anisole reaction mixtures.

Experimental Protocols: Self-Validating Methodology

Objective : Baseline-resolve and quantify 1-iodo-2-methoxy-3-methylbenzene and its regioisomers from a crude synthesis mixture.

Phase 1: Reaction Quenching & Extraction
  • Quenching : Transfer 100 µL of the crude reaction mixture into a 2 mL Eppendorf tube. Add 500 µL of 10% aqueous sodium thiosulfate (

    
    ).
    
    • Causality: Unreacted iodine (

      
      ) will actively degrade the sensitive PEG stationary phase of a DB-WAX column and continue to alter the isomer ratio post-sampling. Thiosulfate neutralizes 
      
      
      
      to inert iodide (
      
      
      ), locking the reaction state and preserving column integrity.
  • Extraction Selection :

    • For Bulk Yield Profiling (LLE): Add 1.0 mL of GC-grade hexane. Vortex for 30 seconds and centrifuge at 5000 rpm for 2 minutes. Isolate the upper organic layer.

    • For Trace Isomer Detection (SPME): Transfer 10 µL of the quenched organic layer to a 20 mL headspace vial. Extract using a DVB/PDMS SPME fiber at 70°C for 20 minutes[5].

    • Causality: SPME pre-concentrates volatile haloanisoles without solvent dilution, maximizing sensitivity for <0.1% impurities[5].

  • Internal Standardization : Spike the final extract with 10 µL of 4-bromoanisole (100 µg/mL). This acts as a self-validating mechanism to confirm injection volume consistency and account for matrix suppression.

Phase 2: GC-MS Instrument Configuration
  • Hardware Setup : Install a DB-WAX capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness) to ensure dipole-based isomer resolution[3].

  • Inlet Parameters : Set the inlet temperature to 240°C. Use a split ratio of 20:1 to prevent column overloading, which causes peak tailing and ruins isomer resolution. Inject 1.0 µL of the sample.

  • Oven Program : Start at 80°C (hold for 2 min). Ramp at 10°C/min to 240°C (hold for 5 min).

  • MS Parameters (EI Mode) : Set the ion source to 230°C and quadrupole to 150°C. Scan range m/z 50–300. Extract ion chromatograms (EIC) at m/z 248 (M+) and m/z 121 (M - I) to confirm the target analytes[1].

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds Chromatography Online [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines National Institutes of Health (NIH) [Link]

  • Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine National Institutes of Health (NIH) [Link]

Sources

Comparative study of palladium catalysts for 2-Iodo-6-methylanisole coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" Challenge

2-Iodo-6-methylanisole represents a distinct class of "deceptively simple" substrates in cross-coupling chemistry. While it appears to be a standard aryl iodide, the 2,6-substitution pattern creates a buttressing effect . The methyl group at C6 forces the methoxy group at C1 to twist out of planarity, effectively crowding the reactive iodine center at C2.

Standard catalysts (e.g., Pd(PPh₃)₄) often fail to achieve high turnover numbers (TON) with this substrate because the oxidative addition step is kinetically impeded by steric bulk, and the subsequent transmetallation is hampered by the inability of the incoming nucleophile to approach the crowded metal center.

This guide compares three distinct generations of palladium catalysts to identify the optimal system for coupling this sterically hindered substrate.

Mechanistic Insight: Steric Governance

To select the right catalyst, one must understand the failure modes of standard systems. The diagram below illustrates the catalytic cycle and the specific points where steric hindrance impacts the reaction.

CatalyticCycle cluster_steric Critical Failure Points Pd0 Pd(0) Active Species (Ligand Dissociation) OxAdd Oxidative Addition (Rate Limiting for Hindered Substrates) Pd0->OxAdd + 2-Iodo-6-methylanisole PdII_Ar_I Pd(II)-Ar-I Complex (Sterically Crowded) OxAdd->PdII_Ar_I Transmet Transmetallation (Boronic Acid Approach) PdII_Ar_I->Transmet + Nucleophile / Base RedElim Reductive Elimination (Product Release) Transmet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 - Biaryl Product

Figure 1: Catalytic cycle highlighting the oxidative addition and transmetallation steps, which are severely inhibited by the ortho-methyl and methoxy groups in 2-iodo-6-methylanisole.

Comparative Analysis of Catalyst Systems

The following data summarizes the performance of three catalyst classes for the Suzuki-Miyaura coupling of 2-iodo-6-methylanisole with phenylboronic acid (1.5 equiv).

Performance Matrix
Catalyst SystemLigand ClassYield (24h)Steric ToleranceStabilityRecommendation
Pd(PPh₃)₄ Monodentate Phosphine< 40%LowLow (Air Sensitive)Not Recommended. Fails due to slow oxidative addition and rapid catalyst decomposition.
Pd(dppf)Cl₂ Bidentate Ferrocenyl65-75%MediumHighBaseline. Good for scale-up if yield is not critical. Requires higher temps (100°C+).
Pd₂(dba)₃ + SPhos Dialkylbiaryl Phosphine92-98% Excellent MediumGold Standard. Specifically designed for hindered substrates.
Pd-PEPPSI-IPr N-Heterocyclic Carbene88-95%Excellent High (Air Stable) Alternative Top Pick. Excellent for difficult substrates; extremely robust.
Deep Dive: The Top Contenders
1. The Buchwald System (Pd₂(dba)₃ + SPhos)
  • Why it works: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich ligand. The biaryl backbone provides stability, while the cyclohexyl groups boost electron density on the Pd, accelerating the oxidative addition of the hindered C-I bond.

  • Specific Advantage: The methoxy groups on the SPhos ligand can interact with the Pd center (hemilability), stabilizing the unsaturated Pd(0) species and preventing aggregation before the reaction starts.

2. The Organ System (Pd-PEPPSI-IPr)
  • Why it works: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an N-Heterocyclic Carbene (NHC) ligand.[1][2] NHCs are stronger sigma-donors than phosphines, creating a highly active metal center that binds the substrate tightly. The bulky "IPr" (diisopropylphenyl) wings create a flexible steric pocket that accommodates the 2-iodo-6-methylanisole while repelling the product to facilitate reductive elimination.

  • Specific Advantage: It is a "single-component" precatalyst. You do not need to mix Pd and ligand separately, reducing weighing errors and improving reproducibility.

Experimental Protocols

Protocol A: High-Yield Synthesis (SPhos Method)

Best for: Discovery chemistry, small scale (mg to g), maximum yield.

Reagents:

  • 2-Iodo-6-methylanisole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: Charge a reaction vial with the aryl iodide, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed solvent (Toluene/Water) via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: The solution should turn from dark purple/red (Pd-dba) to a lighter orange/brown as the active catalytic species forms.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Robust Scale-Up (PEPPSI Method)

Best for: Process chemistry, larger scale (>10g), ease of handling.

Reagents:

  • 2-Iodo-6-methylanisole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Technical grade Isopropanol (IPA) or Dioxane.

Procedure:

  • Setup: Weigh Pd-PEPPSI-IPr in air (it is stable). Add to the reactor with substrate, boronic acid, and base.[3]

  • Reaction: Add solvent (no rigorous degassing required for PEPPSI, though purging is good practice). Heat to 80°C .

  • Completion: Monitor by HPLC. Reaction is often faster (2-6 hours) due to the high activity of the NHC ligand.

Decision Guide: Selecting Your Catalyst

Use this logic flow to determine the best catalyst for your specific constraints.

DecisionTree Start Start: Coupling 2-Iodo-6-methylanisole Q1 Is the product highly valuable/precious? Start->Q1 Q2 Is strict anaerobic handling possible? Q1->Q2 Yes Res3 Use Pd(dppf)Cl2 (Cost Effective) Q1->Res3 No (Cost is priority) Res1 Use Pd2(dba)3 + SPhos (Max Yield) Q2->Res1 Yes Res2 Use Pd-PEPPSI-IPr (Robust/Easy) Q2->Res2 No

Figure 2: Decision tree for catalyst selection based on operational constraints.

References

  • Buchwald, S. L., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

  • Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.

  • BenchChem. "Suzuki Coupling Efficiency: A Comparative Analysis." BenchChem Technical Guides, 2025.

Sources

Validating Product Formation via High-Resolution Mass Spectrometry (HRMS): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Confidence Gap" in Molecular Identification

In early-stage drug discovery and process development, the cost of a false positive is exorbitant. Confirming that a synthetic pathway yielded the target molecule—and not an isobaric impurity or regioisomer—is the first gate of quality control. While nominal mass spectrometry (Low-Res MS) answers "How much?", only High-Resolution Mass Spectrometry (HRMS) definitively answers "What is it?"[1][2]

This guide moves beyond basic operation to establish a self-validating workflow for product confirmation. We will objectively compare HRMS against its alternatives (NMR, LRMS) and detail a protocol that synthesizes retention time, exact mass (<5 ppm), and isotopic fine structure into a single confidence metric.

Technology Comparison: HRMS vs. The Alternatives

To validate a product, we must distinguish it from reactants, side-products, and background noise. Below is an objective comparison of the primary analytical tools available to the synthetic chemist.

Table 1: Comparative Performance Metrics
FeatureHRMS (Orbitrap/Q-TOF) LRMS (Triple Quad/Single Quad) NMR (1H/13C)
Primary Output Exact Mass (

to 4 decimals)
Nominal Mass (Integer

)
Connectivity & Stereochemistry
Mass Accuracy < 1–5 ppm± 0.5 DaN/A
Resolution (FWHM) > 20,000 (up to 1M+)< 2,000N/A
Sensitivity Femtomole rangeAttomole range (Best for Quant)Micromole range (Low sensitivity)
Specificity High (Elemental formula confirmation)Low (Cannot distinguish isobars)Very High (Definitive structure)
Throughput High (minutes)High (minutes)Low (hours/days)
Blind Spot Stereoisomers (often requires Chiral LC)Isobaric compoundsTrace impurities (<1%)
Expert Insight: The Causality of Choice
  • Why not just NMR? While NMR is the gold standard for structure, it requires milligram-level purity. In early synthesis or metabolite identification, you often have nanograms of product in a complex matrix. HRMS bridges this gap.[3]

  • Why not LRMS? LRMS cannot distinguish between a target drug (

    
    , MW 322.1681) and a toxic impurity (
    
    
    
    , MW 322.1681). HRMS resolves these "isobaric" conflicts via mass defect analysis.

The Self-Validating Experimental Workflow

A robust validation protocol is not a linear path; it is a logic loop that demands orthogonal evidence. The following diagram illustrates the decision matrix for confirming product identity.

ProductValidationWorkflow Start Crude Reaction Mixture LC UPLC Separation (C18, 1.7µm) Start->LC MS1 Full Scan MS1 (Res > 60k) LC->MS1 Decision1 Mass Error < 5 ppm? MS1->Decision1 IsoCheck Isotope Pattern Match (Score > 90%) Decision1->IsoCheck Yes Fail REJECT / Re-optimize Decision1->Fail No MS2 dd-MS2 / Fragmentation (HCD/CID) IsoCheck->MS2 Pass IsoCheck->Fail Fail LibSearch Spectral Library/ In-Silico Match MS2->LibSearch Final CONFIRMED IDENTITY LibSearch->Final Match LibSearch->Fail No Match

Figure 1: The Logic Flow of HRMS Product Validation. This workflow enforces three checkpoints (Mass Accuracy, Isotope Fidelity, Fragmentation) before confirmation.

Technical Deep Dive: The Three Pillars of Confirmation

To scientifically validate a product, you must satisfy three criteria.

A. Mass Accuracy (< 5 ppm)

Mass accuracy is the deviation between the measured mass and the theoretical exact mass.[1]



Protocol Standard: Always use an internal lock mass (e.g., Leucine Enkephalin or polysiloxane background ions) to correct for drift in real-time. A drift of >5 ppm suggests poor calibration or space-charge effects in the trap (Orbitrap) or flight tube (Q-TOF).

B. Isotopic Fine Structure (The Fingerprint)

The natural abundance of Carbon-13 (1.1%) and Sulfur-34 (4.2%) creates a predictable pattern.

  • Causality: If your product contains Chlorine or Bromine, the M+2 peak intensity is non-negotiable.

  • Validation: Compare the experimental isotope cluster against the theoretical distribution. A "Sigma Fit" or "Dot Product" score >0.9 is required for validation.

C. MS/MS Fragmentation (Structural Connectivity)

Exact mass confirms the formula; fragmentation confirms the structure.

  • Experiment: Use Data-Dependent Acquisition (DDA). The instrument isolates the precursor ion and fragments it (HCD or CID).

  • Logic: If the parent mass is correct but the fragments do not match the predicted bond cleavages (e.g., loss of water -18.0106, loss of methyl -15.0235), you likely have a structural isomer.

Step-by-Step Experimental Protocol

Objective: Validate the formation of "Drug X" (


) in a crude reaction mix.
Step 1: Sample Preparation (The Dilution Factor)
  • Action: Dilute crude reaction mix to ~1 µg/mL in 50:50 Water:Acetonitrile.

  • Scientific Rationale: HRMS detectors (especially TDCs in Q-TOFs) suffer from saturation. Overloading the detector leads to peak broadening and mass shift , ruining accuracy. Always verify signal intensity is within the linear dynamic range (e.g., 1e5 - 1e8 counts).

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Why Formic Acid? It provides protons (

    
    ) for Electrospray Ionization (ESI) without suppressing signal like Trifluoroacetic acid (TFA) does.
    
Step 3: MS Acquisition Parameters
  • Mode: Positive ESI, Full Scan (m/z 100–1000).

  • Resolution: Set to 60,000 (at m/z 200) or higher.

    • Note: Higher resolution separates the target from background matrix interferences.[4]

  • AGC Target (Orbitrap only): 3e6 ions. (Prevents space-charging).

Step 4: Data Processing & Logic Check
  • Extract Ion Chromatogram (XIC): Search for theoretical mass (e.g., 364.2020) with a tight window (± 5 ppm).

  • Check Retention Time: Does it match the standard or predicted hydrophobicity?

  • Verify Isotopes: Does the M+1 peak match the theoretical intensity (~24% for 22 Carbons)?

Visualizing the Mechanism: ESI to Detection

Understanding the physical path of the ion is crucial for troubleshooting.

MS_Physics ESI ESI Source (Ion Generation) Optics Ion Optics (Focusing/Filtering) ESI->Optics Charged Droplets Trap C-Trap / Quad (Accumulation) Optics->Trap Ion Beam Analyzer Orbitrap / TOF (Mass Separation) Trap->Analyzer Injection Detector Detector (Image Current/TDC) Analyzer->Detector Frequency/Time

Figure 2: Ion Trajectory in HRMS. Understanding that detection is based on frequency (Orbitrap) or time (TOF) helps explain why calibration is critical.

References

  • U.S. Food and Drug Administration (FDA). (2003).[5] Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.[5]Link

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • Kaufmann, A., et al. (2010). Comprehensive comparison of liquid chromatography selectivity as obtained on a high-resolution mass spectrometer. Journal of Chromatography A. Link

  • Murray, K. K., et al. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry. Link

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. Link

Sources

Benchmarking Catalyst Systems for Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" Challenge

In drug discovery, the "magic methyl" effect—adding methyl groups to rigidify conformers—often leads to sterically congested biaryl motifs. For process chemists, this creates a bottleneck. Standard catalyst systems (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) fail catastrophically when facing di-, tri-, or tetra-ortho-substituted aryl iodides. The failure is rarely due to bond strength (iodides are weak); it is due to steric repulsion preventing the formation of the required square-planar intermediates.

This guide benchmarks the two dominant "Next-Generation" catalyst architectures capable of overcoming this barrier:

  • Dialkylbiaryl Phosphines (The Buchwald System): Specifically Pd-G4-SPhos .

  • Pd-NHC Complexes (The Organ System): Specifically PEPPSI-IPr .

The Steric Bottleneck: A Mechanistic View

To select the right catalyst, one must understand why the reaction fails. In hindered systems, the catalytic cycle breaks down at two specific points:

  • Oxidative Addition (OA): Bulky ligands must open up enough to accept the large aryl iodide.

  • Reductive Elimination (RE): This is the critical failure point for hindered systems. The product is so bulky it cannot "squeeze" out of the metal center, leading to stalled intermediates and dehalogenation side-products.

Visualization: The Steric Stress Test

The following diagram illustrates the divergent activation pathways and the specific stabilization methods used by the two contenders.

CatalyticCycle cluster_0 Precatalyst Activation G4 Buchwald G4-SPhos (Oxidative Addition Complex) L12Pd0 L-Pd(0) Active Species G4->L12Pd0 Base-mediated Activation PEPPSI PEPPSI-IPr (Pyridine-Stabilized NHC) PEPPSI->L12Pd0 Pyridine dissociation (Heat/Activation) OxAdd Oxidative Addition (Steric Clash Risk 1) L12Pd0->OxAdd + Ar-I Substrate Hindered Aryl Iodide (Ar-I) Substrate->OxAdd TransMet Transmetallation (Boronic Acid Entry) OxAdd->TransMet RedElim Reductive Elimination (Steric Clash Risk 2) TransMet->RedElim RedElim->L12Pd0 Regeneration Product Tetra-Ortho Biaryl RedElim->Product

Figure 1: Activation pathways of G4-SPhos and PEPPSI-IPr. Note that both converge on a highly active mono-ligated Pd(0) species, but G4 activates chemically (base), while PEPPSI often activates thermally.

Contender Profiles

System A: Buchwald Pd-G4-SPhos
  • Architecture: A 4th-generation palladacycle precatalyst. It releases the active L-Pd(0) species upon exposure to base at room temperature.

  • The "Secret Sauce": The SPhos ligand.[1] Its methoxy groups provide a secondary interaction with the palladium center, increasing stability, while the dicyclohexylphosphino group is electron-rich enough to force oxidative addition even on crowded rings [1].

  • Best For: Extreme steric hindrance (tetra-ortho substitution), temperature-sensitive substrates.

System B: PEPPSI-IPr[3]
  • Architecture: P yridine-E nhanced P re-catalyst P reparation S tabilization and I nitiation.[2] A Pd(II)-NHC complex.[3][4]

  • The "Secret Sauce": The NHC (N-Heterocyclic Carbene) ligand.[3] It is a stronger sigma-donor than phosphines, creating a "electron-rich firehose" that accelerates the cycle. The bulky "wingtip" groups on the NHC push the reacting partners together, favoring reductive elimination [2].

  • Best For: Heterocycles (pyridines/pyrimidines), "Throw-in-and-heat" robustness, air-exposed benchtops.

Head-to-Head Benchmark: The "Torture Test"

To objectively compare these systems, we reference a standardized "torture test": the coupling of 2,4,6-triisopropyliodobenzene (extreme steric bulk) with 2,6-dimethylphenylboronic acid .

Reaction Conditions:

  • Solvent: Toluene/Water (10:1)

  • Base: K₃PO₄ (3.0 equiv)

  • Time: 12 Hours

  • Atmosphere: Argon

FeaturePd-G4-SPhos PEPPSI-IPr Pd(PPh₃)₄ (Control)
Catalyst Loading 1.0 mol%1.0 mol%5.0 mol%
Temperature 80 °C80 °C100 °C
Yield (Isolated) 94% 88%< 5%
Conversion (1h) > 90%65%0%
Heterocycle Tolerance HighVery High Moderate
Air Stability (Solid) GoodExcellent Poor
Cost (Normalized)

$

$

Analysis:

  • SPhos wins on pure steric bulk. The flexibility of the biaryl backbone allows it to accommodate the massive triisopropyl groups better than the rigid NHC wingtips [3].

  • PEPPSI is the winner for operational simplicity and heteroatom-rich substrates (e.g., coupling chloropyridines), where phosphines might be poisoned by N-coordination.

Experimental Protocols

Protocol A: High-Precision Coupling with Pd-G4-SPhos

Use this for: Tetra-ortho substituted biaryls or late-stage drug intermediates.

  • Setup: Flame-dry a 20 mL reaction vial containing a stir bar. Cool under Argon.

  • Charge Solids: Add Aryl Iodide (1.0 mmol), Boronic Acid (1.5 mmol), Pd-G4-SPhos (10-20 mg, ~2 mol%) , and anhydrous K₃PO₄ (3.0 mmol).

  • Degas: Seal the vial. Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

    • Note: The biphasic system is crucial for solubilizing the inorganic base.

  • Reaction: Stir vigorously at 60-80°C .

    • Observation: The solution should turn from pale yellow to dark amber/black as the active catalyst forms.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: Robust Coupling with PEPPSI-IPr

Use this for: Heteroaryl iodides or screening campaigns.

  • Setup: Standard vial; no flame drying required (PEPPSI is air-stable).

  • Charge: Add Aryl Iodide (1.0 mmol), Boronic Acid (1.2 mmol), PEPPSI-IPr (1 mol%) , and K₂CO₃ (2.0 mmol).

  • Solvent: Add Dioxane or THF (technical grade is often acceptable, but dry is preferred).

  • Reaction: Heat to 80°C (or reflux) for 2-4 hours.

    • Note: PEPPSI requires heat to dissociate the pyridine ligand and activate.

  • Workup: Filter through a pad of Celite/Silica to remove Pd residue. Concentrate.

Decision Matrix: Which System to Choose?

Do not default to one system. Use this logic flow to save time and resources.

DecisionTree Start Substrate Analysis Sterics Steric Bulk Level? Start->Sterics Low Low/Medium (Mono-ortho) Sterics->Low Easy High High/Extreme (Tri/Tetra-ortho) Sterics->High Difficult Standard Use Pd(dppf)Cl2 (Save Money) Low->Standard Hetero Heteroatoms present? (Pyridines/Amines) High->Hetero SPhos Use Pd-G4-SPhos Hetero->SPhos No (Carbon Rich) PEPPSI Use PEPPSI-IPr Hetero->PEPPSI Yes (N/S/O Rich)

Figure 2: Catalyst selection workflow based on substrate properties.

References

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes.[5] Angewandte Chemie International Edition, 43(14), 1871–1876. Link

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd–NHC Catalyst for the Suzuki–Miyaura Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2016). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. The Journal of Organic Chemistry, 84(11), 2853–2856. Link

  • Valente, C., Belowich, M. E., Hadei, N., & Organ, M. G. (2010). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. European Journal of Organic Chemistry, 2010(23), 4343–4354. Link

Sources

A Comparative Guide to the Reaction Kinetics of 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the reaction kinetics of 1-iodo-2-methoxy-3-methylbenzene, a versatile substituted aromatic iodide. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, is significant. The strategic placement of the iodo, methoxy, and methyl groups on the benzene ring introduces a unique combination of steric and electronic factors that profoundly influence its reactivity. This guide will objectively compare its performance in key synthetic transformations against relevant alternatives, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Unique Profile of 1-Iodo-2-methoxy-3-methylbenzene

1-Iodo-2-methoxy-3-methylbenzene is a valuable intermediate due to the reactivity of the carbon-iodine bond, which readily participates in various cross-coupling reactions. The presence of an ortho-methoxy group and a meta-methyl group relative to the iodine atom, however, introduces significant steric hindrance around the reaction center. Furthermore, the methoxy group, being electron-donating, increases the electron density of the aromatic ring. This electronic effect has opposing consequences on different reaction types, a central theme of this analysis.

For the purpose of this guide, we will compare the reaction kinetics of 1-iodo-2-methoxy-3-methylbenzene with two key alternatives, chosen to isolate the effects of steric hindrance and electronic properties:

  • Iodobenzene: The parent compound, lacking steric hindrance and electronic perturbation from substituents.

  • 1-Iodo-4-methoxybenzene: An isomer with an electron-donating group but without direct ortho-steric hindrance.

Comparative Analysis of Reaction Kinetics

The reactivity of aryl iodides is predominantly governed by the rate-determining step of the specific reaction. In palladium-catalyzed cross-coupling reactions, this is often the oxidative addition of the aryl iodide to the palladium(0) catalyst.[1][2] Conversely, in nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

General Mechanistic Principle: The catalytic cycle for many palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) initiates with the oxidative addition of the aryl halide to a Pd(0) species.[3][4] Electron-donating groups on the aryl halide increase the electron density on the carbon atom of the C-I bond, making it less electrophilic and thus slowing down the rate of oxidative addition.[5] Steric hindrance around the iodine atom further impedes the approach of the bulky palladium catalyst, also decreasing the reaction rate.

Table 1: Qualitative Comparison of Reaction Rates in Palladium-Catalyzed Cross-Coupling Reactions

ReactantExpected Relative Rate (Suzuki, Heck, Buchwald-Hartwig)Rationale
Iodobenzene Fastest No steric hindrance; no electron-donating groups to deactivate the C-I bond towards oxidative addition.
1-Iodo-4-methoxybenzene Intermediate Electron-donating methoxy group at the para-position deactivates the ring, slowing oxidative addition compared to iodobenzene. Minimal steric effect.
1-Iodo-2-methoxy-3-methylbenzene Slowest Significant steric hindrance from the ortho-methoxy and meta-methyl groups. The electron-donating methoxy group further deactivates the C-I bond.
Nucleophilic Aromatic Substitution (SNAr)

General Mechanistic Principle: For nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups.[6] The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack to form a resonance-stabilized carbanion (Meisenheimer complex).[7] Electron-donating groups, such as a methoxy group, increase the electron density of the ring, thereby deactivating it towards nucleophilic attack and significantly slowing down or preventing the reaction.

Table 2: Qualitative Comparison of Reaction Rates in Nucleophilic Aromatic Substitution

ReactantExpected Relative Rate (SNAr)Rationale
Iodobenzene Very Slow/No Reaction Lacks activating electron-withdrawing groups.
1-Iodo-4-methoxybenzene Extremely Slow/No Reaction The electron-donating methoxy group further deactivates the ring towards nucleophilic attack.
1-Iodo-2-methoxy-3-methylbenzene Extremely Slow/No Reaction The combined electron-donating effects of the methoxy and methyl groups, along with steric hindrance, make the ring highly unreactive towards nucleophiles.

Experimental Protocols and Methodologies

The following protocols provide a starting point for conducting comparative kinetic studies. For accurate kinetic analysis, it is crucial to maintain consistent reaction conditions (temperature, concentration, catalyst loading) across all substrates. Reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Synthesis of 1-Iodo-2-methoxy-3-methylbenzene

The synthesis of 1-iodo-2-methoxy-3-methylbenzene can be achieved via electrophilic aromatic substitution on 2-methoxy-3-methylphenol, followed by methylation of the hydroxyl group. A representative procedure for the iodination step is adapted from the synthesis of similar compounds.[8]

Protocol 1: Iodination of 2-methoxy-3-methylphenol

  • To a reaction vessel, add 2-methoxy-3-methylphenol (1.0 mmol) and iodine (0.5 mmol).

  • Add 30% aqueous hydrogen peroxide (0.6 mmol) to the mixture.

  • Heat the solvent-free mixture to 45°C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and purify by column chromatography on silica gel to yield 1-iodo-2-methoxy-3-methylphenol.

The subsequent methylation of the phenol can be achieved using standard procedures, for example, with dimethyl sulfate and a base.

Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid.[9]

Protocol 2: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), under a positive pressure of the inert gas.

  • Heat the mixture to 90°C with vigorous stirring.

  • Monitor the reaction by taking aliquots at regular intervals and analyzing by GC or HPLC.

Heck Reaction

The following is a standard protocol for the Heck reaction of an aryl iodide with an acrylate.[5]

Protocol 3: Heck Reaction

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to dissolve the solids.

  • Add the alkyl acrylate (1.2 mmol) followed by triethylamine (1.5 mmol).

  • Heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction progress by GC or HPLC.

Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of aryl iodides with a secondary amine.[10]

Protocol 4: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl iodide (1.0 mmol), the secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100°C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction by GC or HPLC.

Visualization of Reaction Mechanisms and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Rate-Determining Step) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR)L2 Ligand Exchange Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-I Ar-I Ar-I->Ar-Pd(II)(I)L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(OR)L2

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow A Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base, Internal Standard) B Set up Parallel Reactions in Vials A->B C Add Catalyst to Initiate Reactions B->C D Maintain Constant Temperature C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction in Aliquots E->F G Analyze by GC/HPLC F->G H Plot Concentration vs. Time G->H I Determine Initial Rates and Rate Constants H->I

Sources

A Researcher's Guide to Cross-Validation of Experimental Results with Computational Predictions

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the convergence of computational prediction and experimental validation is no longer a novelty but a cornerstone of efficient and rational research.[1] Computational techniques, such as molecular docking and virtual screening, provide a rapid, cost-effective way to sift through vast chemical libraries and prioritize candidates, dramatically narrowing the field for laboratory investigation.[1][2] Conversely, experimental assays provide the indispensable real-world data needed to confirm in silico hypotheses, ensuring that predictions translate into tangible biological activity.[1][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively integrate these two domains. It moves beyond mere procedural descriptions to explain the underlying scientific rationale, establish self-validating workflows, and offer a clear path for interpreting both concordant and discordant results. Our focus is on building a robust, iterative cycle of prediction and validation that enhances confidence in research outcomes and accelerates the journey from hypothesis to discovery.

Part I: The Computational Prediction Landscape

The initial phase of many drug discovery projects begins in silico. These methods leverage knowledge of a biological target's structure or the properties of known active ligands to predict the potential efficacy of new chemical entities.

A primary tool in structure-based drug design is molecular docking , which predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[4][5] The output is typically a "docking score," an estimate of the binding free energy (e.g., in kcal/mol), where a more negative value suggests a stronger interaction.[4]

Core Directive: Ensuring a Valid Computational Starting Point

The axiom of "garbage in, garbage out" is particularly resonant here. The predictive power of any docking simulation is fundamentally dependent on the quality of the input structures and the rigor of the protocol.

Key Workflow: Molecular Docking with AutoDock Vina

The following diagram and protocol outline a validated workflow for preparing a target protein and ligand for docking, running the simulation, and generating a predictive binding affinity score.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., from RCSB PDB) PrepProtein 3. Prepare Protein (Remove water, add polar hydrogens, add Kollman charges) PDB->PrepProtein Input: .pdb file LigandSource 2. Obtain Ligand Structure (e.g., from PubChem, ZINC) PrepLigand 4. Prepare Ligand (Convert to 3D, save as PDBQT) LigandSource->PrepLigand Input: .sdf/.mol2 file DefineBox 5. Define Search Space (Grid Box around binding site) PrepProtein->DefineBox RunVina 6. Execute Docking (AutoDock Vina) PrepLigand->RunVina DefineBox->RunVina Analyze 7. Analyze Results (Binding Affinity & Pose) RunVina->Analyze Output: Score (kcal/mol)

Caption: A typical workflow for structure-based molecular docking.

Detailed Protocol: Molecular Docking using AutoDock Vina and MGLTools

This protocol details the steps for predicting the binding affinity of a small molecule inhibitor to a kinase.

1. Target and Ligand Acquisition:

  • Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 2IJM (Focal Adhesion Kinase)[6].
  • Obtain the 3D structure of your ligand. This can be done by sketching it in a chemical drawing program and exporting it, or by downloading it from a database like PubChem. Save it in a .mol2 or .sdf format.

2. Protein Preparation (using AutoDockTools):

  • Rationale: Raw PDB files contain information not required for docking (like water molecules) and lack information that is (like hydrogen atoms). This step cleans the structure and prepares it for the force field calculations.[1][7]
  • Load the protein .pdb file into AutoDockTools (ADT).
  • Delete Water Molecules: Navigate to Edit > Delete Water. Water molecules are typically removed as their positions are highly variable and can interfere with ligand docking.[1]
  • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar Only" and click OK. This is crucial for correctly calculating hydrogen bonds.[1]
  • Add Charges: Navigate to Edit > Charges > Add Kollman Charges. This assigns partial charges to atoms, which is essential for the energy calculations in the scoring function.[1]
  • Save as PDBQT: Navigate to Grid > Macromolecule > Choose. Select your protein and save it. ADT will automatically save it in the required .pdbqt format, which includes charge and atom type information for Vina.[1][8]

3. Ligand Preparation (using AutoDockTools):

  • Rationale: The ligand must also be converted to the PDBQT format to be recognized by Vina.
  • Load your ligand file (.mol2 or similar) into ADT.
  • Navigate to Ligand > Output > Save as PDBQT.[9]

4. Defining the Search Space (Grid Box):

  • Rationale: The docking algorithm needs to know where to search for a binding pose. Defining a grid box around the known active site focuses the computational effort, increasing efficiency and accuracy.[4][10]
  • With the protein loaded, go to Grid > Grid Box.
  • Adjust the center and dimensions of the box to encompass the entire binding pocket of the kinase.

5. Running AutoDock Vina:

  • Create a configuration file (e.g., conf.txt) specifying the paths to your protein and ligand PDBQT files, and the grid box coordinates.
  • Execute Vina from the command line: vina --config conf.txt --log results.log[4]

6. Analyzing Results:

  • Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.[4] The top-ranked score (most negative) is the primary computational prediction to be carried forward for experimental validation.

Part II: The Experimental Validation Engine

Experimental validation provides the ground truth against which computational models are judged. For validating a predicted enzyme inhibitor, a cell-based viability assay to determine the half-maximal inhibitory concentration (IC50) is a standard and robust method.

Core Directive: Designing a Self-Validating Assay

A trustworthy protocol is a self-validating one. This means including the right controls to ensure that the observed results are due to the specific activity of the compound and not an artifact of the experimental conditions.

Key Workflow: IC50 Determination via MTT Assay

The following diagram illustrates the process of assessing a compound's effect on cell viability.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Viability Readout Seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) Incubate1 2. Incubate (24h) (Allow cell attachment) Seed->Incubate1 Treat 4. Add Compound to Cells Incubate1->Treat Dilute 3. Prepare Serial Dilutions of Test Compound Dilute->Treat Incubate2 5. Incubate (48-72h) (Allow compound to act) Treat->Incubate2 AddMTT 6. Add MTT Reagent (Incubate 2-4h) Incubate2->AddMTT Solubilize 7. Solubilize Formazan (Add DMSO) AddMTT->Solubilize Metabolically active cells convert MTT to purple formazan Read 8. Measure Absorbance (570 nm) Solubilize->Read 9. Data Analysis\n(Calculate IC50) 9. Data Analysis (Calculate IC50) Read->9. Data Analysis\n(Calculate IC50)

Caption: Workflow for an MTT cell viability assay to determine IC50.

Detailed Protocol: In Vitro Cell Viability (MTT) Assay

This protocol outlines the steps to determine the IC50 of a predicted kinase inhibitor on a cancer cell line.

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., HT29) in complete medium.
  • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.[11]
  • Include control wells: "medium only" for blank correction and "cells only" (untreated) as the 100% viability control.[11]
  • Incubate overnight (approx. 24 hours) at 37°C, 5% CO2 to allow cells to attach.[11][12]

2. Compound Preparation and Treatment:

  • Rationale: Most small molecule inhibitors are hydrophobic and require an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and general compatibility with cell lines at low concentrations.[3][13][14]
  • Dissolve the test compound in 100% DMSO to create a high-concentration stock solution.
  • Perform serial dilutions of the compound in culture medium. It is critical to ensure the final DMSO concentration in all wells (including the "cells only" control) is identical and non-toxic, typically ≤0.5%.[11][14] Concentrations above 1% can cause cell membrane damage and lead to false results.[15]
  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
  • Incubate for a duration relevant to the compound's expected mechanism (e.g., 48 or 72 hours).[11]

3. MTT Assay and Data Acquisition:

  • Rationale: The MTT assay is a colorimetric method where the yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[2][11] The amount of formazan produced is directly proportional to the number of living cells.
  • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12][16]
  • Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the untreated control wells.[2]
  • Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][16]
  • Shake the plate for 10 minutes to ensure complete solubilization.[16]
  • Measure the absorbance at 570 nm using a microplate reader.[11]

4. Data Analysis:

  • Subtract the average absorbance of the "medium only" blanks from all other readings.[11]
  • Calculate the percentage of cell viability for each compound concentration relative to the untreated (cells only) control.
  • Plot the percent viability against the logarithm of the compound concentration.
  • Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.[6][11]

Part III: The Cross-Validation Bridge

The core of the cross-validation process lies in the direct, quantitative comparison of the computational prediction (binding affinity) and the experimental result (inhibitory concentration).

Interpreting the Data: A Comparative Analysis

A strong correlation between a more favorable (more negative) docking score and a more potent (lower) IC50 value lends confidence to the predictive power of the in silico model.[1]

Compound IDPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)
Control (Known Inhibitor) -8.37.5[6]
Compound A -9.032,000 (32 µM)[6]
Compound B -7.515,000 (15 µM)
Compound C -9.585
Compound D -10.225

Table 1: A comparative summary of hypothetical experimental IC50 values and computationally predicted binding affinities for a series of kinase inhibitors. Data is illustrative, based on published examples.[6][17][18]

From the table, Compound D shows the most promise. It has the best predicted binding affinity and the lowest experimental IC50, indicating high potency. Conversely, Compound A demonstrates a common pitfall: a strong predicted affinity that does not translate to potent activity in a cellular context. This highlights why experimental validation is non-negotiable.

When Results Don't Align: A Troubleshooting Framework

Discrepancies between computational and experimental data are not failures; they are opportunities to refine models and deepen understanding.[19]

G cluster_comp Computational Model Review cluster_exp Experimental Assay Review start Discordant Results: Predicted vs. Experimental Pose Is binding pose reasonable? (Check interactions) start->Pose High affinity, low potency Solubility Compound solubility issues? (Precipitation in media) start->Solubility Low affinity, high potency OR High affinity, low potency Protonation Is protein/ligand protonation state correct? Pose->Protonation Flexibility Was receptor flexibility accounted for? Protonation->Flexibility Permeability Poor cell permeability? Solubility->Permeability Metabolism Is the compound being metabolized/degraded? Permeability->Metabolism OffTarget Are there off-target effects causing cytotoxicity? Metabolism->OffTarget

Caption: A decision tree for troubleshooting discordant results.

Common Reasons for Mismatches:

  • The Docking Score Isn't Everything: Docking scores are estimations and do not account for factors like protein flexibility, solvation effects, or entropy perfectly.[20] A predicted good binder might not inhibit enzyme function.[20]

  • Cellular vs. Isolated Protein: A molecular dock predicts binding to an isolated protein. A cell-based assay is a much more complex system. The compound must cross the cell membrane, remain stable in the cytoplasm, and avoid being metabolized or pumped out before it can reach its target.[20]

  • Incorrect Binding Pose: The docking program may predict a low-energy pose that is nonetheless incorrect and does not lead to functional inhibition.

  • Experimental Artifacts: Compound insolubility in the assay medium, degradation over the incubation period, or non-specific cytotoxicity can all confound IC50 results.

By systematically investigating these potential issues, researchers can iteratively refine both their computational models and their experimental designs, leading to a more robust and reliable drug discovery pipeline.

References
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved March 7, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved March 7, 2026, from [Link]

  • How to perform Molecular Docking using AutoDock Vina. (2024, October 6). Kapsid Simulations. Retrieved March 7, 2026, from [Link]

  • Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved March 7, 2026, from [Link]

  • DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved March 7, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved March 7, 2026, from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). Scientific Reports. Retrieved March 7, 2026, from [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12). OriCell. Retrieved March 7, 2026, from [Link]

  • How to Perform Molecular Docking with AutoDock Vina Step-by-Step Tutorial | Part 1. (2025, April 8). YouTube. Retrieved March 7, 2026, from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved March 7, 2026, from [Link]

  • Autodock_Vina Protocol. (2009, December 1). Scribd. Retrieved March 7, 2026, from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025, August 7). YouTube. Retrieved March 7, 2026, from [Link]

  • Statistical Learning. (n.d.). In In Silico Medicinal Chemistry. The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Kortagere, S., & Ekins, S. (2010). Troubleshooting computational methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 61(2), 67-75. Retrieved March 7, 2026, from [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. Retrieved March 7, 2026, from [Link]

  • Anand, P., Jash, C., & Sowdhamini, R. (2010). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Research Notes, 3, 264. Retrieved March 7, 2026, from [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). MDPI. Retrieved March 7, 2026, from [Link]

  • Statistical Methods for Drug Discovery. (2016, July 22). Basicmedical Key. Retrieved March 7, 2026, from [Link]

  • Raha, K., et al. (2006). Accurate Prediction of the Relative Potencies of Members of a Series of Kinase Inhibitors Using Molecular Docking and MM-GBSA Scoring. Journal of Medicinal Chemistry, 49(19), 5702-5705. Retrieved March 7, 2026, from [Link]

  • Cavasotto, C. N., & Singh, N. (2016). Computational methods in drug discovery. Beilstein Journal of Organic Chemistry, 12, 2806–2818. Retrieved March 7, 2026, from [Link]

  • What would be the reasons of the unmatching between docking scores and IC50 values? (2017, January 8). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. (n.d.). Bioinformation. Retrieved March 7, 2026, from [Link]

  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved March 7, 2026, from [Link]

  • Combining Experimental Data and Computational Methods for the Non-Computer Specialist. (2020, October 18). Molecules. Retrieved March 7, 2026, from [Link]

  • Molecular docking analysis with IC₅₀ Assay FAK against for FDA approved drugs. (2025, September 30). Bioinformation. Retrieved March 7, 2026, from [Link]

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Safety Operating Guide

The Causality of Hazard: Why Specialized Disposal is Required

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the handling and disposal of halogenated aromatic compounds require a rigorous, scientifically grounded approach. 1-Iodo-2-methoxy-3-methylbenzene (CAS: 25922-05-8) is an iodinated aromatic ether. While it is a highly valuable intermediate in cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations), its disposal presents specific environmental and logistical challenges.

Standard waste management protocols are insufficient for this compound. If mismanaged, iodinated aromatics pose severe risks to aquatic ecosystems and municipal water treatment infrastructure. The following guide provides a self-validating, causality-driven standard operating procedure (SOP) for the safe segregation, containerization, and final destruction of this chemical.

To understand the disposal protocol, we must first understand the physicochemical behavior of the molecule. 1-Iodo-2-methoxy-3-methylbenzene contains a stable carbon-iodine (C–I) bond integrated into an electron-rich aromatic ring.

  • Environmental Persistence & I-DBP Formation: Iodinated organic compounds exhibit high chemical stability and resistance to biological degradation [1]. If this compound is improperly sewered and reaches a municipal wastewater treatment plant, it will bypass standard biological processing. During subsequent water disinfection (chlorination or chloramination), the cleavage of the C–I bond releases iodide, which reacts to form Iodinated Disinfection By-Products (I-DBPs) , such as iodo-trihalomethanes. These by-products exhibit significantly higher cytotoxicity and genotoxicity than their chlorinated counterparts [1].

  • Thermal By-product Risks: Low-temperature incineration or accidental combustion of halogenated aromatics can catalyze the formation of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). Therefore, destruction requires specialized high-temperature environments [2].

Operational Workflow: Segregation and Containerization

Every step in this protocol is designed as a self-validating system: you must verify the success of the previous step before proceeding.

Step 1: Waste Characterization & Mass Verification

  • Action: Calculate the halogen mass percentage of your waste stream. Pure 1-Iodo-2-methoxy-3-methylbenzene (Molecular Weight: 248.06 g/mol ) is approximately 51% iodine by mass.

  • Validation: Any waste stream containing greater than 1% halogen content by mass or meeting the EPA Toxicity Characteristic must be strictly classified as Halogenated Organic Waste [3].

Step 2: Strict Segregation

  • Action: Isolate this waste from non-halogenated organic solvents (e.g., ethanol, ethyl acetate, hexane).

  • Causality: Mixing halogenated waste with non-halogenated waste drastically reduces the overall fuel value (BTU/lb) of the waste stream. RCRA-permitted incinerators rely on high-BTU waste to maintain kiln temperatures. Diluting non-halogenated waste with iodinated compounds exponentially increases disposal costs and violates EPA minimization guidelines [4].

Step 3: Containerization

  • Action: Transfer the waste into a designated, leak-proof High-Density Polyethylene (HDPE) or PTFE-lined glass container.

  • Validation: Ensure the container is never filled beyond 75% capacity .

  • Causality: Leaving 25% headspace is critical to accommodate vapor pressure expansion caused by ambient temperature fluctuations during transport, preventing catastrophic container rupture [3].

Step 4: Regulatory Labeling

  • Action: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organic (Contains Iodine: 1-Iodo-2-methoxy-3-methylbenzene)."

Acute Handling & Spill Response Protocol

In the event of a localized spill during transfer, immediate containment is required to prevent aerosolization or absorption.

  • Isolate & Ventilate: Evacuate non-essential personnel. Ensure the chemical fume hood or local exhaust ventilation is operating at maximum capacity.

  • Neutral Absorbent Application: Apply a non-combustible, inert absorbent such as diatomaceous earth, dry sand, or a commercial silica-based spill kit [2].

    • Critical Warning:Do not use combustible absorbents (like sawdust or paper towels) for concentrated halogenated organics, as they can complicate the secondary disposal process and introduce fire hazards.

  • Mechanical Collection: Use non-sparking tools to sweep the saturated absorbent into a secondary containment bag.

  • Integration: Treat all cleanup materials as Halogenated Organic Waste and integrate them into the disposal stream outlined in Section 2.

Final Destruction: High-Temperature Incineration

The only environmentally acceptable method for the final destruction of 1-Iodo-2-methoxy-3-methylbenzene is high-temperature incineration at a permitted hazardous waste facility [2].

  • The Mechanism: The waste is injected into a rotary kiln operating at temperatures exceeding 1100°C (2012°F) with a residence time of at least 2 seconds. This extreme thermal environment provides the activation energy required to completely cleave the aromatic ring and the C–I bond, mineralizing the compound into

    
    , 
    
    
    
    , and volatile iodine species (
    
    
    ,
    
    
    ).
  • Exhaust Scrubbing: To prevent the release of corrosive hydroiodic acid (

    
    ) into the atmosphere (which causes acid rain), the incinerator's exhaust gas is passed through alkaline wet scrubbers. In advanced facilities, the iodine salts captured in the scrubber effluent are recovered and recycled for the synthesis of new chemical reagents [1].
    

Quantitative Data: Waste Stream Compatibility

To prevent dangerous chemical incompatibilities and logistical failures, adhere to the following compatibility matrix when combining lab waste.

Waste Stream CategoryCompatibility with 1-Iodo-2-methoxy-3-methylbenzeneEPA RCRA DesignationLogistical Rationale
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible F001 / F002Shared destruction pathway (High-temp incineration + scrubbing).
Non-Halogenated Solvents (e.g., Acetone, Toluene)Incompatible (Do not mix)F003 / F005Mixing ruins fuel value; increases disposal cost of the entire carboy.
Aqueous Acids/Bases Incompatible D002Phase separation occurs; risk of exothermic reactions or toxic gas release.
Oxidizers / Peroxides Strictly Incompatible D001 / D003High risk of violent reaction, fire, or explosive degradation.

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for managing this specific chemical waste stream, ensuring compliance from generation to destruction.

G Start Waste Generation: 1-Iodo-2-methoxy-3-methylbenzene Decision Is it mixed with non-halogenated solvents? Start->Decision Segregate Segregate as Halogenated Organic Waste Decision->Segregate No Warning DO NOT MIX! Separation Required Decision->Warning Yes Container Containerization: HDPE/PTFE-lined, <75% full Segregate->Container Warning->Segregate Incineration Final Destruction: High-Temp Incineration (>1100°C) Container->Incineration

Caption: Workflow for the segregation and disposal of halogenated iodinated organic waste.

References

  • National Institutes of Health (NIH) / PMC. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Available at:[Link]

  • University of Wisconsin Oshkosh. Guide to Classifying Unwanted Materials - Halogenated Waste. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste. Available at:[Link]

Personal protective equipment for handling 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-Iodo-2-methoxy-3-methylbenzene CAS: 35387-94-1

Executive Safety Summary

Chemical Identity: 1-Iodo-2-methoxy-3-methylbenzene (also known as 2-iodo-6-methylanisole) is a functionalized aryl iodide commonly used as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Operational Risk Profile: While aryl iodides are generally less volatile than their alkyl counterparts (like iodomethane), this compound presents specific contact and stability risks. It is a low-melting solid (48–50 °C) , meaning it can easily liquefy during handling or in warm laboratory environments, altering its permeation properties against PPE.

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Acute Toxicity (Oral) (H302).

  • Critical Stability Factor: Photosensitivity. The C–I bond is susceptible to photolytic cleavage, releasing free iodine (

    
    ) which turns the sample yellow/brown and increases toxicity/corrosivity.
    

Personal Protective Equipment (PPE) Matrix

PPE CategoryStandard Operation (Weighing/Solid Handling)High-Risk Operation (Solution Phase/Heating)Technical Rationale
Hand Protection Nitrile (Disposable) (Min. Thickness: 0.11 mm)Double-Gloving Strategy Inner: NitrileOuter:[1][2] Silver Shield (Laminate) or thick Nitrile (0.2 mm)Solvent Permeation: Once dissolved in organic solvents (DCM, THF), the carrier solvent drives the aryl iodide through standard nitrile gloves. Laminate offers broad chemical resistance.
Eye Protection Safety Glasses (w/ Side Shields)Chemical Splash Goggles In solution at reflux, the risk of splashing increases. Goggles prevent vapor entry and direct liquid contact.
Body Protection Cotton Lab Coat (Buttoned)Flame-Resistant (FR) Lab Coat + Chemical ApronIf using flammable solvents (THF, Toluene) for coupling, FR is mandatory. An apron protects against chest-level spills during transfers.
Respiratory Fume Hood (Sash at 18 inches)N95/P100 (only if outside hood)The solid has low vapor pressure, but dust generation during weighing requires containment.

Operational Handling Protocol

Phase 1: Receipt & Storage (The "Amber Rule")

The integrity of your reaction depends on the purity of the aryl iodide. Free iodine poisons Palladium catalysts.

  • Inspection: Upon receipt, check the color. It should be an off-white to pale yellow solid. Dark brown indicates decomposition.

  • Storage: Store in Amber Glass vials. If amber glass is unavailable, wrap the container in aluminum foil.

  • Temperature: Store at 2–8 °C . While stable at room temperature, cold storage minimizes iodine liberation over long periods.

Phase 2: Weighing & Transfer

Context: The melting point is ~48 °C. Friction from a spatula can sometimes locally melt the solid.

  • Environment: Weigh inside a chemical fume hood. If using a balance outside the hood, use a tarred, screw-cap vial to transport the solid.

  • Anti-Static Measures: Use an anti-static gun if the powder is flighty.

  • Tooling: Use a stainless steel or PTFE-coated spatula. Avoid iron spatulas if the coating is chipped, as aryl iodides can react with transition metals over time.

Phase 3: Reaction Setup (Cross-Coupling Context)
  • Inert Atmosphere: Aryl iodides are stable in air, but the catalysts used with them are not. Purge your reaction vessel with Nitrogen/Argon before adding the solvent.

  • Solvent Addition: Once dissolved, treat the solution as a permeation hazard. Do not touch the outside of the flask with gloved hands that may have micro-droplets of the solution.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow for handling this chemical, emphasizing the "Stop/Go" decision points regarding material integrity.

G Start Start: Chemical Retrieval CheckColor Decision: Check Color Start->CheckColor Decomposed Dark Brown/Purple? (Free Iodine Present) CheckColor->Decomposed Yes Good Off-White/Pale Yellow CheckColor->Good No Purify Action: Recrystallize or Wash w/ Na2S2O3 Decomposed->Purify Purify->CheckColor Weighing Weighing (Fume Hood) PPE: Nitrile Gloves Good->Weighing Solvent Dissolution (Solvent Added) PPE: Upgrade to Laminate/Double Glove Weighing->Solvent Reaction Reaction Initiation Solvent->Reaction

Caption: Workflow for assessing chemical integrity and escalating PPE requirements during the experimental process.

Emergency Response & Disposal

Spill Cleanup Strategy
  • Solid Spill: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then wipe up. Place in a sealed bag.

  • Melt/Liquid Spill: Absorb with vermiculite or sand. Do not use standard paper towels alone , as the chemical can permeate them and contact skin.

  • Decontamination: Wash the surface with a dilute solution of Sodium Thiosulfate (5-10% aq). This specifically neutralizes any free iodine generated during the spill, turning the red/brown stain colorless.

Waste Disposal Logic

Proper disposal is critical to prevent groundwater contamination with organic halides.

Waste WasteGen Waste Generation Type State of Waste? WasteGen->Type SolidWaste Solid Waste (Contaminated Gloves/Paper) Type->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixtures) Type->LiquidWaste Liquid SolidBin Bin: Hazardous Solid Waste (Double Bagged) SolidWaste->SolidBin Halogenated Bin: Halogenated Organic Solvents (Red Label) LiquidWaste->Halogenated

Caption: Decision tree for segregating 1-Iodo-2-methoxy-3-methylbenzene waste streams.

  • Liquid Waste: Must go into Halogenated Organic Waste . Never mix with acidic aqueous waste (risk of HI gas evolution) or strong oxidizers.

  • Solid Waste: Contaminated gloves and weighing boats must be double-bagged and labeled as "Solid Hazardous Waste: Organic Halides."

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-iodo-1-methoxy-3-methylbenzene (CAS 35387-94-1). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21694639 (1-Iodo-2-methoxy-3-methylbenzene). Retrieved from

  • Fisher Scientific. (2024). General Handling of Organic Iodides. Retrieved from

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1-Iodo-2-methoxy-3-methylbenzene
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1-Iodo-2-methoxy-3-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.